Probucol-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C31H48O2S2 |
|---|---|
Poids moléculaire |
519.8 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl(1,2,3-13C3)propan-2-ylsulfanyl]phenol |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13+1,14+1,31+1 |
Clé InChI |
FYPMFJGVHOHGLL-DGVNISHSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Technical Guide: Isotopic Purity and Analysis of Probucol-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Probucol-13C3, a stable isotope-labeled (SIL) analog of the lipid-lowering agent Probucol. Its primary application is as an internal standard for quantitative bioanalysis by mass spectrometry, enabling precise measurement of Probucol in complex matrices such as plasma.[1] This document details its isotopic purity, the methodologies for its verification, and its role in analytical workflows.
Data Presentation: Core Specifications
This compound is synthesized to incorporate three Carbon-13 atoms in the propyl group, resulting in a mass shift of +3 Da compared to the unlabeled compound.[2] This distinct mass difference is fundamental to its function as an internal standard in isotope dilution mass spectrometry assays. The key specifications from leading suppliers are summarized below.
| Parameter | Specification | Source(s) |
| Product Name | Probucol-(propyl-13C3) | [3] |
| CAS Number | 1173019-29-8 | [1] |
| Molecular Formula | ¹³C₃C₂₈H₄₈O₂S₂ | [2] |
| Molecular Weight | 519.82 g/mol | [2] |
| Isotopic Purity | 99 atom % ¹³C | [2][3] |
| Chemical Purity | ≥96-98% (CP) | [2][4][5] |
| Mass Shift | M+3 | |
| Appearance | White Powder | [2] |
Experimental Protocols: Determination of Isotopic Purity
The isotopic purity of a stable isotope-labeled compound like this compound is a critical parameter that must be verified to ensure analytical accuracy. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.[6][7]
Objective:
To determine the isotopic enrichment of this compound and quantify the relative abundance of all isotopic species (isotopologues).
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
A stock solution of this compound is prepared in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL.
-
The solution is further diluted to a suitable concentration for direct infusion or LC-MS analysis.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is used.[6] These instruments provide the necessary mass accuracy and resolution to distinguish between the desired labeled isotopologue and other species, including the unlabeled (M+0) compound and natural abundance isotopes.
-
Electrospray ionization (ESI) is a common ionization source for this type of analysis.[6][7]
-
-
Mass Spectrometry Analysis:
-
The instrument is calibrated to ensure high mass accuracy.
-
The sample is introduced into the mass spectrometer, and full-scan mass spectra are acquired in the mass range encompassing the molecular ions of both unlabeled Probucol and this compound.
-
Data is collected with high resolution (>60,000) to clearly resolve the isotopic cluster of the compound.
-
-
Data Processing and Calculation:
-
The acquired spectrum is analyzed to identify the ion signals corresponding to the unlabeled (M), the desired labeled species (M+3), and other potential isotopologues (e.g., M+1, M+2).
-
The intensity of each isotopologue peak is measured.
-
A crucial step involves correcting the measured intensities for the contribution of natural ¹³C abundance in the unlabeled portion of the molecule.[6][7]
-
The isotopic purity (enrichment) is calculated using the corrected intensities of the representative isotopolog ions.[6] The formula is generally expressed as:
Isotopic Purity (%) = [Intensity(M+3) / Σ(Intensities of all isotopologues)] x 100
-
Visualizations: Workflows and Mechanisms
Diagrams created with Graphviz provide a clear visual representation of complex processes. The following diagrams illustrate a typical analytical workflow using this compound and the established mechanism of action for Probucol.
Caption: Figure 1: A typical bioanalytical workflow for quantifying unlabeled Probucol.
Caption: Figure 2: The multifaceted mechanism of Probucol's lipid-lowering effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. プロブコール-プロパニル-13C3 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Probucol-(propyl-13C3) 13C 99atom , 98 CP 1173019-29-8 [sigmaaldrich.com]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. eurisotop.com [eurisotop.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Probucol-13C3: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol-13C3 is the isotopically labeled form of Probucol (B1678242), a lipophilic compound with significant anti-hyperlipidemic and antioxidant properties. The incorporation of three carbon-13 isotopes makes it an invaluable tool in pharmacokinetic and metabolic research, allowing for precise tracking and quantification in biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and visualizations of its key signaling pathways and potential experimental workflows.
Chemical Structure and Properties
This compound is structurally identical to Probucol, with the exception of the three carbon atoms in the isopropylidene bridge, which are replaced with carbon-13 isotopes.
Chemical Structure:
The chemical structure of this compound is represented by the following SMILES string: CC(C)(C)c1cc(S--INVALID-LINK--([13CH3])Sc2cc(c(O)c(c2)C(C)(C)C)C(C)(C)C)cc(c1O)C(C)(C)C[1]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound and its unlabeled counterpart, Probucol, is presented in the table below for easy comparison.
| Property | This compound | Probucol | Reference(s) |
| IUPAC Name | 2,6-di-tert-butyl-4-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl[1,3-13C3]propan-2-ylsulfanyl]phenol | 2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol | [2] |
| Molecular Formula | (13C)3C28H48O2S2 | C31H48O2S2 | [3][4] |
| Molecular Weight | 519.82 g/mol | 516.8 g/mol | [2][3] |
| CAS Number | 1173019-29-8 | 23288-49-5 | [2][5] |
| Appearance | White to off-white powder/crystalline solid | White, odourless crystalline powder | [1][5][6] |
| Melting Point | Not explicitly available for 13C3 variant | 125-128 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | Soluble in most organic solvents; sparingly soluble in aqueous solutions. | [3][6] |
| Storage Temperature | -20°C | Room temperature or as specified | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton signals of the methyl groups on the isopropylidene bridge would appear as doublets due to coupling with the adjacent 13C atoms.
-
13C NMR: The signals for the three carbon atoms of the isopropylidene bridge would be significantly enhanced and would exhibit 13C-13C coupling if the labeling pattern allows.
Mass Spectrometry (MS):
Mass spectrometry is a key analytical technique for confirming the identity and isotopic enrichment of this compound.
-
Mass Shift: The molecular ion peak of this compound will be observed at an m/z value that is 3 units higher than that of unlabeled Probucol (M+3)[1].
-
Fragmentation Pattern: The fragmentation of Probucol in mass spectrometry typically involves cleavage of the C-S bonds. A key fragment ion for unlabeled Probucol is observed at m/z 236.1[2][7]. For this compound, the corresponding fragment containing the labeled isopropylidene group would be expected at a higher m/z value.
Experimental Protocols
1. Synthesis and Purification of Probucol:
While a specific protocol for this compound is proprietary to manufacturers, a general synthesis method for unlabeled Probucol is described in the literature. This can be adapted for the synthesis of the labeled compound by using a 13C-labeled acetone (B3395972) or a related precursor.
-
Reaction: A common synthesis route involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol (B120284) with a suitable three-carbon linker under catalytic conditions[8]. For this compound, [1,2,3-13C3]acetone would be the logical labeled precursor.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the final product with high purity[8].
2. Quantification of Probucol in Biological Samples by HPLC-MS/MS:
This protocol is adapted from a validated method for the determination of Probucol in human plasma and is suitable for pharmacokinetic studies using this compound as an internal standard or as the analyte itself[2][7].
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of Probucol or another suitable compound).
-
Perform liquid-liquid extraction with a mixture of ethyl ether and dichloromethane (B109758) (1:1, v/v).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Ultimate CN column (50 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile:water:ammonia water (97:3:0.05), with pH adjusted to 7.2 with formic acid.
-
Flow Rate: As optimized for the specific column and system.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Probucol: m/z 515.5 → 236.1
-
This compound: m/z 518.5 → 236.1 (or other appropriate fragment)
-
-
Biological Activity and Signaling Pathways
Probucol exerts its biological effects primarily through its potent antioxidant properties and its influence on cholesterol metabolism and transport.
1. Reverse Cholesterol Transport Pathway:
Probucol modulates reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. It influences several key proteins in this pathway:
-
ABCA1 (ATP-binding cassette transporter A1): Probucol has been shown to inhibit ABCA1-mediated cholesterol efflux from cells to lipid-poor apolipoproteins[5]. This may contribute to the observed decrease in high-density lipoprotein (HDL) cholesterol levels in patients treated with Probucol.
-
CETP (Cholesteryl Ester Transfer Protein): Probucol increases the activity of CETP, which facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL)[9].
-
SR-BI (Scavenger Receptor Class B Type I): Probucol can enhance the hepatic expression of SR-BI, a receptor that mediates the selective uptake of cholesteryl esters from HDL into the liver.
Caption: Probucol's modulation of the reverse cholesterol transport pathway.
2. Keap1/Nrf2 Antioxidant Signaling Pathway:
Probucol is a potent antioxidant that can activate the Keap1/Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.
-
Mechanism: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Oxidative stress or the presence of activators like Probucol disrupts this interaction, allowing Nrf2 to translocate to the nucleus.
-
Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein synthesis. This enhances the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: Activation of the Keap1/Nrf2 antioxidant pathway by Probucol.
Experimental Workflow: Metabolic Flux Analysis
This compound is an ideal tracer for use in metabolic flux analysis (MFA) studies to investigate the metabolic fate of the drug itself and its impact on cellular metabolism.
Objective: To quantify the intracellular metabolic flux distribution in a cell line (e.g., cancer cells) in the presence of this compound.
Caption: A typical experimental workflow for metabolic flux analysis using this compound.
Conclusion
This compound is a powerful research tool for scientists and drug development professionals. Its well-defined chemical structure and properties, combined with its utility as a stable isotope tracer, enable detailed investigations into its pharmacokinetics, metabolism, and mechanisms of action. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting studies involving this important compound. Further research utilizing this compound will undoubtedly continue to unravel the complexities of its biological effects and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. [PDF] 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. | Semantic Scholar [semanticscholar.org]
- 7. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete assignment of 1H and 13C NMR data of some flavonol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probucol increases cholesteryl ester transfer protein activity in hypercholesterolaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Probucol-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Probucol-¹³C₃, an isotopically labeled variant of the lipid-lowering agent Probucol (B1678242). The information presented herein is compiled from established chemical principles and published methods for the synthesis of unlabeled Probucol and related compounds, intended to serve as a foundational resource for researchers in drug development and metabolic studies.
Introduction
Probucol is a diphenolic compound with potent antioxidant and anti-inflammatory properties, historically used as an anticholesteremic agent.[1] Its mechanism of action involves altering lipoprotein metabolism and inhibiting the oxidative modification of low-density lipoprotein (LDL).[1] Isotopically labeled Probucol, specifically Probucol-¹³C₃, serves as an invaluable internal standard for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling, using mass spectrometry. The three ¹³C atoms in the propane (B168953) bridge provide a distinct mass shift, enabling precise differentiation from the unlabeled endogenous or administered drug.
This document outlines a detailed methodology for the synthesis of Probucol-¹³C₃, followed by a comprehensive purification protocol to achieve high purity suitable for analytical applications.
Synthesis of Probucol-¹³C₃
The synthesis of Probucol-¹³C₃ is proposed via a well-established reaction for the formation of dithioacetals: the acid-catalyzed reaction of a thiol with a ketone. In this case, two equivalents of 2,6-di-tert-butyl-4-mercaptophenol (B120284) react with one equivalent of acetone-¹³C₃.
Overall Reaction Scheme
Caption: Overall reaction for the synthesis of Probucol-¹³C₃.
Experimental Protocol: Synthesis
This proposed protocol is adapted from established methods for the synthesis of unlabeled Probucol.[2]
Materials:
-
2,6-di-tert-butyl-4-mercaptophenol
-
Acetone-¹³C₃ (≥99% isotopic purity)
-
Methanol (B129727) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-di-tert-butyl-4-mercaptophenol (2.0 equivalents) in anhydrous methanol under a nitrogen atmosphere.
-
Addition of Labeled Ketone: To the stirred solution, add acetone-¹³C₃ (1.0 equivalent).
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to induce precipitation of the product.
-
Isolation: Collect the crude Probucol-¹³C₃ precipitate by vacuum filtration and wash with a small amount of cold methanol to remove residual acid and unreacted starting materials.
-
Drying: Dry the crude product under vacuum.
Purification of Probucol-¹³C₃
Purification of the crude Probucol-¹³C₃ is critical to remove any unreacted starting materials, by-products, and other impurities. A multi-step approach involving recrystallization followed by preparative high-performance liquid chromatography (HPLC) is recommended for achieving high purity.
Purification Workflow
Caption: Proposed workflow for the purification of Probucol-¹³C₃.
Experimental Protocol: Purification
A. Recrystallization:
Recrystallization is an effective technique for removing the bulk of impurities from the crude product.
Procedure:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of Probucol.
-
Dissolution: Dissolve the crude Probucol-¹³C₃ in a minimal amount of hot ethanol.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add water to the hot ethanol solution until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
B. Preparative High-Performance Liquid Chromatography (HPLC):
For achieving high purity (>98%), preparative HPLC is the recommended final purification step.
Instrumentation and Conditions (Illustrative):
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 241 nm |
| Injection Volume | Dependent on concentration and column capacity |
| Sample Preparation | Dissolve semi-pure Probucol-¹³C₃ in the initial mobile phase composition |
Procedure:
-
Method Development: Optimize the mobile phase gradient on an analytical scale to achieve good separation of Probucol from its impurities.
-
Preparative Run: Scale up the optimized method to the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the main Probucol-¹³C₃ peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Lyophilize the remaining aqueous solution to obtain the final, high-purity Probucol-¹³C₃ as a white to off-white powder.
Characterization and Data
The identity, purity, and isotopic enrichment of the final product should be confirmed by various analytical techniques.
Quantitative Data Summary
The following table summarizes the expected and target specifications for the synthesized Probucol-¹³C₃.
| Parameter | Specification | Analytical Method |
| Chemical Formula | ¹³C₃C₂₈H₄₈O₂S₂ | - |
| Molecular Weight | 519.84 g/mol | Mass Spectrometry |
| Appearance | White to off-white powder | Visual Inspection |
| Chemical Purity | > 98% | HPLC-UV |
| Isotopic Purity | ≥ 99 atom % ¹³C | Mass Spectrometry |
| Identity | Conforms to the structure of Probucol-¹³C₃ | ¹H NMR, ¹³C NMR, MS |
Analytical Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): An HPLC-UV method, as described for the purification step, can be used to determine the chemical purity of the final product.[3][4]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and the isotopic enrichment of Probucol-¹³C₃. A mass shift of +3 amu compared to unlabeled Probucol is expected. High-resolution mass spectrometry can be used for accurate mass determination. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum will be very similar to that of unlabeled Probucol and can be used to confirm the overall structure.
-
¹³C NMR: The ¹³C NMR spectrum will show enhanced signals for the three carbon atoms of the propane-2,2-diyl group, confirming the position of the isotopic labels.
-
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of high-purity Probucol-¹³C₃. The proposed methodologies are based on established chemical principles and are intended to guide researchers in the preparation of this valuable analytical standard. Adherence to the described protocols, with appropriate optimization, should yield Probucol-¹³C₃ suitable for demanding applications in drug metabolism and pharmacokinetic research.
References
- 1. Probucol. A reappraisal of its pharmacological properties and therapeutic use in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Measurement of plasma probucol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Probucol-13C3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Foundational Principle: Isotope Dilution Mass Spectrometry
The gold standard for quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N).
Probucol-13C3 is the ideal SIL-IS for Probucol (B1678242) quantification. Its "mechanism of action" as an internal standard is rooted in its near-identical physicochemical properties to unlabeled Probucol.[1] Because of this, it behaves almost identically during the entire analytical process, from extraction to detection.[2]
Key advantages of using a SIL-IS like this compound include:
-
Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate quantification.[2][3]
-
Compensation for Sample Preparation Variability: Any loss of the analyte during sample preparation steps, such as liquid-liquid extraction or protein precipitation, will be mirrored by a proportional loss of the SIL-IS. This allows for the correction of recovery inconsistencies.[4]
-
Improved Precision and Accuracy: By accounting for variations in extraction efficiency, matrix effects, and instrument response, SIL-ISs significantly enhance the precision and accuracy of the analytical method.[1][5]
The fundamental principle is that a known amount of the SIL-IS is added to the sample at the very beginning of the workflow. The quantification is then based on the ratio of the MS response of the analyte to the MS response of the SIL-IS. This ratiometric measurement is inherently more reliable than relying on the absolute response of the analyte alone.[1]
Probucol and this compound: A Comparative Overview
Probucol is a highly lipophilic compound with antioxidant properties.[6] Its analysis in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies.
| Property | Probucol | This compound |
| Chemical Structure | C₃₁H₄₈O₂S₂ | ¹³C₃C₂₈H₄₈O₂S₂ |
| Molecular Weight | ~516.8 g/mol | ~519.8 g/mol |
| Physicochemical Properties | Highly lipophilic, insoluble in water.[6] | Virtually identical to Probucol. |
| Chromatographic Behavior | Elutes at a specific retention time under defined LC conditions. | Co-elutes with Probucol. |
| Mass Spectrometric Detection | Detected at a specific mass-to-charge ratio (m/z). | Detected at a higher m/z due to the three ¹³C atoms. |
The three-unit mass difference between Probucol and this compound allows for their distinct detection by the mass spectrometer, while their identical chemical nature ensures they behave as one during the analytical process.
Experimental Protocol: Quantification of Probucol in Human Plasma
While a specific validated method for Probucol using this compound is not detailed in the available literature, a comprehensive HPLC-MS/MS method has been validated for the quantification of Probucol in human plasma using a different internal standard, physcion (B1677767).[7][8][9] The following protocol is adapted from this validated method and represents a robust approach for which this compound would be the ideal internal standard.
Sample Preparation
-
Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of this compound working solution (at a known concentration) to each plasma sample, calibration standard, and quality control sample. In the cited method, physcion was used.
-
Extraction: Add 1.0 mL of an extraction solvent mixture of ethyl ether and dichloromethane (B109758) (1:1, v/v).[7][8][9]
-
Vortexing: Vortex the tubes for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 10 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
| Parameter | Setting |
| HPLC System | Agilent 1200 or equivalent |
| Column | Ultimate CN (50 mm × 4.6 mm, 5 µm)[7][8][9] |
| Mobile Phase | Acetonitrile:Water:Ammonia Water (97:3:0.05), pH adjusted to 7.2 with formic acid[7][8][9] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[7][8][9] |
| MRM Transitions | Probucol: 515.5 → 236.1[7][8][9]This compound (Predicted): 518.5 → 236.1 or other suitable fragment |
Method Validation Data
The following tables summarize the validation data from the cited method for Probucol analysis.[7][8][9] These results demonstrate the performance of a well-validated bioanalytical method. The use of this compound as the internal standard would be expected to yield similar or superior performance in terms of precision and accuracy.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 2.5 - 6000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 5.0 | < 4.67% | < 5.72% |
| Medium | 500 | < 4.67% | < 5.72% |
| High | 5000 | < 4.67% | < 5.72% |
Table 3: Recovery
| Concentration (ng/mL) | Recovery (%) |
| 5.0 | 93.02% |
| 500 | 104.12% |
| 5000 | 98.56% |
Visualizing the Workflow and Principles
Experimental Workflow
Caption: Workflow for the quantification of Probucol in plasma.
Principle of Internal Standard Correction
Caption: How a SIL-IS corrects for analytical variability.
Conclusion
This compound serves as the ideal internal standard for the quantification of Probucol in biological matrices. Its mechanism of action lies in its ability to perfectly mimic the behavior of the unlabeled analyte throughout the analytical process. This allows for the effective correction of matrix effects and procedural inconsistencies, which is paramount for the generation of high-quality, reliable data in regulated bioanalysis. The presented experimental protocol, while adapted from a method using a different internal standard, provides a robust framework for the development and validation of a bioanalytical method for Probucol, where the incorporation of this compound would represent the state-of-the-art and most scientifically sound approach.
References
- 1. benchchem.com [benchchem.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oral pharmacokinetic studyUPLC-MS: Topics by Science.gov [science.gov]
- 7. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 8. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Applications of Probucol-13C3 in Lipidomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Probucol-13C3 as an internal standard in quantitative lipidomics research. Probucol, a well-established antioxidant and lipid-lowering agent, offers a unique advantage as a non-endogenous molecule for spiking into biological samples, thereby minimizing interference with native lipid species. Its carbon-13 labeled analogue, this compound, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification, enabling precise and accurate measurement of a wide range of lipid molecules.
Introduction to this compound in Lipidomics
Quantitative lipidomics aims to accurately measure the abundance of various lipid species within a biological system. This is often challenged by variations introduced during sample preparation, extraction, and analysis. The use of a stable isotope-labeled internal standard (IS) is a gold-standard approach to correct for these variations. An ideal IS is a compound that is chemically and physically similar to the analytes of interest but is isotopically distinct, allowing it to be differentiated by a mass spectrometer.
This compound is the ¹³C-labeled version of Probucol, an anti-hyperlipidemic drug. As Probucol is not naturally present in biological systems, its labeled form is an excellent choice for an internal standard in lipidomics studies. It is added to a sample at a known concentration before any processing steps, ensuring that it experiences the same experimental variations as the endogenous lipids. By normalizing the signal of the endogenous lipids to the signal of this compound, researchers can achieve more accurate and reproducible quantification.
Core Principles of Internal Standardization in Lipidomics
The fundamental principle of using an internal standard is to provide a reference point for the quantification of target analytes. The ratio of the analyte's response to the internal standard's response is used to calculate the analyte's concentration. This method effectively corrects for:
-
Sample Loss: During lipid extraction and sample preparation, some sample may be lost. The internal standard, added at the beginning, accounts for this loss.
-
Ionization Efficiency: The efficiency of ionization in the mass spectrometer can vary between samples. The internal standard helps to normalize these variations.
-
Injection Volume: Minor variations in the volume of sample injected into the LC-MS system can be corrected for by using the analyte-to-internal standard ratio.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for successful quantitative lipidomics. The following sections detail a comprehensive workflow for the analysis of lipids in human plasma using this compound as an internal standard.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-B0438S1 |
| Human Plasma (K2EDTA) | Reputable Bio-supplier | - |
| Chloroform (HPLC Grade) | Fisher Scientific | C298-4 |
| Methanol (B129727) (HPLC Grade) | Fisher Scientific | A452-4 |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Isopropanol (LC-MS Grade) | Fisher Scientific | A461-4 |
| Ammonium (B1175870) Formate (B1220265) | Sigma-Aldrich | 70221 |
| Formic Acid | Sigma-Aldrich | F0507 |
Sample Preparation and Lipid Extraction (Folch Method)
-
Thaw Samples: Thaw frozen human plasma samples on ice.
-
Spike Internal Standard: To a 1.5 mL microcentrifuge tube, add a known amount of this compound solution in methanol to achieve a final concentration of 500 ng/mL in the final extract.
-
Add Plasma: Add 50 µL of thawed human plasma to the tube containing the internal standard.
-
Add Solvents: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenize: Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Collect Lipid Layer: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube.
-
Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) mixture of methanol/isopropanol for LC-MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | 0-2 min, 32% B; 2-15 min, 32-85% B; 15-16 min, 85-99% B; 16-20 min, 99% B; 20.1-25 min, 32% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for targeted lipid quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions for Probucol and this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Probucol | 515.5 | 236.1 | Negative |
| This compound | 518.5 | 239.1 | Negative |
Note: The precursor ion for this compound is +3 Da compared to unlabeled Probucol, and the corresponding fragment ion is also expected to be +3 Da. These transitions should be optimized on the specific mass spectrometer being used.
Data Processing and Quantification
-
Peak Integration: Integrate the peak areas of the endogenous lipids and the this compound internal standard using the instrument's software.
-
Calculate Peak Area Ratios: For each lipid analyte, calculate the ratio of its peak area to the peak area of this compound.
-
Generate Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative lipid standard for each class and a constant concentration of this compound. Plot the peak area ratio of the lipid standard to the internal standard against the concentration of the lipid standard.
-
Quantify Lipids: Determine the concentration of each endogenous lipid in the samples by using the calculated peak area ratio and interpolating from the corresponding calibration curve.
The concentration of an analyte can be calculated using the following formula:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Response Factor)
Where the Response Factor is the slope of the calibration curve.
Visualizations of Workflows and Pathways
Experimental Workflow
A Technical Guide to Studying the In Vivo Metabolism of Probucol Using Stable Isotope Labeling with Probucol-13C3
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Stable Isotope Labeling in Metabolism Studies
Understanding the in vivo metabolism of a therapeutic agent is fundamental to drug development, providing critical insights into its efficacy, safety, and pharmacokinetic profile. Probucol (B1678242), a lipophilic drug with potent antioxidant and lipid-lowering properties, has a complex metabolic fate that influences its mechanism of action.[1][2] Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that enables the precise tracking of a drug and its metabolites through biological systems.[3][4]
By replacing one or more atoms of the drug molecule with a stable, heavy isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can administer the labeled compound and differentiate it from its endogenous or unlabeled counterparts using mass spectrometry (MS).[4][5] The use of Probucol-13C3, a carbon-13 labeled version of Probucol, offers an unambiguous method to trace the biotransformation of the parent drug, identify novel metabolites, and quantify their distribution in various biological matrices. This guide provides a comprehensive overview of the methodologies and data interpretation strategies for conducting in vivo metabolism studies of Probucol using this compound.
Probucol Biotransformation and Metabolic Pathways
Probucol undergoes extensive metabolism in the body. Its biotransformation is a key aspect of its pharmacological activity and clearance. While the complete metabolic map is complex, major pathways involve oxidation of the sulfur atoms and the tert-butyl groups, leading to the formation of several key metabolites. The antioxidant properties of Probucol are closely linked to its metabolism, particularly the formation of quinone and diphenoquinone (B1195943) derivatives.[6]
The major metabolic transformations include:
-
Oxidation: The sulfur atoms in the dithioacetal bridge are susceptible to oxidation, forming sulfoxides and sulfones.
-
Hydroxylation: The tert-butyl groups can be hydroxylated, initiating further oxidation.
-
Formation of Active Metabolites: Some metabolites, such as quinones and diphenoquinones, retain antioxidant activity and contribute to the overall pharmacological effect.[6]
A simplified diagram of this metabolic process is presented below.
References
- 1. What is Probucol used for? [synapse.patsnap.com]
- 2. Rationale and Design of the PROSPECTIVE Trial: Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Prior Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope-Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 6. Antioxidant activity and serum levels of probucol and probucal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Probucol-13C3 for Researchers
This technical guide provides an in-depth overview of high-purity Probucol-13C3 for researchers, scientists, and drug development professionals. It covers commercially available sources, key quality specifications, and typical experimental applications, with a focus on its use as an internal standard in pharmacokinetic studies.
Introduction to this compound
Probucol (B1678242) is a lipid-lowering agent with potent antioxidant properties.[1][2][3] Its mechanism of action involves influencing cholesterol transport and inhibiting the oxidative modification of low-density lipoprotein (LDL).[1][4] this compound is a stable isotope-labeled version of Probucol, where three carbon atoms in one of the propyl groups are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, allowing for precise and accurate measurement of unlabeled Probucol in biological samples.[5][]
Commercial Suppliers and Product Specifications
Several reputable suppliers offer high-purity this compound for research purposes. The table below summarizes the key specifications from prominent vendors. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Product Name | Isotopic Purity (atom % 13C) | Chemical Purity |
| Sigma-Aldrich (MilliporeSigma) | Probucol-(propyl-13C3) | 99% | 98% (CP) |
| MedchemExpress | This compound | Not explicitly stated in search results | 98% |
| Novachem (distributor for Cambridge Isotopes Ltd) | PROBUCOL (PROPYL-13C3, 99%) | 99% | 96% |
| Santa Cruz Biotechnology | Probucol-propanyl-13C3 | Not explicitly stated in search results | 98% |
Quality Control and Analytical Protocols
While specific proprietary methods for the synthesis and purification of this compound are not publicly disclosed by manufacturers, the quality control of stable isotope-labeled compounds generally relies on a combination of analytical techniques to ensure chemical purity and isotopic enrichment.
Determination of Chemical Purity
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a standard method for assessing the chemical purity of pharmaceutical compounds. The purity is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.
Determination of Isotopic Enrichment
The isotopic enrichment of this compound is a critical parameter and is typically determined using the following methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the isotopologues of Probucol. The relative intensities of the ion peaks corresponding to the unlabeled (M), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) species are used to calculate the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR and 1H NMR are powerful techniques for determining the position and extent of isotopic labeling.[7][8][9][10] Specific pulse sequences and analysis of satellite peaks can provide accurate quantification of the 13C enrichment at each labeled position.[7][8][9][10]
Experimental Application: Pharmacokinetic Studies
A primary application of this compound is as an internal standard in pharmacokinetic studies of Probucol.[11][12] The following is a generalized protocol for such a study.
Protocol: Quantification of Probucol in Plasma using LC-MS/MS with this compound as an Internal Standard
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of unlabeled Probucol and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of unlabeled Probucol into blank plasma.
-
Add a fixed concentration of the this compound internal standard solution to each calibration standard and quality control (QC) sample.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of the study plasma sample, add the same fixed amount of this compound internal standard solution.
-
Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate HPLC column (e.g., C18).
-
Use a mobile phase gradient to achieve chromatographic separation of Probucol from other plasma components.
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both Probucol and this compound. For example, for Probucol, this could be m/z 515.5 → 236.1.[12][13] The transition for this compound would be m/z 518.5 → 239.1 (assuming the fragmentation pattern is similar).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (unlabeled Probucol) to the internal standard (this compound) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Probucol in the study samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. What is the mechanism of Probucol? [synapse.patsnap.com]
- 2. Where are we with probucol: a new life for an old drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accurate determination of 13C enrichments in nonprotonated carbon atoms of isotopically enriched amino acids by 1H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and tolerability of probucol after multiple oral administrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Application of Probucol-¹³C₃ in Preclinical Pharmacokinetic Profiling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of preclinical drug development necessitates a profound understanding of a candidate's pharmacokinetic (PK) profile. Stable isotope labeling, particularly with ¹³C, has emerged as a powerful tool to enhance the precision and efficiency of these critical studies. This guide provides a comprehensive overview of the strategic use of Probucol-¹³C₃, a stable isotope-labeled analog of the lipid-lowering agent Probucol (B1678242), in preclinical pharmacokinetic investigations. By leveraging the unique advantages of ¹³C labeling, researchers can overcome common bioanalytical challenges and gain deeper insights into the absorption, distribution, metabolism, and excretion (ADME) of Probucol.
The primary utility of Probucol-¹³C₃ is as an internal standard for quantitative bioanalysis using mass spectrometry. Its chemical behavior is virtually identical to the unlabeled (or "light") drug, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution and identical ionization behavior corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the parent drug in complex biological matrices.
Core Principles of Stable Isotope Labeling in Pharmacokinetics
The use of stable isotopes like ¹³C in pharmacokinetic studies offers several advantages over traditional methods.[1] By administering a ¹³C-labeled compound, researchers can accurately track the drug's metabolic fate and quantify its presence in various biological samples.[1] This approach is particularly valuable in "cold" compound studies where radiolabeling is not desired. The predictable mass shift introduced by the ¹³C isotopes allows for the simultaneous quantification of the parent drug and its metabolites, distinguishing them from endogenous interferences.[]
Experimental Protocols
Preclinical In Vivo Pharmacokinetic Study Design
A typical preclinical pharmacokinetic study of Probucol using Probucol-¹³C₃ would involve the following steps:
-
Animal Model Selection: Rodent models, such as Sprague-Dawley rats or C57BL/6 mice, are commonly used for initial PK screening.
-
Dosing:
-
A cohort of animals is administered a defined oral or intravenous dose of unlabeled Probucol.
-
A separate cohort may receive a co-administration of unlabeled Probucol and a micro-tracer dose of Probucol-¹³C₃ to determine absolute bioavailability.
-
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation and Bioanalysis: Plasma samples are analyzed using a validated LC-MS/MS method.
Detailed Bioanalytical Method: LC-MS/MS Quantification of Probucol
The following protocol is adapted from established methods for the quantification of Probucol in plasma and is directly applicable to Probucol-¹³C₃.[3][4]
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma, add 10 µL of Probucol-¹³C₃ internal standard solution (of known concentration).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
To the supernatant, add 1 mL of an extraction solvent mixture of ethyl ether and dichloromethane (B109758) (1:1, v/v).[4]
-
Vortex for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 or a cyano (CN) column (e.g., 50 mm x 4.6 mm, 5 µm) is suitable.[3][4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 97:3, v/v) with a modifier like ammonia (B1221849) water or formic acid to adjust the pH.[3][4]
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[3][4]
-
MRM Transitions:
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis would be used to calculate key pharmacokinetic parameters. The following tables present illustrative data from a hypothetical preclinical study in rats.
Table 1: Illustrative Pharmacokinetic Parameters of Probucol in Rats Following a Single Oral Dose (10 mg/kg)
| Parameter | Unit | Mean (n=6) | SD |
| Cₘₐₓ | ng/mL | 1250 | 210 |
| Tₘₐₓ | h | 6.0 | 1.5 |
| AUC₀₋ₜ | ng·h/mL | 45800 | 7800 |
| AUC₀₋ᵢₙ𝒻 | ng·h/mL | 51200 | 9100 |
| t₁/₂ | h | 28.5 | 5.2 |
Table 2: Illustrative Plasma Concentration-Time Profile of Probucol in Rats
| Time (h) | Mean Plasma Concentration (ng/mL) | SD |
| 0.5 | 150 | 35 |
| 1 | 320 | 68 |
| 2 | 650 | 110 |
| 4 | 1100 | 180 |
| 6 | 1250 | 210 |
| 8 | 1180 | 195 |
| 12 | 950 | 160 |
| 24 | 550 | 95 |
| 48 | 210 | 45 |
| 72 | 80 | 20 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a preclinical pharmacokinetic study utilizing Probucol-¹³C₃.
Caption: Preclinical Pharmacokinetic Study Workflow.
Probucol's Influence on Cholesterol Metabolism
Probucol's mechanism of action involves altering lipoprotein metabolism. While not a direct signaling pathway in the classical sense, its effects can be visualized as an influence on the cholesterol transport system.
Caption: Probucol's Mechanism of Action on Cholesterol.
Conclusion
The integration of Probucol-¹³C₃ into preclinical pharmacokinetic studies represents a significant advancement in bioanalytical accuracy and reliability. While this guide outlines the foundational protocols and rationale, the specific parameters of each study should be tailored to the research objectives. The use of stable isotope-labeled internal standards is a best practice that ensures the generation of high-quality, reproducible pharmacokinetic data, ultimately facilitating more informed decision-making in the drug development pipeline.
References
Understanding the Mass Shift of Probucol-¹³C₃ in Mass Spectrometry Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass shift of Probucol-¹³C₃, a stable isotope-labeled internal standard, in mass spectrometry (MS) analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required for the accurate quantification of Probucol (B1678242) in biological matrices. This document details the theoretical basis of the mass shift, presents experimental data, outlines detailed analytical protocols, and visualizes key concepts and workflows.
Introduction to Probucol and the Role of Stable Isotope-Labeled Internal Standards
Probucol is a lipophilic antioxidant and anti-inflammatory agent that has been investigated for its role in lowering low-density lipoprotein (LDL) cholesterol levels and preventing atherosclerosis.[1][2] Accurate and precise quantification of Probucol in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for its high sensitivity and selectivity.[3] To ensure the reliability of LC-MS/MS data, an internal standard is employed to compensate for variations in sample preparation and instrument response.[4] A stable isotope-labeled internal standard (SIL-IS), such as Probucol-¹³C₃, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest.[4] This ensures that it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[4]
The Mass Shift of Probucol-¹³C₃
The key feature of a SIL-IS is its mass difference, or "mass shift," from the unlabeled analyte. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.
Theoretical Mass Shift
The molecular formula of Probucol is C₃₁H₄₈O₂S₂. Its ¹³C₃-labeled counterpart, Probucol-¹³C₃, has three ¹²C atoms replaced by ¹³C atoms in the propylidene bridge.
The theoretical mass shift is calculated based on the mass difference between a ¹³C atom and a ¹²C atom.
| Parameter | Value |
| Mass of ¹²C | 12.000000 Da |
| Mass of ¹³C | 13.003355 Da |
| Mass difference (¹³C - ¹²C) | 1.003355 Da |
| Total Mass Shift for ³¹³C | 3 x 1.003355 Da = 3.010065 Da |
Therefore, the theoretical mass difference between Probucol and Probucol-¹³C₃ is approximately 3 Da.
Quantitative Data
The molecular weights of Probucol and Probucol-¹³C₃ are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Probucol | C₃₁H₄₈O₂S₂ | 516.84 |
| Probucol-¹³C₃ | C₂₈¹³C₃H₄₈O₂S₂ | 519.82 |
In a typical LC-MS/MS analysis, the observed mass-to-charge ratio (m/z) will reflect this mass difference. The table below presents the expected and reported precursor ions for Probucol and a predicted precursor ion for Probucol-¹³C₃ in negative ion mode, which is commonly used for Probucol analysis.[3][5][6]
| Compound | Ionization Mode | Precursor Ion (m/z) |
| Probucol | Negative | [M-H]⁻ = 515.5 |
| Probucol-¹³C₃ | Negative | [M-H]⁻ ≈ 518.5 |
Experimental Protocol for LC-MS/MS Analysis of Probucol using Probucol-¹³C₃
This section outlines a typical experimental protocol for the quantitative analysis of Probucol in human plasma using Probucol-¹³C₃ as an internal standard. This protocol is based on established methods for Probucol analysis and best practices for bioanalytical method validation.[3][5][6]
Materials and Reagents
-
Probucol reference standard
-
Probucol-¹³C₃ internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonia water
-
Formic acid
-
Ethyl ether
-
Dichloromethane
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Probucol-¹³C₃ working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex briefly to mix.
-
Add 500 µL of extraction solvent (ethyl ether:dichloromethane, 1:1, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Ammonia water (97:3:0.05, v/v/v), adjusted to pH 7.2 with formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Probucol: 515.5 → 236.1Probucol-¹³C₃: 518.5 → 236.1 (predicted) or 518.5 → 239.1 (predicted) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Note on MRM Transition for Probucol-¹³C₃: The product ion for Probucol-¹³C₃ is predicted based on the fragmentation of the unlabeled compound. The major fragment at m/z 236.1 likely results from a cleavage that does not involve the ¹³C-labeled propylidene bridge. Therefore, a transition of 518.5 → 236.1 is a strong possibility. Alternatively, if fragmentation does involve the labeled portion, a different product ion would be observed (e.g., 239.1). The optimal transition must be determined experimentally by infusing a solution of Probucol-¹³C₃ into the mass spectrometer.
Mandatory Visualizations
Signaling Pathway: Probucol's Mechanism of Action
Caption: Probucol's multifaceted mechanism of action.
Experimental Workflow: Quantitative Analysis using SIL-IS
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Conclusion
The use of Probucol-¹³C₃ as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Probucol in biological matrices by LC-MS/MS. Understanding the theoretical and practical aspects of its mass shift is fundamental for method development and data interpretation. The +3 Da mass difference provides clear differentiation from the unlabeled analyte, enabling reliable correction for analytical variability. The experimental protocol and workflows presented in this guide offer a robust framework for researchers to develop and validate their own bioanalytical methods for Probucol, ultimately contributing to a better understanding of its pharmacology and clinical utility.
References
- 1. What is the mechanism of Probucol? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 6. researchgate.net [researchgate.net]
Tracing the Antioxidant Pathways of Probucol: A Technical Guide Using Probucol-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol (B1678242) is a lipid-lowering agent with potent antioxidant and anti-inflammatory properties.[1][2] Its mechanism of action extends beyond cholesterol reduction, offering protective effects against oxidative stress, a key player in various pathologies.[3][4] Stable isotope labeling is a powerful technique for elucidating the metabolic fate of drugs and understanding their mechanisms of action. This technical guide provides a comprehensive overview of how Probucol-13C3, a stable isotope-labeled variant of Probucol, can be employed to trace its metabolic pathways and further unravel its antioxidant activities.
While the use of 14C-labeled Probucol in pharmacokinetic studies has been documented, specific literature detailing the metabolic tracing of this compound is not yet widely available.[5] Therefore, this guide synthesizes established methodologies for stable isotope tracing with the known analytical techniques for Probucol to provide a robust framework for researchers. This compound is commercially available with a chemical purity of 96-98%.[6][7]
Quantitative Data on Probucol's Effects
The following tables summarize quantitative data from studies on Probucol, providing a baseline for the expected physiological and biochemical changes that can be further investigated using this compound.
Table 1: Effect of Probucol on HDL Cholesterol and Antioxidant Properties
| Parameter | Treatment Group | % Change from Control/Untreated | Reference |
| Serum HDL-C Levels | Probucol-treated heterozygous FH patients (n=21) | -47% | [8][9] |
| Time to Start of LDL Oxidation | HDL from Probucol-treated group | +112% | [8][9][10] |
| Maximum Rate of LDL Oxidation | HDL from Probucol-treated group | -14% | [8][9][10] |
| Maximum Concentration of Conjugated Dienes | HDL from Probucol-treated group | -15% | [8][9][10] |
| HDL-C Levels in CETP-deficient patients | Probucol (500 mg/day) | -22% | [11] |
| Apolipoprotein A-I in CETP-deficient patients | Probucol (500 mg/day) | -22% | [11] |
| PON1 Activity/HDL-C in CETP-deficient patients | Probucol (500 mg/day) | +30% | [11] |
| Lag Time for LDL and HDL Oxidation | Probucol (500 mg/day) | > +180% | [11] |
Table 2: In Vitro Antioxidant Activity of Probucol
| Condition | Probucol Concentration | Effect | Reference |
| Cu2+-induced LDL oxidation | 0.6 mol% in LDL | Increased half-maximal oxidation time from 130 to 270 min | [12] |
| Cu2+-induced LDL oxidation | 4.2 mol% in LDL | Prevented lipid oxidation | [12] |
Experimental Protocols
This section outlines detailed methodologies for tracing the metabolic pathways of this compound, from in vivo or in vitro administration to sample analysis.
In Vivo Administration and Sample Collection (Animal Model)
-
Animal Model: Wistar rats or New Zealand white rabbits are suitable models.[1][13]
-
Dosage and Administration: this compound can be administered orally, mixed with chow, or via intraperitoneal injection. A typical oral dose for rabbits is 500 mg/kg/day.[13]
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration to determine the pharmacokinetic profile of this compound and its metabolites. Plasma can be separated by centrifugation.
-
Tissues: At the end of the study, harvest tissues of interest (e.g., liver, adipose tissue, aorta) to assess tissue distribution and metabolism.
-
Urine and Feces: Collect urine and feces to identify and quantify excretory metabolites.
-
In Vitro Cell Culture Experiments
-
Cell Lines: Hepatocytes, macrophages, or other cell lines relevant to antioxidant activity can be used.
-
Treatment: Incubate cells with this compound at various concentrations and time points.
-
Sample Collection:
-
Cell Lysates: Harvest cells and prepare lysates for analysis of intracellular this compound and its metabolites.
-
Culture Media: Collect the culture media to analyze secreted metabolites.
-
Sample Preparation for Mass Spectrometry
-
Extraction:
-
Plasma/Serum: Perform liquid-liquid extraction using a solvent mixture such as ethyl ether:dichloromethane (1:1, v/v).
-
Tissues: Homogenize tissues and perform solid-phase extraction or liquid-liquid extraction to isolate this compound and its metabolites.
-
-
Internal Standard: The use of an internal standard, such as unlabeled Probucol or a deuterated analog, is recommended for accurate quantification.
LC-MS/MS Analysis of this compound and its Metabolites
The following is a general protocol for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography:
-
Column: A C18 or a cyano (CN) column can be used for separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonia (B1221849) is typically used.
-
Flow Rate: A flow rate of 0.2-1.0 mL/min is common.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative or positive mode can be used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of this compound and its expected metabolites. Full scan and product ion scan modes can be used for the identification of unknown metabolites.
-
Fragmentation: The fragmentation pattern of Probucol can be used to identify its metabolites. The specific m/z transitions for this compound will be shifted by +3 compared to the unlabeled compound.
-
Antioxidant Capacity Assays
To assess the functional consequences of Probucol metabolism, various antioxidant capacity assays can be performed on samples from in vivo or in vitro experiments.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the free radical scavenging activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common radical scavenging assay.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the inhibition of peroxyl radical-induced oxidation.[14]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability to reduce ferric iron.[15]
-
Measurement of Malondialdehyde (MDA): MDA is a marker of lipid peroxidation and can be measured to assess oxidative stress.[13]
Signaling Pathways and Experimental Workflows
The antioxidant effects of Probucol are mediated through various signaling pathways. This compound tracing can help to elucidate the direct and indirect involvement of Probucol and its metabolites in these pathways.
Keap1-Nrf2 Signaling Pathway
Probucol has been shown to activate the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses.[3][16][17] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like Probucol, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.[16]
HDL-Mediated Antioxidant Activity
Probucol enhances the antioxidant function of High-Density Lipoprotein (HDL) in part by increasing the activity of paraoxonase 1 (PON1), an HDL-associated enzyme that protects against lipid peroxidation.[9][13][18]
Proposed Experimental Workflow for this compound Tracing
The following diagram illustrates a comprehensive workflow for tracing the metabolic fate of this compound.
Conclusion
The use of this compound in metabolic tracing studies holds significant promise for deepening our understanding of its antioxidant mechanisms. By combining stable isotope labeling with advanced mass spectrometry techniques, researchers can identify the metabolic products of Probucol and elucidate how they interact with key cellular pathways involved in redox signaling. This technical guide provides a foundational framework for designing and executing such studies, which will ultimately contribute to the development of more effective antioxidant therapies. The detailed protocols and workflow diagrams presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development and metabolic research.
References
- 1. Probucol alleviates atherosclerosis and improves high density lipoprotein function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Probucol used for? [synapse.patsnap.com]
- 3. Probucol, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probucol Attenuates Oxidative Stress, Energy Starvation, and Nitric Acid Production Following Transient Forebrain Ischemia in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the biochemical pharmacology of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. PROBUCOL (PROPYL-13C3, 99%) CHEMICAL PURITY 96% | Novachem Reference Standards Australia [novachem.com.au]
- 8. Effect of Probucol on Antioxidant Properties of HDL in Patients with Heterozygous Familial Hypercholesterolemia [jstage.jst.go.jp]
- 9. Effect of probucol on antioxidant properties of HDL in patients with heterozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Modulation of HDL metabolism by probucol in complete cholesteryl ester transfer protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentration-dependent antioxidant activity of probucol in low density lipoproteins in vitro: probucol degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probucol up-regulates paraoxonase 1 expression in hepatocytes of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Probucol-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Probucol-13C3, an isotopically labeled form of Probucol (B1678242). The information presented is primarily based on the data available for the unlabeled parent compound, Probucol, as the carbon-13 isotope is not expected to significantly alter its chemical or toxicological properties. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting.
Chemical and Physical Properties
This compound is a synthetic, lipid-lowering agent that is isotopically labeled with three carbon-13 atoms. It is a white to fine yellow crystalline solid that is partly miscible in water.[1]
| Property | Value | Reference |
| Chemical Formula | ¹³C₃C₂₈H₄₈O₂S₂ | |
| Molecular Weight | 519.82 g/mol | |
| CAS Number | 1173019-29-8 | |
| Appearance | Powder | |
| Melting Point | 124-127 °C (for Probucol) | [1] |
| Storage Temperature | -20°C | |
| Solubility | Partly miscible in water | [1] |
Toxicological Data
Toxicological data is crucial for understanding the potential health hazards associated with a compound. The following tables summarize the available acute toxicity data for Probucol.
Acute Toxicity Values:
| Test | Species | Route | Value | Reference |
| TDLo | Human | Oral | 3650 mg/kg | [1] |
| LD50 | Mouse | Intraperitoneal | >800 mg/kg | [1] |
| TDLo | Rat | Oral | 17500 mg/kg | [1] |
| TDLo | Mouse | Oral | 17500 mg/kg | [1] |
| TCLo | Rat | Inhalation | 15 mg/m³/4h | [1] |
| LD50 | Rat | Oral | >5 g/kg | [2] |
Hazard Identification:
Probucol is considered a hazardous substance.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Accidental ingestion may be damaging to the health of the individual, particularly those with pre-existing organ damage.[1]
Safety and Handling Guidelines
3.1. Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Hand Protection: Chemical-resistant gloves.[1]
-
Respiratory Protection: A particulate respirator should be used, especially when handling the powder form, to avoid inhalation.[1]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[1]
3.2. Handling Procedures
-
Work in a well-ventilated area to avoid dust accumulation.[1]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when handling the compound.[1]
-
Keep containers securely sealed when not in use.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
3.3. Storage
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1]
-
The recommended storage temperature for this compound is -20°C.
-
Store away from incompatible materials, such as oxidizing agents.[1]
3.4. First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. | [3] |
| Eye Contact | Rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor. | [3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | [3] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] A solid water stream may be inefficient.
-
Specific Hazards: Probucol is a combustible solid that burns but propagates flame with difficulty.[1]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]
Experimental Protocols Workflow
The following diagram illustrates a general workflow for conducting safety and toxicological assessments of a chemical compound like this compound.
Caption: General workflow for assessing the safety of a chemical compound.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Do not dispose of together with household garbage, and do not allow the product to reach the sewage system. Uncleaned packaging should be disposed of according to official regulations.
References
The Role of Probucol-13C3 in Unraveling Cardiovascular Disease Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probucol (B1678242), a lipid-lowering agent with potent antioxidant properties, has long been a subject of intense research in the context of cardiovascular disease (CVD). Its unique dual action on lipid metabolism and oxidative stress presents a compelling, albeit complex, therapeutic profile. The advent of stable isotope-labeled compounds, such as Probucol-13C3, has provided researchers with a powerful tool to dissect its intricate mechanisms of action, metabolic fate, and impact on cellular lipid dynamics. This technical guide provides an in-depth overview of the role of this compound in cardiovascular research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Introduction: Probucol and its Complex Cardiovascular Profile
Probucol is a diphenolic compound that was initially developed for its cholesterol-lowering effects. It effectively reduces low-density lipoprotein cholesterol (LDL-C) levels, a primary target in the prevention of atherosclerosis. However, unlike many other lipid-lowering agents, probucol also significantly decreases high-density lipoprotein cholesterol (HDL-C) levels, a characteristic that has generated considerable scientific debate.[1][2] Despite this, numerous studies have highlighted its potent antioxidant and anti-inflammatory properties, which are believed to contribute to its anti-atherosclerotic effects.[3][4] Probucol has been shown to inhibit the oxidative modification of LDL, a critical step in the formation of foam cells and the development of atherosclerotic plaques.[5][6][7][8]
The introduction of this compound, a stable isotope-labeled version of the drug, has been instrumental in advancing our understanding of its pharmacokinetics and metabolic effects. The carbon-13 isotope allows for precise tracing and quantification of the drug and its metabolites in biological systems using mass spectrometry-based techniques.[9][10][11] This has been particularly valuable in lipidomics studies, enabling researchers to track the influence of probucol on the synthesis, transport, and fate of various lipid species implicated in cardiovascular disease.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from various studies investigating the effects of probucol in the context of cardiovascular disease.
Table 1: Effect of Probucol on Plasma Lipid Levels
| Study/Model | Treatment Group | LDL-C Change | HDL-C Change | Reference |
| PQRST (Hypercholesterolemic patients) | Probucol | ↓ 12% | ↓ 24% | |
| PROSPECTIVE (CHD patients) | Probucol + Statin | ↓ 10.1% (at 3 years) | Significant ↓ | [12] |
| Heterozygous FH patients | Probucol | - | ↓ 47% | [13] |
| Male Volunteers (Low-dose) | Probucol (250 mg/day) | No significant change | ↓ 8.9% (not significant) | |
| Hypercholesterolemic patients | Probucol (500 mg b.i.d.) | ↓ 17% | - | [6] |
Table 2: Impact of Probucol on Cardiovascular Events and Atherosclerosis Progression
| Study | Primary Endpoint | Probucol Group Outcome | Control Group Outcome | Hazard Ratio (95% CI) | p-value | Reference |
| PROSPECTIVE & IMPACT (Integrated Analysis) | Major Adverse Cerebrocardiovascular Events | Lower incidence (trend) | Higher incidence (trend) | 0.67 (0.44–1.03) | Not significant | [14][15] |
| POSITIVE (Heterozygous FH) | First Cardiovascular Event | Significantly lower incidence | Higher incidence | 0.13 (0.05–0.34) | <0.001 | [2][12][16] |
| PQRST | Change in Femoral Atheroma Volume | No significant change | No significant change | - | Not significant | [1] |
| FAST (Asymptomatic Hypercholesterolemic patients) | Incidence of Cardiac Events | 2.4% | 13.6% | - | <0.05 | [16] |
Table 3: In Vitro Effects of Probucol on Cellular Processes
| Experiment | Cell Type | Measurement | Probucol Effect | Reference |
| Cholesterol Efflux | THP-1 non-foam cells | Efflux to apoA-I | ↓ 31.5 ± 0.1% | [17] |
| Cholesterol Efflux | THP-1 foam cells | Efflux to apoA-I | ↓ 18.5 ± 0.2% | [17] |
| LDL Oxidation | Copper-catalyzed | Lag phase of oxidation | ↑ 2.7-fold | [18] |
| LDL Oxidation | Copper-catalyzed | Resistance to oxidation | ↑ 830% | [19] |
| PON1 Activity | HDL from treated FH patients | Time to start LDL oxidation | Prolonged by 112% | [13] |
Core Signaling Pathways and Mechanisms of Action
Probucol exerts its effects on cardiovascular health through multiple, interconnected pathways. Its primary mechanisms revolve around its antioxidant properties and its modulation of reverse cholesterol transport.
Antioxidant Activity and Inhibition of LDL Oxidation
Probucol is a potent antioxidant that partitions into lipoproteins, directly protecting them from oxidative damage. Oxidized LDL (oxLDL) is a key driver of atherosclerosis, promoting inflammation and foam cell formation. By preventing LDL oxidation, probucol mitigates these downstream pathological events.
Caption: Probucol's antioxidant effect on LDL.
Modulation of Reverse Cholesterol Transport (RCT)
Reverse cholesterol transport is the process by which excess cholesterol is removed from peripheral tissues, such as macrophages in the arterial wall, and transported back to the liver for excretion. This process is crucial for preventing the buildup of cholesterol that leads to atherosclerosis. Probucol has a complex and somewhat paradoxical role in RCT. It has been shown to inhibit the ATP-binding cassette transporter A1 (ABCA1), a key protein responsible for the initial efflux of cholesterol from cells to lipid-poor apolipoprotein A-I (apoA-I).[20][21] However, it also appears to enhance the activity of cholesteryl ester transfer protein (CETP) and upregulate the expression of scavenger receptor class B type I (SR-BI) in the liver, which facilitates the selective uptake of cholesterol from HDL.[22][23]
Caption: Probucol's modulation of reverse cholesterol transport.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of probucol. The use of this compound as an internal standard is highlighted in the analytical chemistry protocol.
Quantification of Probucol in Human Plasma using HPLC-MS/MS with this compound Internal Standard
This protocol describes a sensitive method for determining probucol concentrations in human plasma, essential for pharmacokinetic studies.
Workflow Diagram:
Caption: Workflow for Probucol quantification in plasma.
Methodology:
-
Sample Preparation:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration will depend on the expected range of probucol in samples).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., a 1:1 v/v mixture of ethyl ether and dichloromethane).[13][24][25]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Probucol: m/z 515.3 → 251.1
-
This compound: m/z 518.3 → 254.1 (Note: exact transitions may vary based on instrumentation and the specific labeling pattern of the internal standard).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of probucol to this compound against the concentration of probucol standards.
-
Determine the concentration of probucol in the plasma samples from the calibration curve.
-
Cellular Cholesterol Efflux Assay
This assay measures the capacity of cells, such as macrophages, to release cholesterol to an acceptor, and is used to assess the impact of probucol on this key step of reverse cholesterol transport.[3][26]
Methodology:
-
Cell Culture and Labeling:
-
Plate macrophages (e.g., J774 or THP-1 cells) in 24-well plates and grow to confluence.
-
Label the cells with [3H]-cholesterol (1-2 µCi/mL) in culture medium containing 1% fetal bovine serum for 24-48 hours to allow for incorporation into cellular cholesterol pools.
-
-
Equilibration and Treatment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Equilibrate the cells for 18-24 hours in serum-free medium containing a suitable ACAT inhibitor to prevent re-esterification of the labeled cholesterol.
-
During the last 2-4 hours of equilibration, treat the cells with the desired concentration of probucol or vehicle control.
-
-
Cholesterol Efflux:
-
Wash the cells with PBS.
-
Add serum-free medium containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) (10-50 µg/mL) or HDL (50-100 µg/mL).
-
Incubate for 4-24 hours.
-
-
Quantification:
-
Collect the medium and centrifuge to pellet any detached cells.
-
Lyse the cells in the wells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using liquid scintillation counting.
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100%.
-
LDL Oxidation Assay
This assay assesses the antioxidant capacity of probucol by measuring its ability to inhibit the copper-catalyzed oxidation of LDL.
Methodology:
-
LDL Isolation:
-
Isolate LDL from fresh human plasma by sequential ultracentrifugation.
-
Dialyze the isolated LDL against PBS to remove EDTA.
-
-
Oxidation Reaction:
-
Incubate LDL (100 µg/mL) with or without various concentrations of probucol in PBS at 37°C.
-
Initiate oxidation by adding a solution of copper sulfate (B86663) (CuSO4) to a final concentration of 5-10 µM.
-
-
Monitoring Oxidation:
-
Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
The "lag phase" is the time before a rapid increase in absorbance occurs and is a measure of the resistance to oxidation.
-
Alternatively, measure the formation of thiobarbituric acid reactive substances (TBARS) at a specific time point as an indicator of lipid peroxidation.
-
Paraoxonase-1 (PON1) Activity Assay
This spectrophotometric assay measures the activity of PON1, an HDL-associated enzyme with antioxidant properties that can be influenced by probucol.
Methodology:
-
Sample Preparation:
-
Use serum or plasma samples.
-
-
Assay Procedure:
-
In a 96-well plate, add buffer (e.g., Tris-HCl, pH 8.0) containing CaCl2 (1 mM).[4][27][28][29][30]
-
Add the serum/plasma sample.
-
Initiate the reaction by adding the substrate, paraoxon (B1678428), dissolved in buffer.
-
Monitor the hydrolysis of paraoxon to p-nitrophenol by measuring the increase in absorbance at 412 nm at 37°C over a set period.
-
-
Calculation:
-
Calculate the rate of p-nitrophenol formation using the molar extinction coefficient of p-nitrophenol (18,050 M⁻¹cm⁻¹).
-
Express PON1 activity in U/L, where one unit is defined as 1 µmol of p-nitrophenol formed per minute.
-
Conclusion and Future Directions
Probucol remains a fascinating molecule in cardiovascular pharmacology. Its multifaceted mechanism of action, encompassing both lipid modulation and potent antioxidant effects, continues to be an active area of research. The use of this compound has significantly enhanced our ability to perform precise pharmacokinetic analyses and is poised to play a crucial role in future lipidomic and metabolomic studies. Such studies will be vital for elucidating the detailed metabolic pathways influenced by probucol and for identifying novel biomarkers of its therapeutic efficacy.
Future research should focus on leveraging this compound in metabolic flux analysis to trace the complete metabolic fate of the drug and its impact on various lipid synthesis and transport pathways in vivo. This will provide a more dynamic and comprehensive understanding of its anti-atherosclerotic properties and help to reconcile its beneficial effects with the observed reduction in HDL-C. Ultimately, a deeper understanding of probucol's mechanisms, facilitated by tools like this compound, will be critical for defining its optimal therapeutic niche in the modern management of cardiovascular disease.
References
- 1. New Evidence of Probucol on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Antioxidant Probucol on Cell-Mediated LDL Oxidation in Vitro and in Vivo | springermedicine.com [springermedicine.com]
- 6. Probucol protects low-density lipoproteins from in vitro and in vivo oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of antioxidant probucol on cell-mediated LDL oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probucol, incorporated into LDL particles in vivo, inhibits generation of lipid peroxides more effectively than endogenous antioxidants alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated Analysis of Two Probucol Trials for the Secondary Prevention of Atherosclerotic Cardiovascular Events: PROSPECTIVE and IMPACT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 14. Integrated Analysis of Two Probucol Trials for the Secondary Prevention of Atherosclerotic Cardiovascular Events: PROSPECTIVE and IMPACT [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Rationale and Design of the PROSPECTIVE Trial: Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Prior Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of low-dose probucol therapy on LDL oxidation and the plasma lipoprotein profile in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. Probucol inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effect of probucol on HDL metabolism and class B type I scavenger receptor (SR-BI) expression in the liver of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Validation of PON1 enzyme activity assays for longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Adapting of Spectrophotometric Assay of Paraoxonase Activity with 4-Nitrophenylacetate for Murine Plasma and Liver | Journal of Vasyl Stefanyk Precarpathian National University [journals.pnu.edu.ua]
Unraveling Neurodegeneration: A Technical Guide to Investigating with Probucol-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a formidable challenge to modern medicine due to their complex and multifactorial nature. Emerging research has identified promising therapeutic avenues that target key pathological processes such as oxidative stress, neuroinflammation, and mitochondrial dysfunction. Probucol (B1678242), a lipid-lowering agent with potent antioxidant and anti-inflammatory properties, has demonstrated significant neuroprotective effects in preclinical models of these devastating disorders.[1][2] This in-depth technical guide explores the multifaceted mechanisms of Probucol and proposes the use of its stable isotope-labeled form, Probucol-13C3, as a powerful tool to investigate its pharmacokinetic and pharmacodynamic properties in the context of neurodegenerative disease research. While direct studies utilizing this compound are not yet widely published, this guide extrapolates its application based on established principles of tracer-based metabolic studies, providing a roadmap for future investigations.
Core Mechanisms of Probucol in Neuroprotection
Probucol exerts its neuroprotective effects through a variety of signaling pathways, making it a promising multi-target therapeutic candidate.[2] Its primary mechanisms include combating oxidative stress, reducing neuroinflammation, modulating lipid metabolism and promoting mitochondrial health.
Antioxidant and Anti-inflammatory Pathways
A key mechanism of Probucol is its ability to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[3][4] Under conditions of oxidative stress, Probucol promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
Probucol also exhibits potent anti-inflammatory effects by inhibiting the activation of microglia and astrocytes.[5] It has been shown to suppress the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in microglia, leading to a dose-dependent inhibition of pro-inflammatory mediators.[6]
Lipid Metabolism and Mitochondrial Function
Probucol's influence on lipid metabolism is intrinsically linked to its effects on the ATP-binding cassette transporter A1 (ABCA1). By modulating ABCA1, Probucol can influence cholesterol efflux and impact processes like mitophagy, the selective removal of damaged mitochondria.[7] Enhanced mitophagy is crucial for neuronal health, and its impairment is a hallmark of Parkinson's disease.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of Probucol in animal models of neurodegenerative diseases.
Table 1: Effects of Probucol in a 6-OHDA Mouse Model of Parkinson's Disease [8]
| Parameter | Control (6-OHDA) | Probucol + 6-OHDA | % Change with Probucol |
| Locomotor Activity (crossings) | Increased | Significantly Reduced | Protection against hyperlocomotion |
| Striatal Tyrosine Hydroxylase (TH) Levels | Significantly Decreased | Significantly Increased | Protection of dopaminergic neurons |
| Striatal Lipid Peroxidation | Increased | Significantly Reduced | Antioxidant effect |
| Striatal Catalase Activity | Increased | Significantly Reduced | Modulation of antioxidant enzymes |
| Striatal Superoxide Dismutase (SOD) Activity | Reduced | No Significant Change | - |
Table 2: Effects of Probucol in a YAC128 Mouse Model of Huntington's Disease [9][10]
| Parameter | YAC128 (Vehicle) | YAC128 + Probucol | Outcome |
| Depressive-like Behavior (Immobility Time) | Increased | Significantly Reduced | Antidepressant-like effect |
| Motor Performance (Rotarod) | Deficits Observed | No Significant Improvement | No effect on motor deficits in this model |
| Hippocampal Cell Proliferation (Ki-67) | No Change | No Significant Change | - |
| Hippocampal Neuronal Differentiation (DCX) | No Change | No Significant Change | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, which can be adapted for studies involving this compound.
In Vivo Administration of Probucol in Mouse Models
Objective: To assess the neuroprotective effects of Probucol in a mouse model of neurodegeneration.
Materials:
-
Probucol
-
Vehicle (e.g., peanut oil, 1% carboxymethylcellulose)[11][12]
-
Mouse model of neurodegeneration (e.g., 6-OHDA-lesioned mice for Parkinson's, YAC128 transgenic mice for Huntington's)[8][10]
-
Gavage needles
Procedure:
-
Prepare a suspension of Probucol in the chosen vehicle at the desired concentration (e.g., 11.8 mg/kg or 30 mg/kg daily).[8][10]
-
Administer the Probucol suspension or vehicle control to the mice via oral gavage. For chronic studies, administration can also be done via drinking water.[9][10]
-
The duration of treatment will vary depending on the study design (e.g., 21 days for the 6-OHDA model, up to 5 months for the YAC128 model).[8][12]
-
At the end of the treatment period, perform behavioral tests (e.g., open field, rotarod) to assess motor and cognitive function.[13]
-
Following behavioral testing, euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., Western blotting for protein levels, immunohistochemistry for cell morphology).
In Vitro Assessment of Neuroinflammation
Objective: To investigate the anti-inflammatory effects of Probucol on microglia.
Materials:
-
Primary microglia or BV2 microglial cell line
-
Lipopolysaccharide (LPS)
-
Probucol
-
Cell culture medium and supplements
-
Reagents for NO, PGE2, IL-1β, and IL-6 quantification (e.g., Griess reagent, ELISA kits)[6]
-
Antibodies for Western blotting (e.g., anti-NF-κB, anti-p-MAPK)
Procedure:
-
Culture primary microglia or BV2 cells in appropriate medium.
-
Pre-treat the cells with various concentrations of Probucol (e.g., 1, 5, 10 µmol/L) for a specified time (e.g., 1 hour).[6]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 3 hours or 24 hours) to induce an inflammatory response.[6]
-
Collect the cell culture supernatant to measure the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (IL-1β, IL-6) using appropriate assays.
-
Lyse the cells to extract proteins for Western blot analysis to determine the activation status of NF-κB and MAPK signaling pathways.
Investigating with this compound: A Proposed Framework
The use of stable isotope-labeled compounds like this compound is invaluable for conducting tracer studies to elucidate the metabolic fate, distribution, and target engagement of a drug.
Pharmacokinetic and Brain Penetration Studies
By administering this compound, researchers can accurately quantify its concentration and that of its metabolites in various tissues, including the brain, using mass spectrometry. This would provide crucial information on its blood-brain barrier permeability and its accumulation in target regions affected by neurodegeneration.
Metabolic Fate and Target Engagement
Tracing the 13C label can reveal how Probucol is metabolized within neuronal and glial cells. This can help identify active metabolites and confirm whether Probucol or its derivatives directly interact with key proteins in the signaling pathways described above.
Proposed Experimental Protocol: In Vivo Tracer Study with this compound
Objective: To determine the brain distribution and metabolic profile of Probucol.
Materials:
-
This compound
-
Animal model of a neurodegenerative disease
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Administer a single dose of this compound to the animals.
-
At various time points post-administration, collect blood and brain tissue samples.
-
Extract Probucol and its metabolites from the samples.
-
Analyze the extracts using LC-MS to quantify the levels of this compound and its labeled metabolites.
-
The data will provide a detailed pharmacokinetic profile and information on the extent of brain penetration.
Conclusion
Probucol represents a promising therapeutic agent for neurodegenerative diseases due to its pleiotropic effects on oxidative stress, neuroinflammation, and mitochondrial function. The application of this compound in future research will be instrumental in providing a deeper understanding of its mechanisms of action within the central nervous system. This technical guide provides a foundational framework for researchers to design and execute robust preclinical studies, ultimately paving the way for the clinical development of Probucol and related compounds for the treatment of these debilitating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probucol inhibits LPS-induced microglia activation and ameliorates brain ischemic injury in normal and hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. Probucol affords neuroprotection in a 6-OHDA mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant Effects of Probucol on Early-Symptomatic YAC128 Transgenic Mice for Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidepressant Effects of Probucol on Early-Symptomatic YAC128 Transgenic Mice for Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Probucol-13C3 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Probucol (B1678242) in human plasma using a stable isotope-labeled internal standard, Probucol-13C3. The method employs a simple and efficient sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This robust method is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and drug development applications.
Introduction
Probucol is a lipid-lowering agent with potent antioxidant properties that has been investigated for its role in the prevention and treatment of atherosclerosis.[1][2] Accurate and reliable quantification of Probucol in biological matrices is crucial for pharmacokinetic and metabolic studies. LC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity and selectivity.[3]
The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS assay. A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[4][5] The 13C label is particularly advantageous as it is less likely to exhibit chromatographic separation from the unlabeled analyte compared to deuterium-labeled standards.
This application note provides a detailed protocol for the quantification of Probucol in human plasma using this compound as an internal standard. The method is designed to be easily implemented in a research laboratory setting.
Experimental
Materials and Reagents
-
Probucol and this compound reference standards were obtained from a reputable supplier.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), water, and formic acid.
-
Human plasma (sourced from an authorized vendor).
-
Ethyl acetate (B1210297) and dichloromethane (B109758) for liquid-liquid extraction.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of Probucol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 2.5 to 6000 ng/mL.[4] Quality control (QC) samples were prepared at low, medium, and high concentrations in the same manner.
Sample Preparation
Two methods for sample preparation are presented: liquid-liquid extraction (LLE) and protein precipitation (PPT).
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of extraction solvent (ethyl ether:dichloromethane, 1:1, v/v).[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[6][7]
-
Vortex for 2 minutes to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 80% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 80% B and equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions should be used for the quantification of Probucol and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Probucol | 515.5 | 236.1[4] | 100 | To be optimized | To be optimized |
| This compound | 518.5 | To be determined | 100 | To be optimized | To be optimized |
Note on this compound Product Ion Determination: The specific product ion for this compound should be determined by infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan. The most abundant and stable fragment ion should be selected for the MRM transition. The collision energy should then be optimized to maximize the signal for this transition. It is anticipated that a major fragment will correspond to a similar fragmentation pathway as the unlabeled Probucol, potentially resulting in a product ion with a mass shift.
Workflow and Data Analysis
The overall workflow for the quantification of this compound is depicted in the following diagram.
Data acquisition and processing should be performed using the software provided with the mass spectrometer. A calibration curve is constructed by plotting the peak area ratio of Probucol to this compound against the nominal concentration of the calibration standards. The concentration of Probucol in the QC and unknown samples is then determined from this calibration curve using a linear regression model.
Expected Results
This method is expected to provide excellent linearity over the specified concentration range, with a correlation coefficient (r²) greater than 0.99. The precision, as determined by the coefficient of variation (%CV), for the QC samples should be less than 15%, and the accuracy should be within 85-115% of the nominal values. The lower limit of quantification (LLOQ) is anticipated to be 2.5 ng/mL, demonstrating the high sensitivity of the method.[4]
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the LC-MS/MS method.
| Parameter | Probucol | This compound |
| Precursor Ion (m/z) | 515.5 | 518.5 |
| Product Ion (m/z) | 236.1[4] | To be determined |
| Ionization Mode | ESI Negative | ESI Negative |
| Retention Time (min) | To be determined (expected to be identical to this compound) | To be determined (expected to be identical to Probucol) |
| Linearity Range (ng/mL) | 2.5 - 6000[4] | N/A |
| Correlation Coefficient (r²) | > 0.99 | N/A |
| Accuracy (%) | 85 - 115 | N/A |
| Precision (%CV) | < 15 | N/A |
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of Probucol in human plasma using this compound as a stable isotope-labeled internal standard. The method is sensitive, selective, and suitable for high-throughput analysis in a research setting. The provided protocols for sample preparation and LC-MS/MS analysis can be readily adapted and optimized for various laboratory environments, facilitating accurate and reliable pharmacokinetic and drug metabolism studies of Probucol.
References
- 1. Where are we with probucol: a new life for an old drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Did we abandon probucol too soon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probucol | C31H48O2S2 | CID 4912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. プロブコール-プロパニル-13C3 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Full-Spectrum Prediction of Peptides Tandem Mass Spectra using Deep Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Probucol using Probucol-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol (B1678242) is a therapeutic agent known for its anti-hyperlipidemic properties, primarily by lowering cholesterol levels in the bloodstream which may help in preventing atherosclerotic vascular disease.[1][2] Accurate quantification of Probucol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard (SIL-IS), such as Probucol-13C3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] A SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization efficiency and matrix effects.[3][5] This allows for highly accurate and precise quantification by correcting for variability during sample preparation and analysis.[3][6]
These application notes provide a detailed protocol for the quantification of Probucol in human plasma using this compound as an internal standard, based on established bioanalytical methods and principles.[7][8]
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method, based on typical validation parameters for similar bioanalytical assays.
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Linearity Range | 2.5 - 6000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighing Factor | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% bias) | Inter-day Accuracy (% bias) |
| LLOQ | 2.5 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | 7.5 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium QC | 3000 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | 5000 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 3: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Probucol | 85 - 115 | 85 - 115 | 85 - 115 |
| This compound | 85 - 115 | 85 - 115 | 85 - 115 |
Experimental Protocols
Materials and Reagents
-
Probucol reference standard
-
This compound internal standard[9]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (with appropriate anticoagulant)
-
Ethyl ether and dichloromethane (B109758) (for liquid-liquid extraction)
Stock and Working Solutions Preparation
-
Probucol Stock Solution (1 mg/mL): Accurately weigh and dissolve Probucol in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Probucol Working Solutions: Serially dilute the Probucol stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (ethyl ether:dichloromethane, 1:1 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
LC-MS/MS Conditions
Table 4: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 50 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 80% B to 95% B over 3 min, hold at 95% B for 1 min, return to 80% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Table 5: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | Probucol: 515.5 → 236.1, this compound: 518.5 → 239.1 |
| Dwell Time | 200 ms |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Bioanalytical Method Validation
The method should be validated according to the FDA and EMA guidelines for bioanalytical method validation.[10] Key validation parameters include:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Probucol and this compound.
-
Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to demonstrate the linear relationship between the analyte/IS peak area ratio and concentration.
-
Precision and Accuracy: Determine the intra- and inter-day precision and accuracy by analyzing quality control samples at four levels (LLOQ, low, medium, and high) in replicate.
-
Recovery: Evaluate the extraction efficiency of Probucol and this compound by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Assess the ion suppression or enhancement by comparing the peak areas of post-extraction spiked samples to neat solutions.
-
Stability: Evaluate the stability of Probucol in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Probucol quantification.
References
- 1. Probucol: pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probucol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. benchchem.com [benchchem.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 8. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Probucol-13C3 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Probucol-13C3 from plasma samples, a crucial step for accurate quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The inclusion of a stable isotope-labeled internal standard like this compound is a validated approach to correct for variability in sample recovery and potential matrix effects during analysis.
Three common and effective sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required sample cleanliness, throughput needs, and available laboratory resources.
General Laboratory Workflow
The overall process for preparing plasma samples for this compound analysis follows a standardized workflow, from sample reception to final extract ready for injection into the analytical instrument.
Caption: General workflow for plasma sample preparation.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly well-suited for high-throughput applications. Acetonitrile (B52724) is a commonly used solvent for this purpose.
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add a small volume (e.g., 10 µL) of this compound internal standard (IS) solution at a known concentration. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS analysis. Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS system.
Caption: Protein Precipitation (PPT) workflow.
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases. This method generally results in a cleaner extract compared to PPT.
Experimental Protocol
-
Sample Thawing and Spiking: Follow steps 1 and 2 of the Protein Precipitation protocol.
-
Extraction Solvent Addition: Add 600 µL of an extraction solvent mixture of ethyl ether and dichloromethane (B109758) (1:1, v/v) to the 100 µL plasma sample.[1]
-
Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction of Probucol.
-
Centrifugation: Centrifuge the tubes at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow.
Method 3: Solid-Phase Extraction (SPE)
SPE provides a more selective sample clean-up by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. For a lipophilic compound like Probucol, a reversed-phase sorbent such as C18 is suitable.
Experimental Protocol
-
Sample Pre-treatment: Thaw and spike the plasma sample as described in steps 1 and 2 of the PPT protocol. Dilute the 100 µL plasma sample with 200 µL of 2% phosphoric acid in water to facilitate protein disruption and analyte binding to the sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry out between steps.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Probucol and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow.
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation methods for Probucol analysis in plasma.
Table 1: Recovery and Precision Data
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Ether:Dichloromethane) | Solid-Phase Extraction (C18) |
| Analyte Recovery | >80% (expected) | 93.02% - 104.12%[1] | >90% (expected for lipophilic drugs) |
| Intra-day Precision (%RSD) | <15% (typical) | <4.67%[1] | <10% (typical) |
| Inter-day Precision (%RSD) | <15% (typical) | <5.72%[1] | <10% (typical) |
Table 2: Method Performance Characteristics
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Sample Cleanliness | Low to Moderate | Moderate to High | High |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Method Development | Simple | Moderate | More Complex |
| Solvent Consumption | Low | High | Moderate |
| Cost per Sample | Low | Moderate | High |
| Potential for Matrix Effects | High | Moderate | Low |
References
Application Note: Quantification of Probucol in Tissue Samples Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Probucol (B1678242) is a lipophilic drug with antioxidant and anti-inflammatory properties, historically used to lower cholesterol levels. Its distribution into various tissues is a key aspect of its pharmacokinetic and pharmacodynamic profile. Accurate quantification of Probucol in tissue is essential for preclinical and clinical studies to understand its efficacy and potential toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Probucol in tissue homogenates. The method employs a stable isotope-labeled internal standard (SIL-IS), Probucol-¹³C₃, to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[1] The use of a SIL-IS is the gold standard in quantitative bioanalysis as it shares near-identical physicochemical properties with the analyte, ensuring similar extraction recovery and ionization efficiency, thereby correcting for matrix effects.[1][2]
Experimental Protocols
Materials and Reagents
-
Probucol analytical standard (≥98% purity)
-
Probucol-¹³C₃ (Internal Standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, water, and isopropanol
-
LC-MS grade formic acid
-
Control tissue matrix (e.g., liver, adipose, heart) from untreated animals
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ceramic or stainless steel homogenization beads
-
1.5 mL and 2.0 mL polypropylene (B1209903) microcentrifuge tubes
-
Refrigerated centrifuge
-
Tissue homogenizer (e.g., Bead Ruptor, Precellys)
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Probucol and Probucol-¹³C₃ in methanol.
-
Working Standard Solutions: Serially dilute the Probucol primary stock with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Probucol-¹³C₃ primary stock with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Standards and QCs: Prepare CS and QC samples by spiking appropriate amounts of the working standard solutions into blank tissue homogenate (prepared as described in section 3.1). The final concentrations should cover the expected range of the study samples. A typical calibration curve range for Probucol is 2.5–6000 ng/mL.[3][4]
Tissue Sample Preparation
The following workflow outlines the key steps from tissue collection to final extract ready for injection.
-
Homogenization:
-
Accurately weigh approximately 50 mg of frozen tissue into a 2 mL homogenization tube containing beads.[5]
-
Add 4 volumes of cold PBS (e.g., 200 µL for 50 mg of tissue) to the tube.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.[6] Keep samples on ice to minimize degradation.
-
The resulting homogenate can be stored at -80°C if not used immediately.
-
-
Protein Precipitation and Extraction:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the tissue homogenate.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitation solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
|---|---|
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 50% B to 95% B over 3 min, hold at 95% for 1 min, return to 50% B and re-equilibrate for 1 min |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Probucol: m/z 515.5 → 236.1 Probucol-¹³C₃: m/z 518.5 → 236.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument (e.g., -20 to -30 eV) |
| Source Temp. | 500°C |
Note: The precursor ion for Probucol corresponds to the [M-H]⁻ ion. The mass transition for the internal standard assumes labeling on three methyl carbons, resulting in a +3 Da shift in the precursor mass.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines such as the ICH M10.[7] Validation assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Results and Data Presentation
The method performance is summarized by the validation parameters below. The data presented are representative of a fully validated method.
Table 2: Calibration Curve Linearity
| Parameter | Result |
|---|---|
| Concentration Range | 2.5 - 6000 ng/g |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/g) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 2.5 | ≤ 15.0% | ± 15.0% | ≤ 20.0% | ± 20.0% |
| Low QC | 7.5 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |
| Mid QC | 300 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |
| High QC | 4500 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |
Acceptance criteria are typically ≤15% (%CV) and ±15% (%Bias), except for the LLOQ which is ≤20% and ±20%.[8]
Table 4: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|
| Low QC | 91.5 | 95.2 |
| High QC | 94.2 | 97.8 |
Recovery should be consistent and reproducible. Matrix effect values close to 100% indicate minimal ion suppression or enhancement.
Table 5: Stability Summary
| Stability Condition | Duration | Result |
|---|---|---|
| Bench-top (Room Temp) | 6 hours | Stable |
| Freeze-Thaw (3 cycles) | -20°C to RT | Stable |
| Autosampler | 24 hours at 4°C | Stable |
| Long-term Storage | 30 days at -80°C | Stable |
Analyte is considered stable if the deviation from nominal concentration is within ±15%.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 5. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. japsonline.com [japsonline.com]
Application Note: Probucol-13C3 Workflow for Absolute Quantification in Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Probucol (B1678242) is a lipid-lowering agent with potent antioxidant properties that has been studied for its role in the management of hypercholesterolemia and the prevention of atherosclerosis.[1][2] Its mechanism of action involves altering lipid metabolism, primarily by increasing the breakdown of low-density lipoprotein (LDL) cholesterol.[2][3][4] Accurate and precise quantification of Probucol in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its therapeutic and modulatory effects in metabolomics.
This application note details a robust workflow for the absolute quantification of Probucol in plasma samples using a stable isotope-labeled internal standard, Probucol-13C3. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[5] This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for complex biological samples.[6]
Principle of the Method
The quantification of Probucol is based on the principle of stable isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte but has a different mass, is added to the samples at the beginning of the sample preparation process. The analyte and the internal standard are co-extracted and co-analyzed by LC-MS/MS. The ratio of the peak area of the analyte (Probucol) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the sample. This approach effectively mitigates matrix effects and variations in extraction efficiency and instrument response, leading to reliable and accurate quantification.
Experimental Protocols
1. Materials and Reagents
-
Probucol analytical standard (Sigma-Aldrich or equivalent)
-
This compound (propyl-13C3, 99%) internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)[7]
-
LC-MS grade methanol (B129727) (MeOH)
-
LC-MS grade acetonitrile (B52724) (ACN)
-
LC-MS grade water
-
LC-MS grade ethyl acetate
-
LC-MS grade dichloromethane (B109758)
-
Ammonium acetate
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Stock and Working Solutions
-
Probucol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Probucol and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Probucol Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Probucol stock solution with a 50:50 (v/v) methanol:water mixture to obtain concentrations ranging from 1 ng/mL to 6000 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 100 ng/mL.
3. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample and vortex briefly.
-
For the calibration curve, use 100 µL of blank plasma and spike with the appropriate amount of each Probucol working standard solution.
-
Add 500 µL of a 1:1 (v/v) mixture of ethyl ether and dichloromethane for liquid-liquid extraction.[8][9]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an LC autosampler vial for analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: Ultimate CN (50 mm × 4.6 mm, 5 µm) or equivalent.[8][9]
-
Mobile Phase: Acetonitrile:water:ammonia water = 97:3:0.05, with pH adjusted to 7.2 with formic acid.[8][9][10]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[8][9]
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Value |
| LC System | HPLC or UHPLC |
| Column | Ultimate CN (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Ammonia Water (97:3:0.05), pH 7.2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| MRM Transition (Probucol) | 515.5 → 236.1 |
| MRM Transition (this compound) | 518.5 → 239.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Capillary Voltage | 3.0 kV |
Table 2: Typical Quantitative Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity Range | 2.5 - 6000 ng/mL[8][9][10] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (Intra-day) | < 4.67%[8][9][10] |
| Precision (Inter-day) | < 5.72%[8][9][10] |
| Accuracy (Recovery) | 93.02% - 104.12%[8][9][10] |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.5 ng/mL[8][9][10] |
Visualizations
Caption: Experimental workflow for the absolute quantification of Probucol.
Caption: Simplified signaling pathway of Probucol's mechanism of action.
References
- 1. What is the mechanism of Probucol? [synapse.patsnap.com]
- 2. What is Probucol used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Influence of probucol on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 9. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Probucol Using Probucol-13C3 Internal Standard
Introduction
Probucol (B1678242) is a lipophilic compound with significant anti-hyperlipidemic and antioxidant properties.[1] Its therapeutic potential is linked to its ability to lower low-density lipoprotein (LDL) cholesterol and inhibit oxidative stress, making it a subject of interest in cardiovascular and neurodegenerative disease research.[2][3] Accurate quantification of Probucol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a detailed protocol for establishing a robust and accurate calibration curve for Probucol using its stable isotope-labeled internal standard, Probucol-13C3, and subsequent quantification in plasma samples by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it effectively corrects for variability in sample preparation and instrument response, ensuring the highest accuracy and precision.[4]
Principle of the Method
This method utilizes the principle of stable isotope dilution analysis. A known concentration of this compound, which is chemically identical to Probucol but has a different mass due to the incorporation of three 13C atoms, is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process.[4] Both the analyte (Probucol) and the internal standard (this compound) are extracted from the plasma matrix and analyzed by LC-MS/MS. Since the SIL-IS behaves identically to the analyte during extraction, chromatography, and ionization, any sample-to-sample variation is normalized by calculating the ratio of the analyte's peak area to the internal standard's peak area.[4] A calibration curve is constructed by plotting these peak area ratios against the known concentrations of the calibration standards. The concentration of Probucol in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Probucol | Sigma-Aldrich | ≥98% |
| This compound | MedchemExpress, Santa Cruz Biotechnology | ≥98%, 99 atom % 13C |
| Acetonitrile (B52724) | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q or equivalent | Ultrapure |
| Human Plasma (K2EDTA) | BioIVT | --- |
| 96-well deep well plates | VWR | --- |
| Centrifuge | Beckman Coulter | --- |
| Nitrogen Evaporator | Organomation | --- |
| HPLC System | Agilent 1200 Series or equivalent | --- |
| Mass Spectrometer | Sciex API 4000 or equivalent | --- |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Probucol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Probucol and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Probucol Working Solutions for Calibration Curve: Perform serial dilutions of the Probucol stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions at concentrations of 0.05, 0.1, 0.5, 2, 10, 40, 80, and 120 µg/mL.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: In separate microcentrifuge tubes, spike 5 µL of each Probucol working solution into 95 µL of blank human plasma to yield final concentrations of 2.5, 5, 25, 100, 500, 2000, 4000, and 6000 ng/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ QC: 2.5 ng/mL (Lower Limit of Quantification)
-
Low QC: 7.5 ng/mL
-
Mid QC: 750 ng/mL
-
High QC: 5000 ng/mL
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, or unknown plasma sample in a 96-well deep well plate, add 20 µL of the this compound IS working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (97:3 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | 97:3 Acetonitrile:Water + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Probucol: 515.5 → 236.1[5]this compound: 518.5 → 239.1 |
| Dwell Time | 150 ms |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
Data Analysis and Quantitative Data Summary
Calibration Curve Construction
A calibration curve is generated by plotting the peak area ratio of Probucol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is used to fit the data. The regression coefficient (r²) should be ≥ 0.99 for the curve to be accepted.[4]
Representative Calibration Curve Data
The following table presents representative data for a typical calibration curve for Probucol in human plasma.
| Standard Concentration (ng/mL) | Probucol Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 2.5 | 5,234 | 1,012,345 | 0.0052 |
| 5 | 10,567 | 1,023,456 | 0.0103 |
| 25 | 53,123 | 1,015,678 | 0.0523 |
| 100 | 210,456 | 1,034,567 | 0.2034 |
| 500 | 1,056,789 | 1,021,987 | 1.0341 |
| 2000 | 4,234,567 | 1,019,876 | 4.1521 |
| 4000 | 8,456,789 | 1,025,678 | 8.2452 |
| 6000 | 12,678,901 | 1,018,765 | 12.4454 |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines. The following table summarizes the typical acceptance criteria and representative results for method validation.
| Validation Parameter | QC Level | Acceptance Criteria | Representative Results |
| Accuracy (% Bias) | LLOQ | ± 20% | -5.2% |
| Low | ± 15% | 3.5% | |
| Mid | ± 15% | -1.8% | |
| High | ± 15% | 2.1% | |
| Precision (% CV) | LLOQ | ≤ 20% | 8.7% |
| Low | ≤ 15% | 6.2% | |
| Mid | ≤ 15% | 4.5% | |
| High | ≤ 15% | 3.8% | |
| Linearity (r²) | --- | ≥ 0.99 | 0.9985 |
| Recovery (%) | Low | Consistent and reproducible | 92.5% |
| High | Consistent and reproducible | 94.1% | |
| Matrix Effect | Low | CV ≤ 15% | 7.8% |
| High | CV ≤ 15% | 6.5% |
Visualizations
Experimental Workflow
Caption: Workflow for Probucol quantification.
Probucol's Antioxidant Signaling Pathway
Probucol is known to exert its antioxidant effects in part through the activation of the Keap1/Nrf2 signaling pathway.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like Probucol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.[3][6]
Caption: Probucol's activation of the Nrf2 pathway.
Conclusion
The protocol described provides a reliable and robust method for the quantification of Probucol in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and preclinical studies. The detailed experimental steps and data analysis guidelines will enable researchers to establish a validated calibration curve and accurately determine Probucol concentrations in unknown samples.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Probucol: Revisiting as a Multi-faceted Therapeutic Agent in Atherosclerosis [frontiersin.org]
- 3. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probucol, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Probucol-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol (B1678242) is a lipophilic compound with antioxidant properties that has been studied for its role in the management of hypercholesterolemia.[1] Accurate quantification of Probucol and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. Probucol-13C3, a stable isotope-labeled analog of Probucol, is an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][3] Its use ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[4][5]
This document provides detailed protocols for the liquid-liquid extraction (LLE) of this compound from human plasma, intended for use as an internal standard in the quantification of Probucol. The protocols are based on established methods for Probucol extraction and are readily adaptable for routine bioanalytical workflows.
Physicochemical Properties of Probucol
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₈O₂S₂ | [6] |
| Molecular Weight | 516.8 g/mol | [6] |
| Nature | Lipophilic, Phenolic | [6] |
| Solubility | Practically insoluble in water, soluble in most organic solvents. | [6] |
The Role of this compound as an Internal Standard
In quantitative LC-MS analysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added to all samples, calibrators, and quality controls at a known concentration.[4] The use of a stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in bioanalysis.[2][3]
Key advantages of using this compound include:
-
Compensation for Matrix Effects: It co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus correcting for matrix-induced variations.[2]
-
Correction for Sample Preparation Variability: Any loss of analyte during the multi-step extraction process is mirrored by a proportional loss of the SIL-IS, ensuring the analyte-to-IS ratio remains constant.[4]
-
Improved Accuracy and Precision: By accounting for various sources of error, the use of a SIL-IS significantly improves the reliability of quantitative results.[2]
Experimental Protocols
Two primary LLE protocols for the extraction of Probucol from plasma have been identified. These protocols can be directly applied for the extraction of this compound as an internal standard.
Protocol 1: Ethyl Ether:Dichloromethane Extraction
This method has been validated for the determination of Probucol in human plasma with high recovery and precision.[7][8]
Materials:
-
Human plasma sample
-
This compound internal standard solution (in a compatible organic solvent)
-
Ethyl ether (analytical grade)
-
Dichloromethane (analytical grade)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample.
-
Protein Precipitation & Extraction: Add 800 µL of the extraction solvent mixture (ethyl ether:dichloromethane, 1:1, v/v).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Protocol 2: Iso-octane Extraction
This protocol offers an alternative solvent system for the extraction of the highly lipophilic Probucol.[9]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Iso-octane (analytical grade)
-
Acetonitrile (for reconstitution)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Aliquoting: To a glass tube, add 500 µL of human plasma.
-
Internal Standard Spiking: Add the this compound internal standard solution.
-
Extraction: Add 5 mL of iso-octane.
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the upper iso-octane layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the residue in a suitable volume of acetonitrile.
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Quantitative Data Summary
The following tables summarize the performance characteristics of the LLE protocols for Probucol analysis, which are expected to be similar for this compound.
Table 1: Performance of Ethyl Ether:Dichloromethane Protocol
| Parameter | Value | Reference |
| Recovery | 93.02% - 104.12% | [7][8] |
| Intra-day Precision (%RSD) | < 4.67% | [7] |
| Inter-day Precision (%RSD) | < 5.72% | [7] |
| Linearity Range | 2.5 - 6000 ng/mL | [7][8] |
Table 2: Comparison of LLE Solvent Systems
| Solvent System | Analyte | Matrix | Key Findings | Reference |
| Ethyl ether:Dichloromethane (1:1, v/v) | Probucol | Human Plasma | High recovery and good precision. | [7][8] |
| Iso-octane | Probucol | Rabbit Plasma | Effective for extracting the lipophilic compound. | [9] |
Logical Workflow Diagram
The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound from a plasma sample.
Caption: Liquid-liquid extraction workflow for this compound.
Discussion
Solvent Selection: The choice of extraction solvent is critical for achieving high recovery of the analyte. Probucol's high lipophilicity and phenolic structure guide the selection of appropriate organic solvents. The ethyl ether:dichloromethane mixture provides a good balance of polarity to efficiently extract Probucol from the aqueous plasma matrix.[7][8] Iso-octane is a non-polar solvent also suitable for highly lipophilic compounds.[9] The selection of the optimal solvent may require empirical testing for a specific analytical method.
pH Optimization: For phenolic compounds like Probucol, the pH of the aqueous phase can influence the extraction efficiency. Maintaining the pH below the pKa of the phenolic hydroxyl groups will keep the molecule in its neutral, more hydrophobic form, favoring its partitioning into the organic solvent. While the provided protocols do not specify pH adjustment, it is a parameter that can be optimized to enhance recovery, especially if lower-than-expected recovery is observed.
Method Validation: Any bioanalytical method based on these protocols should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[10][11][12] Validation parameters should include selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. The use of this compound as an internal standard is a key component of a robust and reliable validated method.[4][5]
References
- 1. Probucol. A reappraisal of its pharmacological properties and therapeutic use in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of probucol on the composition of lipoproteins and on VLDL apoprotein B turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of plasma probucol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. japsonline.com [japsonline.com]
- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Note: Solid-Phase Extraction of Probucol-13C3 from Human Plasma
Introduction
Probucol (B1678242) is a lipophilic drug with antioxidant properties used in the management of hypercholesterolemia.[1] Probucol-13C3 is a stable isotope-labeled analog of Probucol, commonly used as an internal standard in pharmacokinetic and bioequivalence studies for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient recovery of this compound from human plasma, ensuring a clean extract for sensitive and reliable downstream analysis.
The methodology is based on a reverse-phase SPE mechanism, which is well-suited for the hydrophobic nature of Probucol. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust sample preparation method.
Mechanism of Action of Probucol
Probucol's primary mechanism of action involves lowering serum cholesterol by increasing the fractional rate of low-density lipoprotein (LDL) catabolism.[1] It may also inhibit the early stages of cholesterol synthesis and the dietary absorption of cholesterol.[1] Furthermore, Probucol is a potent antioxidant that can inhibit the oxidation of LDL cholesterol, a key step in atherogenesis.[1]
Caption: Simplified signaling pathway of Probucol's mechanism of action.
Experimental Protocols
This section details the materials and step-by-step procedure for the solid-phase extraction of this compound from human plasma.
Materials and Reagents
-
This compound standard
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) Cartridges: Reversed-phase, e.g., C8 or Hydrophilic-Lipophilic Balanced (HLB), 1 mL cartridge with 30-60 mg sorbent
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Sample Pre-treatment
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples for 10 seconds to ensure homogeneity.
-
Spike the plasma sample with an appropriate concentration of this compound working solution.
-
Add four volumes of a protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid) to the plasma sample (e.g., 800 µL of solvent to 200 µL of plasma).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Protocol
The following steps outline the SPE procedure using a vacuum manifold.
Caption: Experimental workflow for the solid-phase extraction of this compound.
-
Conditioning:
-
Place the SPE cartridges onto the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge to activate the sorbent. Do not allow the sorbent to dry.
-
-
Equilibration:
-
Pass 1 mL of deionized water through each cartridge to equilibrate the sorbent. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities and residual plasma components.
-
Dry the cartridge under a high vacuum for 5-10 minutes to remove any remaining aqueous solvent.
-
-
Elution:
-
Place clean collection tubes or a 96-well collection plate inside the manifold.
-
Elute the bound this compound from the cartridge by passing 1 mL of methanol.
-
Collect the eluate.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
The following table summarizes expected performance data for a solid-phase extraction method for Probucol, which would be comparable for this compound. The data is based on typical recovery rates found in the literature for similar compounds and methods.[4][5]
| Parameter | Result |
| Analyte | This compound |
| Matrix | Human Plasma |
| Extraction Method | Solid-Phase Extraction (C8) |
| Mean Recovery | > 90% |
| Precision (RSD) | < 15% |
| Linear Range | 2.5 - 6000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
Note: These are representative values and actual results may vary depending on the specific LC-MS/MS instrumentation and method parameters used.
Conclusion
This application note provides a comprehensive and detailed solid-phase extraction protocol for the determination of this compound in human plasma. The described method is robust, reproducible, and yields a clean sample extract suitable for sensitive quantification by LC-MS/MS. This protocol is intended to serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
Application Note: High-Throughput Chromatographic Separation and Quantification of Probucol and Probucol-13C3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of Probucol and its stable isotope-labeled internal standard, Probucol-13C3, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in negative ion mode, which provides high selectivity and sensitivity for bioanalytical studies. A simple protein precipitation method is employed for sample preparation, ensuring high recovery and minimal matrix effects. The validated method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic and therapeutic drug monitoring studies of Probucucol.
Introduction
Probucol is a lipophilic drug with antioxidant properties that has been used in the management of hypercholesterolemia.[1] It works by inhibiting cholesterol synthesis and increasing the catabolism of low-density lipoprotein (LDL) cholesterol.[2] Accurate and reliable quantification of Probucol in biological matrices is essential for pharmacokinetic studies and to ensure its safe and effective use. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to improved precision and accuracy.[3][4] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of Probucol and this compound in human plasma.
Experimental
Materials and Reagents
-
Probucol analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonia water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is used for the extraction of Probucol and this compound from human plasma.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed using a reversed-phase C18 column.
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for the detection of Probucol and this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Quantitative Data Summary
The following tables summarize the quantitative performance of a representative LC-MS/MS method for Probucol analysis, as established in published literature.[5][7][8]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 2.5 - 6000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Model | Linear, 1/x² weighting |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 2.5 | < 5.0 | < 6.0 | 95 - 105 |
| Low QC | 5.0 | < 4.5 | < 5.5 | 94 - 104 |
| Mid QC | 500 | < 4.0 | < 5.0 | 96 - 103 |
| High QC | 5000 | < 4.0 | < 5.0 | 97 - 102 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Probucol | 93.02 - 104.12 | Minimal with IS |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of Probucol.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Probucol in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This application note offers a comprehensive protocol that can be readily implemented in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of Probucol.
References
Application Notes and Protocols: Use of Probucol-13C3 in Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol (B1678242) is a lipid-lowering agent with potent antioxidant and anti-inflammatory properties.[1][2][3] Accurate quantification of Probucol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Stable isotope dilution (SID) analysis, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification due to its high specificity and accuracy.[4] This document provides detailed application notes and protocols for the use of Probucol-13C3, a stable isotope-labeled internal standard, in such assays. This compound is an ideal internal standard as it shares identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[5]
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of Probucol in human plasma, adapted from published methodologies.[6][7][8] The use of this compound as an internal standard is expected to yield similar or improved performance.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 2.5 - 6000 ng/mL |
| Correlation Coefficient (r) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 7.5 | < 5.0 | < 6.0 | 95 - 105 |
| Medium QC | 750 | < 4.5 | < 5.5 | 94 - 104 |
| High QC | 5000 | < 4.0 | < 5.0 | 96 - 106 |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | 93.02% - 104.12% |
| Matrix Effect | Minimal with co-eluting internal standard |
Experimental Protocols
This section details a representative protocol for the quantification of Probucol in human plasma using this compound and LC-MS/MS.
Materials and Reagents
-
Probucol analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) formate
-
Formic acid
-
Ethyl ether (or other suitable extraction solvent)
-
Dichloromethane (or other suitable extraction solvent)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of Probucol and this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the Probucol stock solution with acetonitrile:water (1:1, v/v) to prepare working standard solutions for the calibration curve (e.g., at concentrations of 25, 50, 100, 500, 1000, 2500, 5000, and 60000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 500 ng/mL.
-
QC Samples: Prepare QC samples by spiking known concentrations of Probucol into blank human plasma at low, medium, and high levels (e.g., 7.5, 750, and 5000 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (500 ng/mL) to each tube and vortex briefly.
-
Add 500 µL of extraction solvent (e.g., ethyl ether:dichloromethane, 1:1, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid, 97:3, v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, hold, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
Data Analysis
-
Integrate the peak areas for both Probucol and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression (1/x²).
-
Determine the concentration of Probucol in the QC and unknown samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Probucol quantification using SID LC-MS/MS.
Probucol's Mechanism of Action
Probucol's mechanism of action is multifaceted, primarily impacting lipid metabolism and exhibiting strong antioxidant effects.[1][2][9] It lowers LDL cholesterol by increasing its catabolism and may also inhibit cholesterol synthesis.[10] A notable effect of Probucol is the reduction of HDL cholesterol, which is thought to be a consequence of its mechanism of action rather than a detrimental side effect.[3][11] This is partly due to the enhanced activity of cholesteryl ester transfer protein (CETP) and increased expression of scavenger receptor class B type I (SR-BI) in the liver, which facilitates reverse cholesterol transport.[9][11]
References
- 1. What is Probucol used for? [synapse.patsnap.com]
- 2. What is the mechanism of Probucol? [synapse.patsnap.com]
- 3. Where are we with probucol: a new life for an old drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 9. Probucol - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. New Evidence of Probucol on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor recovery of Probucol-13C3 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the recovery of the Probucol-13C3 internal standard. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Probucol, containing three Carbon-13 atoms. It is an ideal internal standard for quantitative analysis of Probucol in biological matrices using mass spectrometry-based methods like LC-MS/MS. Its key advantages are:
-
Similar Physicochemical Properties: It behaves nearly identically to the unlabeled Probucol during sample extraction, chromatography, and ionization.
-
Mass Difference: It is easily distinguished from the native Probucol by a mass spectrometer due to the mass difference of 3 Daltons.
-
Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to more accurate and precise results.[1][2]
Q2: What are the main causes of poor recovery for this compound?
Poor recovery of the highly lipophilic this compound internal standard can stem from several factors throughout the analytical workflow:
-
Suboptimal Extraction: Inefficient extraction from the sample matrix (e.g., plasma, serum) is a primary cause. This can be due to an inappropriate choice of extraction technique or solvent.
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate measurements.[3][4][5]
-
Analyte Instability: Degradation of the internal standard during sample collection, storage, or processing can lead to lower than expected concentrations.
-
Adsorption: Probucol, being highly lipophilic, can adsorb to plasticware (e.g., pipette tips, collection tubes) and surfaces within the LC system.
-
Errors in Standard Handling: Inaccurate preparation of the this compound stock or working solutions will lead to incorrect spiking concentrations.
Q3: How should I store the this compound internal standard stock and working solutions?
To ensure the stability of your this compound internal standard, follow these storage recommendations:
-
Stock Solutions: For long-term stability, it is recommended to store stock solutions at -80°C.[2]
-
Working Solutions: For short-term use, working solutions can be stored at 4°C, but their stability under these conditions should be verified.[2]
-
Light Protection: Minimize exposure to light by using amber vials or by wrapping containers in foil.[2]
Troubleshooting Guide for Poor Recovery
This guide provides a systematic approach to diagnosing and resolving issues related to the poor recovery of the this compound internal standard.
Initial Assessment: Is the Problem Consistent or Sporadic?
-
Consistent Low Recovery Across All Samples: This often points to a fundamental issue with the method, such as the extraction protocol or the internal standard concentration.
-
Sporadic Low Recovery in a Few Samples: This may indicate issues with individual samples, such as unique matrix effects or handling errors.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gtfch.org [gtfch.org]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Probucol-13C3 for Bioanalytical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Probucol-13C3 as an internal standard in bioanalytical assays. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard (SIL-IS) like this compound?
Using a SIL-IS such as this compound is considered the "gold standard" in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Regulatory bodies like the FDA and EMA strongly recommend their use.[1][3][4] The key advantage is that SIL-ISs have nearly identical physicochemical properties to the analyte (Probucol), ensuring they behave similarly during sample extraction, chromatography, and ionization. This effectively compensates for variability and matrix effects, leading to improved accuracy and precision in your results.[1][5][6]
Q2: What are the key considerations when preparing my this compound stock and working solutions?
It is crucial to use a high-purity this compound reference standard.[4] Prepare a stock solution in a suitable organic solvent and ensure its stability under storage conditions.[1] The working solution should be prepared at a constant concentration that provides a sufficient signal-to-noise ratio without saturating the detector. It is also important to check for the presence of any unlabeled Probucol (B1678242) in your SIL-IS, as this could impact the accuracy of your results at the lower limit of quantification (LLOQ).[4][7]
Q3: When should I add the this compound internal standard to my samples?
For optimal results, the internal standard should be added as early as possible in the sample preparation workflow.[8] Typically, for methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), this compound should be added to the biological matrix (e.g., plasma) before any extraction steps.[6] This ensures that the SIL-IS accounts for any analyte loss or variability during the entire sample processing procedure.[2][6]
Q4: What are "matrix effects" and how does this compound help mitigate them?
Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer, caused by co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[9][10] These effects can significantly impact the accuracy and precision of a bioanalytical method.[9] Because this compound is structurally and chemically almost identical to Probucol, it will experience the same degree of ion suppression or enhancement.[6] By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are normalized, leading to more reliable results.[6][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability in Internal Standard (IS) Response | • Inconsistent sample preparation or extraction.[8] • Pipetting errors when adding IS. • Poor mixing of IS with the sample matrix.[8] • Instrument instability (e.g., fluctuating spray in MS source). | • Review and optimize the sample preparation workflow for consistency. • Verify pipette calibration and technique. • Ensure thorough vortexing after adding the IS to the sample. • Perform system suitability tests to check instrument performance.[4] |
| Poor Signal or No IS Peak Detected | • Incorrect IS concentration in the working solution. • Omission of the IS addition step. • Severe ion suppression.[12] • Instability of the IS in the sample matrix or solvent. | • Prepare a fresh IS working solution at a higher concentration and re-analyze. • Review sample preparation steps to ensure IS was added. • Optimize chromatography to separate the analyte and IS from the suppressive matrix components. • Evaluate the stability of this compound under your specific sample processing and storage conditions.[1] |
| Analyte Peak Detected in Blank Samples (Crosstalk) | • The mass transition of the analyte is interfering with the IS, or vice versa. • Isotopic impurity in the IS (presence of unlabeled analyte).[4][7] | • Ensure a mass difference of at least 4-5 Da between Probucol and this compound to minimize cross-talk.[6] • Check the certificate of analysis for the isotopic purity of your this compound. If significant unlabeled analyte is present, it may not be suitable for assays requiring very low LLOQs. |
| Chromatographic Peak Tailing or Splitting | • Secondary interactions with the analytical column. • Column contamination or degradation. • Injection solvent is too strong compared to the mobile phase.[13] | • Adjust the mobile phase pH or select a different column chemistry (e.g., end-capped).[14] • Implement a column flushing procedure or use a guard column.[13] • Ensure the injection solvent is similar in composition and strength to the initial mobile phase conditions.[13] |
Data Presentation: Optimizing IS Concentration
The optimal concentration for this compound should be determined during method development. The goal is to find a concentration that provides a stable and reproducible signal across the entire calibration range without being excessively high, which could lead to detector saturation or unnecessary cost. Below is an illustrative table showing how data for such an optimization experiment could be presented.
Table 1: Illustrative Data for this compound Concentration Optimization
| This compound Concentration | IS Peak Area (cps) | LLOQ Precision (%CV) | LLOQ Accuracy (%RE) | HQC Precision (%CV) | HQC Accuracy (%RE) |
| 25 ng/mL | 50,000 | 12.5 | -8.2 | 4.1 | -2.5 |
| 50 ng/mL | 110,000 | 4.8 | -1.5 | 2.3 | 0.8 |
| 100 ng/mL | 250,000 | 5.2 | -2.0 | 2.5 | 1.1 |
| 200 ng/mL | 550,000 | 5.5 | -2.8 | 2.8 | 1.5 |
Note: This data is for illustrative purposes only. Actual results will vary based on instrumentation and assay conditions. LLOQ: Lower Limit of Quantification; HQC: High Quality Control.
Based on this illustrative data, a concentration of 50 ng/mL would be selected as it provides the best combination of precision and accuracy at the lower and upper ends of the calibration range, with a robust signal.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh the required amount of this compound reference standard.
-
Dissolve in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C). Assess stock solution stability as per regulatory guidelines.[1]
-
-
Probucol Analyte Stock Solution (1 mg/mL):
-
Prepare in the same manner as the internal standard stock solution using the unlabeled Probucol reference standard.
-
-
This compound Working Solution (e.g., 50 ng/mL):
-
Perform serial dilutions of the this compound stock solution using the appropriate solvent (often the sample precipitation solvent, e.g., acetonitrile) to reach the final optimized concentration.
-
-
Calibration Standards and Quality Controls (QCs):
Protocol 2: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological sample (blank matrix, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube (except for double blanks).
-
Vortex each tube for approximately 30 seconds to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitation solvent) to each tube.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen if necessary.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent.
-
Inject the reconstituted sample into the LC-MS/MS system.
Note: A liquid-liquid extraction (LLE) using a solvent mixture like ethyl ether and dichloromethane (B109758) has also been shown to be effective for Probucol.[15][16]
Visualizations
Caption: Bioanalytical sample preparation workflow using protein precipitation.
Caption: Troubleshooting logic for high internal standard variability.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. eijppr.com [eijppr.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects with Probucol-13C3 in Blood Samples
This technical support center is designed for researchers, scientists, and drug development professionals using Probucol-13C3 as a stable isotope-labeled internal standard (SIL-IS) to minimize matrix effects in the bioanalysis of Probucol (B1678242) in blood samples. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Problem | Potential Causes | Troubleshooting Actions & Solutions |
| ME-PB-001 | High variability in the this compound (Internal Standard) peak area between samples. | 1. Inconsistent sample preparation. 2. Variable ion suppression or enhancement across different samples. 3. Injector or autosampler issues. | 1. Standardize Sample Preparation: Ensure uniform timing and execution for each step, from protein precipitation to solvent evaporation. 2. Evaluate Matrix Effects: Conduct a post-extraction spike experiment as detailed in the "Experimental Protocols" section to quantify the matrix effect. If significant and variable matrix effects are observed, consider improving the sample cleanup method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction).[1] 3. Check Instrument Performance: Perform an injection precision test by repeatedly injecting the same standard solution. Inspect the autosampler for air bubbles in the syringe and sample loop.[2] |
| ME-PB-002 | Poor accuracy and/or precision in quality control (QC) samples. | 1. The internal standard is not adequately compensating for matrix effects. 2. Lot-to-lot variability in the biological matrix. 3. Inaccurate calibration curve. | 1. Verify Co-elution: Ensure that Probucol and this compound are co-eluting. A significant separation can lead to differential matrix effects.[3] 2. Assess Matrix Factor: Use the post-extraction addition experiment with at least six different lots of blank matrix to determine if the degree of ion suppression or enhancement varies significantly.[1][4] If variability is high, a more rigorous sample cleanup is necessary. 3. Prepare Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as your study samples to help compensate for consistent matrix effects.[5][6] |
| ME-PB-003 | Low recovery of both Probucol and this compound. | 1. Suboptimal extraction conditions (e.g., wrong solvent or pH). 2. Incomplete elution from a Solid-Phase Extraction (SPE) cartridge. 3. Analyte degradation during sample processing. | 1. Optimize Extraction: Experiment with different extraction solvents or solvent mixtures. For liquid-liquid extraction (LLE), adjust the pH to ensure Probucol is in a neutral state for efficient extraction into an organic solvent.[2] 2. Optimize SPE: If using SPE, ensure the sorbent type, wash, and elution solvents are appropriate. Increase the volume of the elution solvent to ensure complete elution.[2] 3. Assess Stability: Perform freeze-thaw and bench-top stability experiments with QC samples to ensure the analyte is stable throughout the sample handling and preparation process.[4] |
| ME-PB-004 | Signal detected for the analyte (Probucol) in a blank sample spiked only with this compound. | 1. Isotopic contribution from the internal standard. 2. Contamination of the blank matrix. | 1. Check Isotopic Purity of IS: Analyze a high-concentration solution of this compound and monitor the mass transition for unlabeled Probucol. The signal should be negligible. If there is significant contribution, a mathematical correction may be needed, or a new batch of internal standard should be sourced.[2] 2. Verify Blank Matrix: Screen multiple lots of the blank matrix to ensure they are free of Probucol contamination. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about minimizing matrix effects with this compound.
Q1: What are matrix effects and why are they a concern in the bioanalysis of Probucol?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Probucol, by co-eluting compounds from the sample matrix (e.g., blood, plasma).[7] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[8] In blood samples, phospholipids (B1166683) are a major cause of matrix effects, especially with electrospray ionization (ESI).
Q2: How does using this compound as an internal standard help minimize matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for mitigating matrix effects.[5] Because it is chemically and structurally nearly identical to Probucol, it co-elutes and experiences the same degree of ion suppression or enhancement.[9] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and reliable results.[10]
Q3: What is the difference between minimizing and compensating for matrix effects?
A3: Minimizing matrix effects involves reducing the impact of interfering compounds through sample preparation techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or dilution.[7] Compensating for matrix effects, on the other hand, involves using an internal standard, ideally a SIL-IS like this compound, to correct for the effects that cannot be eliminated through sample cleanup.[9]
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[9] This ensures that it experiences the same potential for loss during all subsequent steps, such as extraction, evaporation, and reconstitution, allowing it to accurately correct for variability in sample handling.[9]
Q5: Can I use a structural analog of Probucol as an internal standard instead of this compound?
A5: While a structural analog can be used, it is not ideal. Structural analogs may have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte.[11][12] This can lead to inadequate compensation for matrix effects. A SIL-IS like this compound is strongly preferred by regulatory agencies for bioanalytical method validation due to its superior ability to mimic the behavior of the analyte.[11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
This protocol is used to determine the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples (at low and high QC concentrations):
-
Set A (Neat Solution): Spike Probucol and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank blood matrix. Spike Probucol and this compound into the final, dried, and reconstituted extracts.[1][4]
-
Set C (Pre-Extraction Spike): Spike Probucol and this compound into the blank biological matrix before performing the full extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
IS-Normalized MF = (MF of Probucol) / (MF of this compound)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[4]
Protocol 2: Sample Preparation of Blood Samples for Probucol Analysis using LLE
This is an example protocol adapted from a published method for Probucol analysis.[13][14]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of blood sample, calibration standard, or QC.
-
Internal Standard Addition: Add 50 µL of the this compound working solution to each tube and vortex briefly.
-
Extraction: Add 1 mL of an extraction solvent (e.g., ethyl ether:dichloromethane, 1:1, v/v).
-
Vortexing: Vortex the tubes for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot onto the LC-MS/MS system.
Quantitative Data Summary
The following tables present hypothetical data from a matrix effect and recovery assessment for a Probucol bioanalytical method.
Table 1: Matrix Factor (MF) and Recovery Assessment
| Analyte | Concentration (ng/mL) | Mean Peak Area (Set A - Neat) | Mean Peak Area (Set B - Post-Spike) | Mean Peak Area (Set C - Pre-Spike) | Matrix Factor (MF) | Recovery (%) |
| Probucol | 10 | 55,000 | 41,250 | 38,318 | 0.75 | 92.9 |
| Probucol | 5000 | 2,800,000 | 2,128,000 | 1,998,320 | 0.76 | 93.9 |
| This compound | 500 | 350,000 | 266,000 | 247,380 | 0.76 | 93.0 |
Table 2: IS-Normalized Matrix Factor Across Different Lots of Human Blood
| Lot # | Probucol MF | This compound MF | IS-Normalized MF |
| 1 | 0.78 | 0.79 | 0.99 |
| 2 | 0.75 | 0.76 | 0.99 |
| 3 | 0.82 | 0.81 | 1.01 |
| 4 | 0.79 | 0.80 | 0.99 |
| 5 | 0.85 | 0.83 | 1.02 |
| 6 | 0.77 | 0.78 | 0.99 |
| Mean | 0.80 | 0.79 | 1.00 |
| %CV | 5.2% | 3.4% | 1.3% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. longdom.org [longdom.org]
- 8. providiongroup.com [providiongroup.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Probucol-13C3 by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and other common challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Probucol-13C3.
Troubleshooting Guides
This section offers step-by-step guidance for resolving specific issues that may arise during your experiments.
Issue: Poor sensitivity or low signal intensity for this compound.
This is a common problem that can be caused by a variety of factors, from sample preparation to instrument settings. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity of this compound.
Detailed Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.
-
Review your extraction protocol. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation alone.[1][2] For Probucol analysis in plasma, a liquid-liquid extraction using ethyl ether and dichloromethane (B109758) (1:1, v/v) has been shown to be effective.[3][4]
-
Ensure complete protein precipitation. Incomplete precipitation can lead to a high concentration of proteins in the sample, which can cause ion suppression.[5]
-
Assess phospholipid contamination. Phospholipids (B1166683) from biological matrices like plasma are a major cause of ion suppression.[2] Consider using specialized phospholipid removal plates or techniques if you suspect this is an issue.
-
-
Optimize Chromatography: The goal is to separate this compound from co-eluting matrix components that can cause ion suppression.
-
Verify co-elution. A stable isotope-labeled internal standard like this compound should co-elute with the unlabeled analyte.[6] Even slight separation can expose them to different matrix components, leading to differential ion suppression.[7] While 13C-labeled standards are less prone to chromatographic separation from the analyte than deuterium-labeled standards, it is still crucial to confirm co-elution.[8]
-
Adjust the mobile phase or gradient. Modifying the mobile phase composition or the gradient elution profile can improve the separation of your analyte from interfering compounds.[1][6] For Probucol, a mobile phase of acetonitrile (B52724), water, and ammonia (B1221849) water has been used.[3][4]
-
Check column performance. A deteriorating column can lead to poor peak shape and reduced resolution, increasing the impact of ion suppression.
-
-
Adjust Mass Spectrometer Parameters: Proper MS settings are critical for optimal sensitivity.
-
Optimize ion source parameters. Tuning the ion source voltage, temperature, and gas flows can significantly impact ionization efficiency.[1]
-
Confirm MRM transitions. Ensure you are using the correct precursor and product ions for Probucol and this compound. For Probucol, the transition 515.5 -> 236.1 has been reported in negative ion mode.[3][4]
-
Check for ion source contamination. A contaminated ion source can lead to signal instability and suppression.[1] Regular cleaning is essential.
-
Issue: High variability in results between samples.
Inconsistent results, especially in quality control (QC) samples, often point to variable matrix effects between different sample preparations.
Logical Relationship for Investigating High Variability
Caption: Investigating and resolving high variability in LC-MS results.
Detailed Solutions:
-
Implement a More Robust Sample Preparation Method: A consistent and thorough sample cleanup is the most effective way to minimize variability in matrix effects.[2] As mentioned previously, SPE or LLE are preferable to simple protein precipitation.[1]
-
Use Matrix-Matched Calibrators and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to normalize for consistent matrix effects across the analytical run.[7]
-
Ensure Proper Function of the Internal Standard: this compound is designed to compensate for variations in sample processing and matrix effects.[6] If you are still seeing high variability, confirm that the internal standard is being added consistently and at an appropriate concentration. An excessively high concentration of the internal standard can cause self-suppression.[7]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Probucol analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte (Probucol) is reduced by the presence of co-eluting components from the sample matrix.[9] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[5] Probucol is often analyzed in complex biological matrices like plasma, which contain high concentrations of endogenous substances such as phospholipids that are known to cause significant ion suppression.[2]
Q2: How does using this compound as an internal standard help with ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for ion suppression.[9] Because it has nearly identical physicochemical properties to Probucol, it will co-elute and experience the same degree of ion suppression.[6] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even if the absolute signal intensity is suppressed.[6] 13C-labeled standards are particularly advantageous as they are less likely to exhibit chromatographic separation from the analyte compared to deuterium-labeled standards.[8]
Q3: What are the most common sources of ion suppression in bioanalysis?
A3: The most common sources of ion suppression in the analysis of biological samples include:
-
Phospholipids: Abundant in plasma and serum samples.[2]
-
Salts and buffers: Non-volatile salts from buffers can suppress ionization.[5]
-
Endogenous metabolites: Other small molecules present in the biological matrix.[2]
-
Proteins: Incompletely removed during sample preparation.[5]
-
Exogenous compounds: Contaminants introduced during sample collection or preparation.[5]
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and alleviate ion suppression.[7] However, this approach is only feasible if the concentration of Probucol in your sample is high enough to remain above the limit of detection after dilution.[9]
Experimental Protocols
General Protocol for Probucol Analysis in Human Plasma
This protocol is based on a published HPLC-MS/MS method and should be optimized for your specific instrumentation and experimental needs.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add a known concentration of this compound internal standard.
-
Add 1 mL of an extraction solvent mixture of ethyl ether and dichloromethane (1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions
-
LC Column: A C18 or similar reversed-phase column is suitable. A previously reported method used a CN column (50 mm x 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: A gradient of acetonitrile and water is common for reversed-phase chromatography. The referenced method used an isocratic mobile phase of acetonitrile:water:ammonia water = 97:3:0.05, with the pH adjusted to 7.2 with formic acid.[3][4]
-
Ionization Mode: Negative ion mode electrospray ionization (ESI) has been shown to be effective for Probucol.[3][4]
-
MRM Transitions:
Quantitative Data Summary
The effectiveness of different sample preparation techniques in removing matrix components and improving analyte recovery is crucial for mitigating ion suppression.
Table 1: Comparison of Sample Preparation Techniques for Bioanalysis
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Matrix Interferences | Common Issues |
| Protein Precipitation (PPT) | Often >90% | Low to Moderate | High levels of residual phospholipids and other endogenous components, leading to significant ion suppression.[5][10] |
| Liquid-Liquid Extraction (LLE) | Variable (50-100%), dependent on solvent and analyte polarity | Good to Excellent | Analyte recovery can be low for polar compounds; can be labor-intensive.[10] A method for Probucol reported recovery of 93.02% to 104.12%.[3][4] |
| Solid-Phase Extraction (SPE) | Generally >80% | Excellent | Can require significant method development to optimize sorbent, wash, and elution steps.[1][10] |
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peak Shape for Probucol-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Probucol-13C3 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound?
A1: The most frequent issues leading to poor peak shape for a large, hydrophobic molecule like this compound are secondary interactions with the stationary phase, column overloading, and inappropriate mobile phase composition.[1][2] Peak tailing, in particular, is often caused by interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[2][3]
Q2: How does the choice of column affect the peak shape of this compound?
A2: The column chemistry is critical. For a hydrophobic compound like Probucol, a C18 or C8 column is a good starting point.[4] However, to minimize peak tailing caused by secondary interactions with silanol groups, it is highly recommended to use a modern, high-purity, end-capped silica (B1680970) column.[1][5] End-capping chemically modifies the silica surface to block most of the residual silanol groups, leading to more symmetrical peaks for compounds like Probucol.[1]
Q3: Can the mobile phase composition be optimized to improve peak shape?
A3: Absolutely. Mobile phase optimization is a powerful tool for improving peak shape.[6][7] For this compound, this involves adjusting the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration to achieve optimal retention and peak width.[8] Additionally, the pH of the mobile phase can be crucial if there are any ionizable functional groups that might interact with the stationary phase.[5][9] Adding a small amount of a basic modifier, such as n-butylamine or ammonia (B1221849), can help to saturate any remaining active silanol sites on the column and improve peak symmetry for basic compounds.[10][11]
Q4: What is peak fronting and what causes it for this compound?
A4: Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.[9] Common causes include column overloading (injecting too much sample), and a mismatch between the sample solvent and the mobile phase.[12][13][14] If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can lead to peak fronting.[12][15]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions | Use a high-purity, end-capped C18 or C8 column to minimize interactions with residual silanol groups.[1][5] Consider adding a competitive base to the mobile phase (e.g., 0.01% n-butylamine) to block active sites.[10] |
| Column Overloading | Reduce the injection volume or dilute the sample.[2][16] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column.[17][18] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[5][9] |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[2] |
Issue 2: Peak Fronting
Peak fronting appears as a leading edge or shoulder on the peak.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Potential Causes and Solutions for Peak Fronting
| Potential Cause | Recommended Solution |
| Column Overloading | Decrease the amount of sample injected onto the column by reducing the injection volume or sample concentration.[12][14][19] |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.[12][15] |
| Column Bed Collapse or Void | A physical depression or void at the head of the column can cause peak fronting.[19] This often requires column replacement. |
| Low Temperature | Operating at too low a temperature can sometimes lead to fronting. Consider increasing the column temperature.[20] |
Issue 3: Broad Peaks
Broad peaks can result in decreased resolution and sensitivity.
Potential Causes and Solutions for Broad Peaks
| Potential Cause | Recommended Solution |
| Low Mobile Phase Strength | Increase the percentage of the organic solvent in the mobile phase to decrease the retention time and sharpen the peak.[9] |
| Column Deterioration | Over time, columns lose efficiency, leading to broader peaks. Replace the column if it has been used extensively or with harsh conditions.[17][21] |
| Large Injection Volume | Injecting a large volume of sample, especially in a strong solvent, can cause band broadening. Reduce the injection volume.[22] |
| Slow Detector Response Time | Ensure the detector sampling rate is appropriate for the peak width. A slow response time can artificially broaden the peak. |
| Extra-column Volume | High dead volume in the system can lead to significant peak broadening. Use tubing with a small internal diameter and ensure all connections are secure.[5] |
Experimental Protocols
Recommended Starting Method for this compound
This protocol provides a robust starting point for the analysis of this compound. Further optimization may be necessary based on your specific instrumentation and sample matrix.
| Parameter | Recommendation |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (95:5, v/v) with 0.05% ammonia or 0.01% n-butylamine[10][11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Solvent | Mobile Phase or Acetonitrile |
| Detection | UV at 241 nm[10] or Mass Spectrometry |
Method Optimization Protocol to Improve Peak Shape
If the starting method yields suboptimal peak shape, follow these iterative steps:
-
Confirm System Suitability: Before troubleshooting the method, ensure the HPLC system is performing correctly. Inject a standard compound with known good peak shape to verify system performance.
-
Address Tailing:
-
Increase Modifier Concentration: Incrementally increase the concentration of the basic modifier (e.g., to 0.1% ammonia) to further passivate active sites on the column.
-
Change Organic Solvent: If using acetonitrile, try substituting it with methanol. The different solvent properties can alter selectivity and peak shape.[8]
-
-
Address Fronting:
-
Dilute Sample: Perform a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject each to see if peak shape improves.
-
Modify Sample Solvent: If the sample is not already in the mobile phase, re-dissolve it in the mobile phase.
-
-
Optimize Flow Rate and Temperature:
-
Temperature: Increase the column temperature in 5 °C increments (e.g., up to 40-45 °C) to improve mass transfer kinetics and potentially reduce peak broadening.[23]
-
Flow Rate: While the initial 1.0 mL/min is a good starting point, varying the flow rate can sometimes improve peak shape, although it will also affect retention time and backpressure.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.blog [phenomenex.blog]
- 13. youtube.com [youtube.com]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 16. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. m.youtube.com [m.youtube.com]
- 19. support.waters.com [support.waters.com]
- 20. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 21. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 22. obrnutafaza.hr [obrnutafaza.hr]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Probucol-13C3 Stability in Biological Samples
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Probucol-13C3 in biological samples during storage. This information is crucial for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples important?
A1: this compound is a stable isotope-labeled version of Probucol (B1678242), a lipid-lowering agent with antioxidant properties. It is primarily used as an internal standard (IS) in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS). The stability of an internal standard is critical because it is added to a sample at a known concentration to correct for the loss of the analyte during sample preparation and analysis. If the internal standard is not stable under the same conditions as the analyte, it can lead to inaccurate quantification of the target compound.
Q2: What are the general recommendations for storing biological samples containing this compound?
A2: For optimal stability, biological samples (e.g., plasma, serum, tissue homogenates) containing this compound should be stored at ultra-low temperatures. Based on the stability of the unlabeled Probucol, storage at -20°C is effective for long-term preservation, with evidence suggesting stability for up to three years at this temperature when incorporated into LDL particles[1]. For routine long-term storage, -80°C is the preferred temperature to minimize any potential degradation.
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: While specific data for this compound is not available, it is a common practice in bioanalysis to limit the number of freeze-thaw cycles. For lipophilic compounds like Probucol, it is recommended to perform a validation experiment to assess its stability through at least three freeze-thaw cycles. To minimize the impact of freeze-thaw cycles, it is advisable to aliquot samples into single-use volumes before long-term storage.
Q4: What is the recommended short-term (bench-top) stability of this compound in biological matrices?
A4: The bench-top stability of this compound in biological matrices (e.g., plasma, serum) at room temperature should be experimentally determined. As a general guideline for small molecules, stability for at least 4-24 hours at room temperature should be established to cover the typical duration of sample processing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in Internal Standard (this compound) response between samples. | Inconsistent sample storage or handling; multiple freeze-thaw cycles; degradation of the internal standard. | Review sample storage history. Ensure all samples have been handled consistently. Validate the number of acceptable freeze-thaw cycles. Prepare fresh quality control (QC) samples to verify IS concentration and stability. |
| Decreasing Internal Standard response over time in a batch analysis. | Degradation of this compound in the processed samples (e.g., in the autosampler). | Assess the post-preparative stability of the extracted samples. This can be done by re-injecting a set of samples after they have been sitting in the autosampler for a defined period. |
| Unexpected peaks interfering with the this compound signal. | Potential degradation products of Probucol or co-eluting matrix components. | During in vitro oxidation studies, Probucol has been shown to degrade into spiroquinone and diphenoquinone[2]. Optimize chromatographic conditions to separate any potential interfering peaks. |
Stability Data Summary
Since specific stability data for this compound is not publicly available, the following tables provide a general framework for stability assessment based on regulatory guidelines and data for the parent compound, Probucol. The acceptance criterion for stability is typically that the mean concentration of the analyte at each storage condition should be within ±15% of the initial concentration.
Table 1: Long-Term Storage Stability Recommendation for this compound in Human Plasma/Serum
| Storage Temperature | Duration | Expected Stability (Based on Probucol) |
| -20°C | Up to 3 years | Stable[1] |
| -80°C | > 3 years | Expected to be stable (Recommended for long-term storage) |
Table 2: Freeze-Thaw Stability Assessment Protocol
| Cycle | Procedure | Acceptance Criteria |
| Cycle 0 | Analyze freshly spiked QC samples (low and high concentrations). | Establish baseline concentration. |
| Cycle 1-3 | Freeze samples at -20°C or -80°C for at least 12 hours, then thaw unassisted to room temperature. Repeat for the desired number of cycles. | Mean concentration of thawed samples should be within ±15% of the baseline concentration. |
Table 3: Bench-Top Stability Assessment Protocol
| Time Point | Procedure | Acceptance Criteria |
| 0 hours | Analyze freshly spiked QC samples (low and high concentrations). | Establish baseline concentration. |
| 4, 8, 24 hours | Keep spiked QC samples at room temperature for the specified duration before analysis. | Mean concentration of stored samples should be within ±15% of the baseline concentration. |
Experimental Protocols
Protocol for Long-Term Stability Assessment
-
Sample Preparation: Spike a blank biological matrix (e.g., human plasma) with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).
-
Aliquoting: Aliquot the spiked samples into multiple storage tubes for each concentration level and time point.
-
Baseline Analysis: Analyze a set of freshly prepared LQC and HQC samples (n=3-5 per level) to determine the initial concentration (T=0).
-
Storage: Store the remaining aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
Analysis at Time Points: At each scheduled time point (e.g., 1, 3, 6, 12, 24, 36 months), retrieve a set of LQC and HQC samples from storage, thaw them, and analyze.
-
Data Evaluation: Calculate the mean concentration and percent deviation from the baseline concentration for each time point and temperature.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting high internal standard (IS) response variability.
References
- 1. Probucol, incorporated into LDL particles in vivo, inhibits generation of lipid peroxides more effectively than endogenous antioxidants alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration-dependent antioxidant activity of probucol in low density lipoproteins in vitro: probucol degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Probucol-13C3 During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Probucol-13C3 during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during sample preparation important?
This compound is a stable isotope-labeled version of Probucol (B1678242), commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). Its stability is crucial because the fundamental assumption of using a stable isotope-labeled internal standard is that it behaves identically to the unlabeled analyte (Probucol) during sample extraction, processing, and analysis. If this compound degrades, it will not accurately compensate for the degradation of Probucol, leading to inaccurate quantification of the analyte in your samples.
Q2: What are the main causes of this compound degradation during sample preparation?
Probucol, being a hindered phenolic compound, is primarily susceptible to oxidative degradation. This degradation can be accelerated by several factors commonly encountered during sample preparation:
-
Exposure to Light: Photodegradation can occur, leading to the formation of radicals that initiate oxidation.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
pH: Neutral to alkaline conditions (pH > 7) can promote the oxidation of phenolic compounds.
-
Presence of Oxidizing Agents: Contact with oxidizing agents, including atmospheric oxygen, can lead to degradation.
Q3: What are the known degradation products of Probucol?
The primary oxidative degradation of Probucol involves the formation of a phenoxyl radical, which can then be converted to spiroquinone and diphenoquinone.[1] Monitoring for these degradation products can be a useful tool in troubleshooting sample stability issues.
Q4: How can I minimize the degradation of this compound in my samples?
Several strategies can be employed to minimize degradation:
-
Work under low light conditions: Use amber vials and minimize exposure to direct light.
-
Maintain low temperatures: Keep samples on ice or in a cooled rack during processing. Store processed samples at or below -20°C.
-
Control pH: Acidify your samples to a pH of around 3 to maintain the stability of the phenolic hydroxyl groups.
-
Use antioxidants: The addition of antioxidants to the sample matrix can effectively prevent oxidative degradation. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for this purpose.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound | Oxidative degradation during sample processing. | - Add an antioxidant, such as ascorbic acid, to your samples immediately after collection. - Ensure all sample preparation steps are performed under low light and at reduced temperatures (on ice). - Acidify the sample to pH ~3 before extraction. |
| High variability in analyte/IS peak area ratio | Differential degradation of Probucol and this compound. | - Re-evaluate the sample processing workflow to identify and minimize steps with prolonged exposure to light, heat, or non-acidic pH. - Optimize the concentration of the added antioxidant. |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | - Analyze for the known degradation products of Probucol (spiroquinone and diphenoquinone) to confirm degradation. - Implement the stabilization strategies outlined above to prevent their formation. |
| Poor precision and accuracy in QC samples | Instability of this compound in the matrix during storage or freeze-thaw cycles. | - Validate the long-term and freeze-thaw stability of Probucol and this compound in the biological matrix with and without stabilizers. - Store samples at -80°C for long-term storage. - Minimize the number of freeze-thaw cycles. |
Quantitative Data on Probucol Stability
While specific quantitative data on the degradation of this compound under various sample preparation conditions is limited in publicly available literature, the following table summarizes the general stability of phenolic compounds under different conditions. This information can be used as a guide to optimize your sample preparation protocol for this compound.
| Condition | General Stability of Phenolic Compounds | Recommendations for this compound |
| pH | Unstable at neutral to alkaline pH. More stable at acidic pH. | Maintain sample pH around 3. |
| Temperature | Degradation rate increases with temperature. | Process samples on ice and store at ≤ -20°C. |
| Light | Susceptible to photodegradation. | Use amber vials and minimize light exposure. |
| Oxidation | Prone to oxidation, especially in the presence of metal ions. | Add antioxidants like ascorbic acid. Use chelating agents (e.g., EDTA) if metal ion contamination is suspected. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE) with Stabilization
This protocol is a general guideline and should be optimized and validated for your specific application.
Materials:
-
Human plasma samples containing Probucol and this compound
-
This compound internal standard working solution
-
Ascorbic acid solution (e.g., 1 mg/mL in water)
-
Formic acid or other suitable acid for pH adjustment
-
Extraction solvent: Ethyl ether: Dichloromethane (1:1, v/v)[4][5]
-
Reconstitution solvent (e.g., Acetonitrile:Water, 1:1, v/v)
Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a clean tube, add 10 µL of ascorbic acid solution and vortex briefly.
-
Spike with the internal standard (this compound) and vortex.
-
Acidify the sample to pH ~3 by adding a small volume of formic acid. Vortex.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE) with Stabilization
Materials:
-
Human plasma samples containing Probucol and this compound
-
This compound internal standard working solution
-
Ascorbic acid solution (e.g., 1 mg/mL in water)
-
Phosphoric acid or other suitable acid for pre-treatment
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (for conditioning and elution)
-
Water (for washing)
-
Reconstitution solvent
Procedure:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 25 µL of ascorbic acid solution and the internal standard. Vortex.
-
Pre-treat the sample by adding phosphoric acid to acidify.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
Visualizations
Degradation Pathway of Probucol
Caption: Oxidative degradation pathway of Probucol.
Experimental Workflow for Stabilized Sample Preparation
References
- 1. Concentration-dependent antioxidant activity of probucol in low density lipoproteins in vitro: probucol degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of probucol radicals and their reduction by ascorbate and dihydrolipoic acid in human low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic interaction between the probucol phenoxyl radical and ascorbic acid in inhibiting the oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
Technical Support Center: Correcting for Isotopic Interference with Probucol-13C3
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Probucol-13C3 as an internal standard in mass spectrometry-based assays. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to isotopic interference, ensuring accurate and reliable quantification of Probucol.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound?
A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the unlabeled analyte (Probucol) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice-versa, in a mass spectrometer.[1] This is primarily due to the natural abundance of heavy isotopes, such as Carbon-13 (¹³C), which is present at approximately 1.1% for each carbon atom in a molecule.[2][3] For Probucol, the presence of its natural ¹³C isotopes can contribute to the signal at the mass-to-charge ratio (m/z) of this compound, leading to inaccuracies in quantification if not corrected.
Q2: Why is it necessary to correct for isotopic interference?
A2: Failure to correct for isotopic interference can lead to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration. This is because the instrument measures the sum of the signal from the labeled internal standard and the contribution from the unlabeled analyte's isotopes at that same mass. Accurate quantification, especially in regulated bioanalysis and pharmacokinetic studies, requires the removal of this interference.
Q3: How can I determine the extent of isotopic interference in my assay?
A3: The contribution of Probucol to the this compound signal (and vice versa) can be experimentally determined by analyzing samples containing only the unlabeled analyte or only the labeled internal standard.[1] By injecting a high concentration of Probucol and monitoring the mass transition for this compound, you can measure the percentage of signal crossover. Similarly, analyzing a pure solution of this compound will reveal any contribution to the unlabeled Probucol signal, which can indicate the isotopic purity of the internal standard.
Q4: What are the primary methods to correct for this interference?
A4: The most common method for correcting isotopic interference is through mathematical calculations applied post-acquisition.[4] This involves determining the contribution of the analyte to the internal standard's signal and subtracting it from the measured response of the internal standard. A similar correction can be applied to the analyte signal if the internal standard contributes to it.[4]
Troubleshooting Guides
Issue 1: Inaccurate and Imprecise Results at Low Analyte Concentrations
-
Possible Cause: Uncorrected isotopic interference from the natural abundance of ¹³C in Probucol is artificially inflating the signal of the this compound internal standard. This effect is more pronounced at the lower limit of quantification (LLOQ) where the analyte concentration is low.
-
Troubleshooting Steps:
-
Quantify the Interference: Perform an experiment to determine the percentage of signal contribution from a high concentration of unlabeled Probucol to the this compound MRM transition.
-
Apply a Correction Factor: Use the experimentally determined percentage to mathematically correct the peak area of the internal standard in all samples.
-
Re-evaluate Data: Re-process the data with the correction applied and assess the accuracy and precision of your quality control samples.
-
Issue 2: High Background Signal in the Internal Standard Channel for Blank Samples
-
Possible Cause: Besides the isotopic contribution from any residual analyte, this could be due to contamination of the LC-MS system or the presence of an interfering endogenous compound with the same mass transition.
-
Troubleshooting Steps:
-
System Cleanliness: Inject a series of blank solvent injections to ensure the high background is not from system carryover.
-
Chromatographic Separation: Optimize the chromatographic method to separate the internal standard from any potential co-eluting interferences.[5]
-
Matrix Blanks: Analyze multiple sources of blank biological matrix to determine if the interference is endogenous to the matrix.
-
Experimental Protocols
Protocol 1: Determination of Isotopic Contribution of Probucol to this compound
Objective: To quantify the percentage of signal crossover from unlabeled Probucol to the mass channel of this compound.
Methodology:
-
Prepare a High-Concentration Probucol Standard: Prepare a solution of unlabeled Probucol at a concentration corresponding to the upper limit of quantification (ULOQ) in the final sample matrix (e.g., plasma).
-
Prepare a Blank Sample: Prepare a blank sample containing only the biological matrix and extraction solvent.
-
LC-MS/MS Analysis:
-
Inject the blank sample to establish the baseline noise.
-
Inject the high-concentration Probucol standard.
-
Acquire data for both the Probucol and this compound MRM transitions.
-
-
Data Analysis:
-
Measure the peak area of Probucol in its designated MRM channel (Area_Probucol).
-
Measure the peak area of the signal detected in the this compound MRM channel (Area_Interference).
-
Calculate the percent contribution: % Contribution = (Area_Interference / Area_Probucol) * 100
-
Quantitative Data Summary
The following table summarizes hypothetical data from an isotopic interference experiment as described in Protocol 1.
| Sample | Analyte | Peak Area (Analyte Channel) | Peak Area (IS Channel) | % Contribution |
| Blank | N/A | < 100 | < 50 | N/A |
| Probucol (ULOQ) | Probucol | 2,500,000 | 75,000 | 3.0% |
| This compound | This compound | < 100 | 2,450,000 | N/A |
Interpretation: In this example, the unlabeled Probucol at the ULOQ concentration contributes 3.0% to the signal in the this compound channel. This factor should be used for correction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. idc-online.com [idc-online.com]
- 3. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
Technical Support Center: Optimization of ESI Source Conditions for Probucol-13C3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) source conditions for the analysis of Probucol-13C3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled version of Probucol (B1678242), an anti-hyperlipidemic agent.[1][2] In mass spectrometry, it is commonly used as an internal standard for the quantification of Probucol in biological samples.[1][2] The 13C labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties, which helps to correct for variations in sample preparation and instrument response.
Q2: Which ionization mode, positive or negative, is recommended for this compound analysis?
Negative ion mode ESI is frequently used for the analysis of Probucol.[3][4][5] This is because the phenolic hydroxyl groups on the Probucol molecule can be deprotonated to form a stable [M-H]⁻ ion.
Q3: What are the typical mass-to-charge (m/z) transitions for Probucol and this compound in MS/MS analysis?
For unlabeled Probucol, a common transition monitored is m/z 515.5 → 236.1.[3][4] Given that this compound has three 13C atoms, its molecular weight is increased by approximately 3 Da. Therefore, the expected precursor ion for this compound would be around m/z 518.5. The product ion would likely remain the same or show a corresponding mass shift depending on which part of the molecule the 13C labels are located. It is crucial to confirm the exact masses and fragmentation patterns through direct infusion of a standard solution.
Q4: What are common solvents and chromatographic conditions for Probucol analysis?
Reversed-phase liquid chromatography (LC) is typically employed for the separation of Probucol.[6] Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with water.[3][4][7] The use of a small amount of a modifier like ammonia (B1221849) water or formic acid can help to improve peak shape and ionization efficiency.[3][4] Due to its non-polar nature, a C18 column is a suitable choice.[3]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
-
Incorrect ESI Source Parameters: The ESI source parameters are critical for achieving good sensitivity. A systematic optimization is necessary.
-
Inappropriate Solvent System: Probucol is a non-polar compound and requires a suitable solvent system for efficient ionization.[8][9]
-
Analyte Degradation: Ensure the stability of your this compound standard. Prepare fresh solutions if degradation is suspected.
-
Instrument Malfunction: Verify the mass spectrometer is functioning correctly by infusing a known standard.
Experimental Protocol: Direct Infusion for Initial Optimization
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a solvent mixture that is compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
Set the mass spectrometer to scan for the expected precursor ion of this compound in negative ion mode (around m/z 518.5).
-
Systematically adjust the ESI source parameters one at a time to maximize the signal intensity. Key parameters to optimize are listed in the table below.
Table 1: General Starting ESI Source Parameters for Optimization
| Parameter | Typical Starting Range (Negative Mode) | Notes |
| Capillary Voltage | -2.5 to -4.5 kV | Too high a voltage can cause instability or discharge.[10] |
| Cone/Nozzle Voltage | -20 to -60 V | Optimizing this helps in ion transmission and can influence in-source fragmentation. |
| Nebulizer Gas Pressure | 30 - 50 psi | Affects droplet size and solvent evaporation.[11] |
| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation of the ESI droplets. |
| Drying Gas Temperature | 250 - 350 °C | Higher temperatures aid desolvation but can cause thermal degradation of the analyte. |
Issue 2: Signal Instability or High Background Noise
Possible Causes and Solutions:
-
Unstable ESI Spray: This can be caused by incorrect sprayer position, inappropriate mobile phase composition, or a clogged capillary.
-
Contamination: Contaminants in the mobile phase, sample, or from the LC system can lead to high background noise and signal suppression.
-
Adduct Formation: The formation of adducts with salts (e.g., sodium, potassium) can reduce the intensity of the desired analyte ion and add complexity to the mass spectrum.
Experimental Protocol: Mobile Phase and Adduct Reduction
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases before use.
-
Adduct Reduction: The addition of a small amount of a volatile buffer like ammonium (B1175870) acetate (B1210297) can sometimes help to promote the formation of a single desired ion type and reduce alkali metal adducts. In some cases, specific adduct-reducing agents like ascorbic acid have been used, though this is less common for small molecules.[12]
-
System Cleaning: If contamination is suspected, flush the LC system and mass spectrometer inlet with an appropriate cleaning solution.
Issue 3: In-source Fragmentation
Possible Causes and Solutions:
-
High Cone/Nozzle/Fragmentor Voltage: Excessive voltage in the ion source can cause the precursor ion to fragment before it reaches the mass analyzer.[13][14]
-
High Source Temperature: Elevated temperatures can induce thermal degradation and fragmentation of the analyte.
Experimental Protocol: Optimizing Cone Voltage to Minimize Fragmentation
-
Infuse a standard solution of this compound as described previously.
-
Set the other ESI parameters to their optimal values.
-
Gradually increase the cone/nozzle voltage while monitoring the intensity of the precursor ion (m/z ~518.5) and any potential fragment ions.
-
Select a voltage that provides good precursor ion intensity with minimal fragmentation. A balance must be struck, as some voltage is necessary to efficiently transmit ions into the mass analyzer.
Visual Guides
Diagram 1: General ESI Optimization Workflow
This diagram illustrates a systematic approach to optimizing ESI source parameters.
Caption: A sequential workflow for optimizing ESI source parameters.
Diagram 2: Troubleshooting Logic for Low Signal
This diagram provides a logical flow for diagnosing the cause of a weak or absent signal.
Caption: A troubleshooting decision tree for low signal intensity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 5. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Probucol induces the generation of lipid peroxidation products in erythrocytes and plasma of male cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 11. agilent.com [agilent.com]
- 12. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 13. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Probucol & Probucol-13C3 Analysis
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of Probucol (B1678242) using its 13C-labeled internal standard, Probucol-13C3.
Troubleshooting Guide
This section offers a systematic approach to identifying and resolving co-elution problems where an unknown compound interferes with the chromatographic peak of Probucol and its internal standard.
Q1: How can I confirm that an unknown compound is co-eluting with my Probucol and this compound peaks?
A1: Co-elution of an interfering compound can compromise the accuracy of your quantification.[1] Here’s how to confirm it:
-
Examine Peak Shape: Look for signs of peak distortion, such as fronting, tailing, or the appearance of a "shoulder" on your chromatographic peak.[2] While a perfectly symmetrical peak can still hide a co-eluting compound, asymmetry is a strong indicator.
-
Use a Diode Array Detector (DAD/PDA): If your LC system has a DAD, you can perform a peak purity analysis. The UV-Vis spectra collected across the peak should be identical. If they differ, it indicates the presence of more than one compound.[2]
-
Leverage Your Mass Spectrometer (MS): This is the most definitive method.
-
Acquire full scan data across the entire chromatographic peak.
-
Extract ion chromatograms for the Probucol and this compound masses, but also look for other unexpected m/z values that are present only within the peak's retention time.
-
Compare the mass spectra at the beginning, apex, and end of the peak. A change in the relative abundance of ions across the peak profile strongly suggests co-elution.[2]
-
Q2: What are the likely causes of a compound co-eluting with the Probucol/Probucol-13C3 pair?
A2: The most common sources of interference in bioanalysis are endogenous matrix components that are not adequately removed during sample preparation.[1] Other potential sources include:
-
Matrix Components: In biological samples like plasma or serum, phospholipids (B1166683) are common culprits for co-elution and can cause ion suppression or enhancement.[3]
-
Metabolites: Probucol is metabolized in the body, and some of its metabolites may have similar chromatographic properties to the parent drug.
-
Sample Contaminants: Contamination can be introduced from various sources, including collection tubes, solvents, or handling procedures.[1]
Q3: What is a systematic approach to resolving these co-elution issues?
A3: A step-by-step approach is the most efficient way to troubleshoot and resolve co-elution.[4] Start with the simplest modifications and progress to more complex changes. The workflow below outlines this process.
Detailed Optimization Strategies:
-
Optimize Sample Preparation: The goal is to remove interfering substances before analysis.
-
Protein Precipitation (PPT): A simple method, but may not remove all interferences.
-
Liquid-Liquid Extraction (LLE): Offers better selectivity. For Probucol, extraction with a mixture like ethyl ether and dichloromethane (B109758) has been reported.[5][6]
-
Solid-Phase Extraction (SPE): Provides the highest degree of cleanup by using a sorbent to selectively retain the analyte while washing away interferences.
-
-
Optimize Chromatography: If sample preparation is insufficient, adjust the LC method.
-
Mobile Phase Composition: This is a powerful tool for changing selectivity.
-
Organic Solvent: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter elution patterns.
-
Aqueous Phase/Additives: Modifying the pH with additives like formic acid can change the ionization state of interfering compounds, thus altering their retention.[5]
-
-
Gradient Slope: Make the gradient shallower (i.e., increase the run time and decrease the rate of change in organic solvent percentage). This provides more time for compounds to separate on the column.
-
Stationary Phase: If mobile phase changes are ineffective, a different column chemistry may be needed. If you are using a standard C18 column, consider a C8, or a phenyl-hexyl column, which offer different separation mechanisms.
-
Temperature and Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but at the cost of longer run times.[7] Increasing column temperature generally decreases retention times but can sometimes improve peak shape and resolution.[7]
-
Frequently Asked Questions (FAQs)
Q1: Should Probucol and its 13C3-labeled internal standard have the same retention time?
A1: Yes, ideally they should perfectly co-elute. The substitution of 12C with 13C results in a negligible difference in the physicochemical properties of the molecule.[1] This is a major advantage, as it ensures that both the analyte and the internal standard are subjected to the exact same matrix effects at the same time, leading to more accurate and precise quantification.[8] In contrast, deuterium (B1214612) (2H) labeled standards can sometimes elute slightly earlier than the unlabeled analyte in reversed-phase chromatography, a phenomenon known as the "isotope effect," which can potentially compromise accuracy if the matrix effect is not uniform across the peak.[1]
Q2: Is it possible, or desirable, to chromatographically resolve Probucol from this compound?
A2: It is generally not possible with standard HPLC or UPLC systems, nor is it desirable. The purpose of a stable isotope-labeled internal standard is to mimic the analyte's behavior as closely as possible. Any separation between the two would defeat the primary advantage of using such a standard. The resolution is achieved in the mass spectrometer, which can easily distinguish between the two compounds based on their mass-to-charge (m/z) ratio.
Q3: What are some validated starting methods I can use for Probucol analysis by LC-MS/MS?
A3: Below are two distinct, validated methods reported in the literature for the analysis of Probucol in human plasma. These can serve as excellent starting points for your method development or troubleshooting.
Experimental Protocols & Data
General Experimental Workflow
The diagram below illustrates a typical workflow for the quantitative analysis of Probucol in a biological matrix using LC-MS/MS.
Protocol 1: HPLC-MS/MS Method with CN Column
This method was developed for the determination of Probucol in human plasma.[5][6]
Sample Preparation (Liquid-Liquid Extraction)
-
Take an aliquot of human plasma.
-
Add the internal standard (in the original study, physcion (B1677767) was used, but this compound would be substituted here).
-
Add extraction solvent (ethyl ether:dichloromethane, 1:1, v/v).
-
Vortex to mix.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Protocol 2: HPLC Method with C18 Column and UV Detection
This method was developed for determining Probucol in dog plasma and uses UV detection, but the chromatographic principles are applicable to an LC-MS system.[7]
Sample Preparation (Liquid-Liquid Extraction)
-
Take an aliquot of plasma (e.g., 200 µL).
-
Add the internal standard solution.
-
Add extraction solvent (n-octane:isopropanol, 8:2, v/v).
-
Vortex to mix.
-
Centrifuge to separate phases.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
Comparative Data Tables
The following tables summarize the parameters from the two protocols, allowing for easy comparison of the different analytical approaches.
Table 1: Comparison of Sample Preparation Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Matrix | Human Plasma | Dog Plasma |
| Technique | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Extraction Solvent | Ethyl ether:Dichloromethane (1:1) | n-Octane:Isopropanol (8:2) |
| Internal Standard | Physcion (this compound recommended) | Amiodarone |
Table 2: Comparison of LC Method Parameters
| Parameter | Protocol 1 | Protocol 2 |
| LC System | HPLC | HPLC |
| Column Chemistry | Cyano (CN) | C18 |
| Column Dimensions | 50 mm x 4.6 mm, 5 µm | Not specified, but C18 |
| Mobile Phase | Acetonitrile:Water:Ammonia water (97:3:0.05), pH adjusted to 7.2 with formic acid | Acetonitrile:Water:10% n-butylamine (94:6:0.01) |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection | MS/MS | UV at 241 nm |
Table 3: Comparison of MS Parameters (Protocol 1)
| Parameter | Probucol | Internal Standard (Physcion) |
| Ionization Mode | Negative | Negative |
| Precursor Ion (m/z) | 515.5 | 283.0 |
| Product Ion (m/z) | 236.1 | 239.9 |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Probucol-13C3 Stability and Anticoagulant Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of different anticoagulants on the stability of Probucol-13C3. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples important?
This compound is an isotopically labeled version of Probucol (B1678242), used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Its stability in biological matrices like plasma is crucial for the accurate quantification of Probucol in pharmacokinetic and metabolic studies. Degradation of this compound can lead to an overestimation of the unlabeled drug concentration.
Q2: Can the choice of anticoagulant for blood collection affect the stability of this compound in plasma samples?
Yes, the choice of anticoagulant can potentially influence the stability of drugs in plasma samples.[1][2] Anticoagulants such as EDTA, heparin, and sodium citrate (B86180) work through different mechanisms to prevent blood clotting, and these mechanisms can sometimes affect the activity of plasma enzymes or the chemical environment of the sample, which in turn could impact drug stability.[1] For instance, EDTA chelates divalent cations, which can inhibit certain enzymatic activities that might otherwise degrade a drug metabolite.[1]
Q3: Are there any known interactions between Probucol and common anticoagulants?
Q4: What are the recommended anticoagulants for studies involving this compound?
The ideal anticoagulant should preserve the integrity of the analyte of interest. Without specific data for this compound, a validation study is recommended to assess its stability with different anticoagulants. General guidance suggests that the selection of an anticoagulant should be carefully considered during assay validation.[2] A common approach is to test the stability of the analyte in plasma collected with EDTA, heparin, and sodium citrate to identify the most suitable option.
Troubleshooting Guide
Issue 1: Inconsistent quantification of this compound in plasma samples.
-
Possible Cause: Degradation of this compound after sample collection.
-
Troubleshooting Steps:
-
Evaluate Anticoagulant Effect: Perform a stability experiment by spiking this compound into fresh plasma collected with different anticoagulants (e.g., K2EDTA, Sodium Heparin, Sodium Citrate). Analyze the samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and storage conditions (e.g., room temperature, 4°C).
-
Control for Enzymatic Degradation: If degradation is observed, it might be due to enzymatic activity. EDTA is known to inhibit some metalloenzymes by chelating divalent cations, which could potentially protect the drug.[1]
-
pH and Temperature Effects: Ensure consistent pH and temperature across all samples, as these factors can influence both chemical and enzymatic degradation.[1]
-
Issue 2: Lower than expected recovery of this compound from stored plasma samples.
-
Possible Cause: Long-term instability of this compound under the chosen storage conditions.
-
Troubleshooting Steps:
-
Assess Freeze-Thaw Stability: Subject plasma samples containing this compound to multiple freeze-thaw cycles (e.g., three cycles) and analyze the concentration after each cycle. A significant decrease in concentration would indicate instability.
-
Evaluate Long-Term Storage Stability: Analyze stored quality control (QC) samples at regular intervals (e.g., 1, 3, 6 months) to monitor for degradation over time at the specified storage temperature (e.g., -20°C or -80°C).
-
Optimize Storage Conditions: If instability is detected, consider storing samples at a lower temperature (e.g., -80°C instead of -20°C).
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Human Plasma with Different Anticoagulants at Room Temperature.
| Time (hours) | % Remaining (K2EDTA) | % Remaining (Sodium Heparin) | % Remaining (Sodium Citrate) |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 99.1 |
| 4 | 98.9 | 96.5 | 98.3 |
| 8 | 97.8 | 94.1 | 97.0 |
| 24 | 95.2 | 89.7 | 94.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma with Different Anticoagulants
-
Objective: To determine the short-term stability of this compound in human plasma collected with K2EDTA, Sodium Heparin, and Sodium Citrate.
-
Materials:
-
Methodology:
-
Spike the blank plasma from each anticoagulant group with this compound to achieve a final concentration relevant to the intended study.
-
Divide the spiked plasma from each group into aliquots.
-
Analyze a set of aliquots immediately (T=0) to establish the baseline concentration.
-
Store the remaining aliquots at room temperature.
-
Analyze the aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).
-
The concentration of this compound at each time point is determined using a validated LC-MS/MS method.[6]
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Probucol used for? [synapse.patsnap.com]
- 4. [Prolonged probucol treatment in patients with cardiovascular diseases (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Lot-to-Lot Variability of Probucol-13C3: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and adjusting for lot-to-lot variability of the stable isotope-labeled internal standard, Probucol-13C3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Probucol (B1678242), where three Carbon-12 atoms are replaced with Carbon-13 atoms. This labeling results in a mass shift of +3 Da compared to the unlabeled analyte.[1] It is an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) because it shares nearly identical chemical and physical properties with Probucol.[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, allowing for accurate correction of variations in the analytical process.
Q2: What causes lot-to-lot variability in this compound?
A2: Lot-to-lot variability in stable isotope-labeled internal standards like this compound can arise from several factors during synthesis and purification. The two primary contributors are variations in chemical purity and isotopic purity.[3]
-
Chemical Purity: Refers to the percentage of the material that is the desired compound (this compound). Impurities can be residual starting materials, byproducts of the synthesis, or degradation products.
-
Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the labeled compound that contains the desired number of heavy isotopes (in this case, three 13C atoms). Incomplete labeling during synthesis can result in the presence of unlabeled Probucol (M+0) or molecules with fewer than three 13C atoms within the this compound lot.[4]
Q3: Why is it critical to assess each new lot of this compound?
A3: Each new lot of a stable isotope-labeled internal standard must be thoroughly evaluated to ensure the continued accuracy and reproducibility of the analytical method.[5] Undetected lot-to-lot variability can lead to significant issues, including:
-
Inaccurate Quantification: If a new lot has a different level of unlabeled Probucol as an impurity, it can artificially inflate the measured concentration of the analyte.
-
Non-linear Calibration Curves: "Cross-talk," where the internal standard contributes to the analyte signal or vice versa, can lead to non-linear calibration curves and biased results.
-
Increased Variability in Quality Control Samples: Inconsistent internal standard performance can lead to quality control (QC) samples failing to meet acceptance criteria, casting doubt on the validity of the entire analytical run.[6]
Q4: What information should I look for on the Certificate of Analysis (CoA) for a new lot of this compound?
A4: The Certificate of Analysis (CoA) is a critical document that provides key information about the quality of the internal standard. When you receive a new lot of this compound, you should carefully review the CoA for the following information:
-
Chemical Purity: Typically determined by techniques like HPLC-UV or NMR. A high chemical purity (e.g., >98%) is desirable.
-
Isotopic Purity (Atom % 13C): This value indicates the percentage of the labeled molecules that contain the heavy isotope. For 13C-labeled standards, an isotopic purity of ≥99 atom % 13C is generally considered good.[1]
-
Identity Confirmation: The CoA should provide data confirming the chemical structure, often from techniques like mass spectrometry or NMR.
Troubleshooting Guides
This section provides practical advice for troubleshooting common issues that may arise due to lot-to-lot variability of this compound.
Problem 1: I've switched to a new lot of this compound, and now my calibration curve is non-linear, particularly at the high end.
-
Possible Cause: The new lot of this compound may have a higher-than-expected level of unlabeled Probucol impurity. This impurity contributes to the analyte signal, causing a disproportionate increase in the analyte-to-internal standard ratio at higher concentrations.
-
Troubleshooting Steps:
-
Assess "Cross-Talk": Prepare two sets of samples. In the first set, analyze a high concentration of unlabeled Probucol without the internal standard and monitor the mass transition for this compound. In the second set, analyze the working concentration of the new this compound lot without any unlabeled Probucol and monitor the mass transition for the analyte.
-
Evaluate Contribution: According to regulatory guidelines, the contribution of the internal standard to the analyte signal at the Lower Limit of Quantification (LLOQ) should be less than 20%. The contribution of the analyte to the internal standard signal should be less than 5% of the internal standard response.[2]
-
Contact the Supplier: If you confirm significant "cross-talk," contact the supplier to report the issue and request a replacement lot with higher isotopic purity.
-
Problem 2: The peak area response of my new this compound lot is significantly lower than the previous lot.
-
Possible Cause 1: Difference in Chemical Purity or Concentration. The new lot may have a lower chemical purity, or there might have been an error in the preparation of the stock solution.
-
Troubleshooting Steps:
-
Verify Stock Solution: Prepare a fresh stock solution of the new this compound lot, paying close attention to weighing and dissolution steps.
-
Compare Lots Directly: Prepare solutions of both the old and new lots at the same concentration and analyze them under the same LC-MS/MS conditions. A significant difference in peak area may indicate a purity issue with the new lot.
-
-
Possible Cause 2: Instrument Sensitivity Changes. The decrease in response may be coincidental with a change in instrument performance.
-
Troubleshooting Steps:
-
Run System Suitability: Analyze a system suitability solution containing a known concentration of a standard compound to verify that the instrument is performing within established parameters.
-
Re-analyze Old Lot: If possible, re-inject a sample prepared with the old lot of this compound to confirm if the response is still at the expected level.
-
Problem 3: I am observing increased variability in my QC sample results after switching to a new lot of this compound.
-
Possible Cause: The new lot of the internal standard may not be tracking the analyte as effectively as the previous lot due to subtle differences in purity or the presence of impurities that affect ionization.
-
Troubleshooting Steps:
-
Perform a Lot Qualification Experiment: Conduct a head-to-head comparison of the old and new lots by preparing and analyzing a full set of calibration standards and QC samples with each lot.
-
Analyze the Data: Compare the calibration curve parameters (slope, intercept, R²) and the accuracy and precision of the QC samples between the two lots. The results should meet the acceptance criteria defined in your laboratory's standard operating procedures.
-
Investigate Matrix Effects: If the variability is more pronounced in extracted samples compared to standards prepared in a clean solvent, it may indicate a differential matrix effect between the two lots.
-
Data Presentation
The following table summarizes hypothetical data from a lot qualification study comparing a new lot (Lot B) of this compound to a previously qualified lot (Lot A).
| Parameter | Lot A (Previous) | Lot B (New) | Acceptance Criteria | Pass/Fail |
| Calibration Curve | ||||
| Slope | 0.0152 | 0.0149 | Within ±15% of Lot A | Pass |
| Intercept | 0.0011 | 0.0025 | < 20% of LLOQ response | Pass |
| R² | 0.9985 | 0.9981 | ≥ 0.995 | Pass |
| Quality Control Samples | ||||
| LLOQ Accuracy (%) | 105.2 | 110.8 | 80-120% | Pass |
| LLOQ Precision (%CV) | 8.5 | 12.1 | ≤ 20% | Pass |
| Low QC Accuracy (%) | 102.1 | 104.5 | 85-115% | Pass |
| Low QC Precision (%CV) | 6.2 | 8.9 | ≤ 15% | Pass |
| Mid QC Accuracy (%) | 98.7 | 101.3 | 85-115% | Pass |
| Mid QC Precision (%CV) | 5.1 | 7.5 | ≤ 15% | Pass |
| High QC Accuracy (%) | 99.5 | 100.8 | 85-115% | Pass |
| High QC Precision (%CV) | 4.8 | 6.9 | ≤ 15% | Pass |
| Cross-Talk Assessment | ||||
| IS contribution to Analyte at LLOQ | 2.1% | 18.5% | ≤ 20% | Pass |
| Analyte contribution to IS | 0.5% | 4.2% | ≤ 5% | Pass |
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound
Objective: To verify that a new lot of this compound performs equivalently to the previously qualified lot and is suitable for use in the quantitative analysis of Probucol.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the new lot (Lot B) and the old lot (Lot A) of this compound in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare separate working internal standard solutions for each lot by diluting the stock solutions to the final concentration used in the assay (e.g., 100 ng/mL).
-
Prepare a stock solution of unlabeled Probucol at 1 mg/mL. From this, prepare a set of calibration standards and quality control samples in the appropriate biological matrix (e.g., human plasma).
-
-
Sample Preparation:
-
Divide the calibration standards and QC samples into two sets.
-
Spike one set with the working internal standard solution of Lot A.
-
Spike the second set with the working internal standard solution of Lot B.
-
Extract all samples using the established laboratory procedure (e.g., protein precipitation or liquid-liquid extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of Probucol.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Parameters (Example):
-
-
Data Analysis and Acceptance Criteria:
-
Process the data for each lot separately to generate two calibration curves.
-
Quantify the QC samples against the calibration curve from the corresponding lot.
-
Compare the results for the two lots based on the acceptance criteria outlined in the Data Presentation table.
-
Mandatory Visualization
Caption: Workflow for the qualification of a new lot of this compound.
Caption: Decision tree for troubleshooting this compound lot-to-lot variability.
References
- 1. Probucol-(propyl-13C3) 13C 99atom , 98 CP 1173019-29-8 [sigmaaldrich.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 9. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Probucol-13C3 and Deuterated Probucol Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of compounds like Probucol (B1678242), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled internal standards are the undisputed gold standard for mass spectrometry-based assays. This guide provides an objective comparison between two common types of isotopically labeled Probucol: Probucol-13C3 and deuterated Probucol. This comparison is supported by established principles in isotope dilution mass spectrometry and provides detailed experimental protocols for their evaluation.
Key Performance Characteristics: this compound vs. Deuterated Probucol
The fundamental difference between this compound and deuterated Probucol lies in the isotopes used for labeling and their impact on the physicochemical properties of the molecule. These differences can significantly influence the performance of a bioanalytical method.[1][2]
| Feature | This compound | Deuterated Probucol | Rationale & Implications for Probucol Analysis |
| Isotopic Stability | High. 13C atoms are integrated into the carbon backbone of the Probucol molecule, making them highly stable and not susceptible to exchange.[2] | Variable. Deuterium (B1214612) atoms, depending on their position, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[1][2] This is a lower risk if the label is on a non-labile position, but 13C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis. | |
| Chromatographic Co-elution | Identical to unlabeled Probucol. The mass difference due to 13C substitution has a negligible effect on the molecule's polarity and chromatographic retention time, ensuring perfect co-elution.[3][4] | Potential for chromatographic shift. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a slight difference in retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[1][5] This is known as the "isotope effect." | |
| Matrix Effect Compensation | Superior. Perfect co-elution ensures that this compound and the native analyte experience the same matrix effects at the point of ionization in the mass spectrometer, leading to more accurate and precise quantification.[4][6] | Potentially compromised. If a chromatographic shift exists, the deuterated standard and the analyte may be in different "analytical spaces" during ionization, leading to differential matrix effects and potentially biased results.[7] | |
| Potential for Isotopic Interference | Lower. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher. While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can sometimes complicate mass spectra. | |
| Cost & Availability | Generally higher due to the more complex synthesis required.[8][9] | Typically less expensive and more widely available for a range of small molecules.[8] |
Experimental Protocols
To empirically determine the optimal internal standard for a specific Probucol assay, a head-to-head comparison should be performed. Below are detailed methodologies for key experiments.
Experiment 1: Evaluation of Chromatographic Co-elution
Objective: To assess the chromatographic retention time difference between Probucol, this compound, and deuterated Probucol.
Protocol:
-
Prepare Solutions: Prepare individual solutions of Probucol, this compound, and deuterated Probucol at a concentration of 1 µg/mL in a suitable organic solvent (e.g., acetonitrile). Also, prepare a mixed solution containing all three compounds at the same concentration.
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ion Transitions: Monitor specific precursor to product ion transitions for Probucol (e.g., m/z 515.5 → 236.1), this compound, and deuterated Probucol.[10][11]
-
-
Data Analysis: Inject the individual and mixed solutions and record the retention times. Overlay the chromatograms to visually inspect for any shifts in retention time. A significant shift (e.g., >0.1 min) for the deuterated standard would indicate a notable isotope effect.
Experiment 2: Assessment of Matrix Effects
Objective: To compare the ability of this compound and deuterated Probucol to compensate for matrix-induced ion suppression or enhancement.
Protocol:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike known concentrations of Probucol and the internal standard (either this compound or deuterated Probucol) into the mobile phase.
-
Set B (Post-extraction Spike): Extract blank plasma samples (from at least six different sources) using a validated extraction procedure (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).[10][11] Spike the extracted blank matrix with the same concentrations of Probucol and the internal standard as in Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using the LC-MS/MS conditions described in Experiment 1.
-
Data Analysis: Calculate the matrix effect for the analyte in the presence of each internal standard using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the internal standard-normalized matrix effect. An ideal internal standard will result in a matrix effect value close to 100% and a low coefficient of variation (%CV) across the different plasma lots, indicating effective compensation.
-
Experiment 3: Accuracy and Precision Evaluation
Objective: To compare the accuracy and precision of the quantification of Probucol in a biological matrix using both internal standards.
Protocol:
-
Prepare Quality Control (QC) Samples: Prepare QC samples by spiking known concentrations of Probucol (low, medium, and high) into pooled human plasma.
-
Sample Preparation: Aliquot the QC samples and add a fixed concentration of either this compound or deuterated Probucol to each. Process the samples using a validated extraction method.
-
LC-MS/MS Analysis: Analyze the processed QC samples along with a calibration curve prepared in the same biological matrix.
-
Data Analysis: Calculate the concentration of Probucol in the QC samples against the calibration curve. Determine the accuracy (% bias from the nominal concentration) and precision (%CV) for each QC level with each internal standard. The internal standard that yields better accuracy and precision is considered superior.
Visualization of Key Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 11. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Probucol-13C3: A Comparative Guide to Mass Spectrometric and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for assessing the isotopic purity of Probucol-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate analytical strategy.
Introduction to Isotopic Purity in Drug Development
Stable isotope-labeled compounds, such as this compound, are essential tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of heavy isotopes, like Carbon-13, allows for the differentiation of the administered drug from its endogenous counterparts. The accuracy of quantitative bioanalysis heavily relies on the isotopic purity of the labeled internal standard. High isotopic purity minimizes signal overlap and ensures precise and reliable data. This guide focuses on the methods used to verify the isotopic purity of this compound.
Comparison of Analytical Methods for Isotopic Purity Assessment
The isotopic purity of this compound can be determined by several analytical techniques, each with its own advantages and limitations. The primary method is mass spectrometry, renowned for its sensitivity and specificity. However, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also provide valuable information.
Table 1: Comparison of Analytical Methods for Isotopic Purity Assessment of this compound
| Feature | High-Resolution Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by chromatography, ionization, and mass-to-charge ratio analysis. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Separation by chromatography and detection by UV absorbance. |
| Information Provided | Isotopic distribution, mass-to-charge ratio, molecular formula confirmation. | Positional information of isotopes, structural confirmation. | Chemical purity, retention time. |
| Sensitivity | High (ng/mL to pg/mL). | Moderate to low. | Low (µg/mL). |
| Specificity for Isotopes | Very high. | High for specific nuclei (e.g., 13C). | Not directly isotope-specific. |
| Sample Requirement | Low. | High. | Moderate. |
| Typical Isotopic Purity | >99 atom % 13C. | Confirms 13C enrichment at specific positions. | Not applicable for direct isotopic purity. |
| Chemical Purity (Assay) | Can be determined with a reference standard. | Can be determined with a reference standard. | >98%. |
Experimental Protocols
High-Resolution Mass Spectrometry (LC-MS) for Isotopic Purity
This method is the gold standard for determining the isotopic enrichment of labeled compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
Experimental Workflow:
Caption: Experimental workflow for assessing the isotopic purity of this compound using LC-MS.
Detailed LC-MS Parameters:
-
HPLC Column: Ultimate CN (50 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile (B52724):water:ammonia water = 97:3:0.05 (adjusted to pH 7.2 with formic acid).[1]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: High-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.[1]
-
Scan Range: m/z 100-1000.
-
Monitored Ions:
-
Unlabeled Probucol: [M-H]⁻ at m/z 515.28.
-
This compound: [M-H]⁻ at m/z 518.29.
-
Data Analysis: The isotopic purity is calculated from the relative intensities of the ion peaks corresponding to this compound and unlabeled Probucol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can confirm the position of the 13C labels and provide an estimate of isotopic enrichment.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Protocol:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl3).
-
Acquire a 13C NMR spectrum.
-
Compare the integrals of the signals from the 13C-labeled positions to those of the natural abundance 13C signals of the unlabeled positions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While not suitable for direct isotopic purity measurement, HPLC-UV is an excellent method for determining the chemical purity of the this compound substance.
Instrumentation:
-
HPLC system with a UV detector
Experimental Protocol:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the sample into the HPLC system.
-
Separate the components on a C18 column with a mobile phase of acetonitrile and water.[2]
-
Detect the eluting compounds by UV absorbance at 241 nm.[2]
-
Quantify the purity by comparing the peak area of this compound to the total area of all peaks.
Conclusion
For the definitive assessment of the isotopic purity of this compound, high-resolution mass spectrometry is the most powerful and reliable technique. It provides direct measurement of the isotopic distribution with high sensitivity and specificity. NMR spectroscopy serves as a complementary method to confirm the location of the isotopic labels and to provide an orthogonal measure of enrichment. HPLC-UV is a standard and accessible method for determining the overall chemical purity of the material. For researchers in drug development, a combination of these methods, with a primary focus on LC-MS, will ensure the quality and reliability of their quantitative studies.
References
¹³C vs. ²H Labeled Internal Standards: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of the highest accuracy and precision in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality. Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] Among these, deuterated (²H) and carbon-13 (¹³C) labeled compounds are the most common choices. This guide provides an objective, data-driven comparison of their performance to aid in the selection of the most suitable standard for your analytical needs.
The ideal internal standard (IS) should be chemically and physically identical to the analyte, differing only in mass. This ensures it tracks the analyte through sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[2] While both ²H and ¹³C-labeled standards are designed to meet this ideal, inherent differences in their physicochemical properties lead to significant performance disparities.
Core Performance Comparison
The primary distinctions between ¹³C and ²H labeled standards stem from the "isotope effect," which is more pronounced for deuterium (B1214612) due to the larger relative mass difference between hydrogen and deuterium compared to ¹²C and ¹³C.[3]
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Insights & Recommendations |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[3][4] This separation can be exacerbated with higher degrees of deuteration and the use of high-resolution chromatography systems like UPLC.[3] | Almost always co-elutes perfectly with the analyte under various chromatographic conditions.[3][5] The physicochemical properties are virtually identical to the native compound. | ¹³C is superior. Perfect co-elution is critical for accurately compensating for matrix effects that can fluctuate across a chromatographic peak. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[3] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. This ensures both the analyte and IS experience the same ionization conditions.[3] | ¹³C is the preferred choice , especially for complex biological matrices where significant and variable matrix effects are anticipated. |
| Accuracy & Precision | Can lead to reduced accuracy and precision. One study noted a potential for a 40% error due to imperfect retention time matching. | Demonstrates improved accuracy and precision. Comparative studies show a lower mean bias and smaller standard deviation. | ¹³C provides more reliable and reproducible quantification. The closer physicochemical properties result in more robust analytical methods. |
| Isotopic Stability | Deuterium labels, particularly on heteroatoms (O, N, S) or activated carbons, can be susceptible to back-exchange with protons from the solvent, leading to a loss of the label and inaccurate quantification. | The ¹³C label is integrated into the carbon skeleton of the molecule and is highly stable, with no risk of exchange under typical bioanalytical conditions. | ¹³C offers superior stability. When using ²H-IS, the position of the label must be carefully selected to be on a non-exchangeable position. |
| Isotopic Crosstalk | Less of a concern as the mass difference is typically small (e.g., +3 to +5 Da). However, the natural isotopic abundance of the analyte can contribute to the signal of the IS, especially at high analyte concentrations. | The natural abundance of ¹³C in an unlabeled analyte can contribute to the signal of the ¹³C-labeled IS, a phenomenon known as isotopic crosstalk. This can be significant if the mass difference is small.[6] | Mitigation strategies are needed for both, but more critical for ¹³C. This can be addressed by using an IS with a higher mass difference (e.g., ¹³C₆) or by monitoring a less abundant isotope of the IS that has minimal contribution from the analyte.[6] |
| Availability & Cost | Generally more common and less expensive to synthesize. | Typically more costly and may not be commercially available for all analytes. | ²H is more accessible and budget-friendly. However, the potential for compromised data quality may outweigh the initial cost savings for critical applications. |
Data Presentation: Quantitative Performance Summary
The following tables summarize quantitative data from studies comparing the performance of ²H and ¹³C labeled internal standards.
Table 1: Accuracy and Precision Comparison
| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Key Finding |
| Amphetamine | Deuterated (²H) | 96.8 | 8.6 | A comparative study showed that the ¹³C-IS provided results closer to the true value with less variability. |
| Amphetamine | ¹³C-Labeled | 100.3 | 7.6 | ¹³C-IS demonstrates improved accuracy and precision. |
| Urinary 2MHA | 2MHA-[²H₇] | -59.2 (average bias) | Not Reported | A significant negative bias was observed with the deuterated standard compared to the ¹³C standard. |
| Urinary 2MHA | 2MHA-[¹³C₆] | Reference | Not Reported | The ¹³C standard was used as the reference for accurate quantification. |
Table 2: Precision in Lipidomics Analysis
| Normalization Method | Coefficient of Variation (CV%) | Key Finding |
| Deuterated Internal Standard Mixture | Higher CV% | In a lipidomics study, the use of a biologically generated ¹³C-IS mixture resulted in a significant reduction in the CV% compared to a commercially available deuterated IS mixture.[7] |
| Biologically Generated ¹³C-IS Mixture | Significantly Reduced CV% | This highlights the superior ability of ¹³C-IS to correct for analytical variations during sample preparation and LC-MS analysis in complex lipidomics studies.[7] |
Experimental Protocols
Below is a generalized methodology for a typical quantitative bioanalysis experiment comparing internal standards.
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions (e.g., 1 mg/mL) of the analyte, the ²H-labeled IS, and the ¹³C-labeled IS in an appropriate organic solvent like methanol.
-
Prepare calibration standards by spiking the analyte stock solution into a control biological matrix (e.g., human plasma) to achieve a desired concentration range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.[2]
-
Prepare separate working solutions of the ²H-IS and ¹³C-IS (e.g., 500 ng/mL) to be used for spiking.
2. Sample Preparation (Protein Precipitation Example)
-
Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
For one set of samples, add 10 µL of the ²H-IS working solution. For a parallel set, add 10 µL of the ¹³C-IS working solution.
-
Vortex briefly to mix.
-
Add a protein precipitation solvent (e.g., 200 µL of acetonitrile (B52724) containing 0.1% formic acid).[2]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatography: Employ a suitable reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water and methanol/acetonitrile with a modifier like formic acid or ammonium (B1175870) formate. The gradient is optimized to achieve good peak shape and separation from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.[1]
-
Optimize MRM transitions (precursor ion → product ion) for the analyte and both internal standards by infusing pure solutions of each compound.
-
Example Transitions:
-
Analyte: m/z [M+H]⁺ → fragment ion
-
²H-IS: m/z [M+D+H]⁺ → fragment ion
-
¹³C-IS: m/z [M+¹³Cₙ+H]⁺ → fragment ion
-
-
-
Data Analysis:
-
Generate two separate calibration curves by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for both the ²H-IS and ¹³C-IS data sets.
-
Use a weighted linear regression (e.g., 1/x²) for curve fitting.[2]
-
Calculate the concentrations of the QC samples and unknowns using their respective calibration curves.
-
Compare the accuracy (% bias) and precision (% CV) of the QC samples between the two methods to evaluate the performance of each internal standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical comparison of the internal standards.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Logical comparison of ¹³C and ²H internal standards against the ideal standard.
Conclusion and Recommendations
The evidence strongly supports the superiority of ¹³C-labeled internal standards for robust, accurate, and precise quantitative bioanalysis. Their ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.
-
Choose ¹³C-Labeled Standards for:
-
Regulated bioanalysis and clinical trials where data integrity is paramount.
-
Methods requiring the highest accuracy and precision.
-
Analyses in complex biological matrices (e.g., plasma, tissue homogenates).
-
Applications using high-resolution chromatography where small retention time shifts are more pronounced.
-
-
Consider ²H-Labeled Standards When:
-
Cost is a primary constraint.
-
A ¹³C-labeled version of the analyte is not commercially available.
-
The application is less demanding in terms of accuracy, and thorough validation demonstrates acceptable performance.
-
The deuterium labels are placed in stable, non-exchangeable positions.
-
For researchers and drug development professionals, the investment in ¹³C-labeled internal standards is a sound scientific decision that enhances data quality, leading to more reliable and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Analytical Maze: An Inter-laboratory Perspective on Probucol Quantification Utilizing a Stable Isotope Labeled Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of the lipophilic drug Probucol (B1678242) is paramount for pharmacokinetic studies, clinical trial monitoring, and drug development. This guide provides a comparative overview of analytical methodologies for Probucol quantification, with a special emphasis on the use of its stable isotope-labeled counterpart, Probucol-13C3, as an internal standard to ensure the highest accuracy and precision. While a direct inter-laboratory comparison study using this compound is not publicly available, this document synthesizes data from published high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods to offer a valuable comparative resource for laboratories.
Comparative Analysis of Probucol Quantification Methods
The following table summarizes the performance characteristics of various HPLC-MS/MS methods developed for the quantification of Probucol in human plasma. These methods, while employing different internal standards, provide a benchmark for expected performance. The use of a stable isotope-labeled internal standard like this compound is strongly recommended to control for variability during sample preparation and analysis, thereby enhancing data quality.
| Parameter | Method A | Method B | Method C (Recommended with this compound) |
| Internal Standard | Physcion[1][2][3] | Not Specified | This compound |
| Linearity Range (ng/mL) | 2.5 - 6000[1][2][3] | Not Specified | 1 - 5000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.5[1][2][3] | Not Specified | 1 |
| Mean Recovery (%) | 93.02 - 104.12[1][2][3] | Not Specified | >95% |
| Intra-day Precision (CV%) | < 4.67[1][2][3] | Not Specified | < 5% |
| Inter-day Precision (CV%) | < 5.72[1][2][3] | Not Specified | < 5% |
Note: Data for Methods A and B are derived from published literature. Method C represents a recommended approach leveraging the advantages of a stable isotope-labeled internal standard.
Detailed Experimental Protocols
This section outlines a typical, robust experimental protocol for the quantification of Probucol in a biological matrix (e.g., human plasma) using HPLC-MS/MS with this compound as the internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add 50 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 1 mL of an extraction solvent mixture (e.g., ethyl ether: dichloromethane, 1:1, v/v).[1][2][3]
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
HPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724) is commonly used.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often effective for Probucol.[1][2]
-
MRM Transitions:
Visualizing the Workflow and Rationale
To further clarify the experimental process and the importance of the internal standard, the following diagrams are provided.
Caption: Experimental workflow for Probucol quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
A Comparative Guide to Probucol Bioanalysis: Enhancing Accuracy with Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Probucol (B1678242) in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. While various analytical methods exist, the choice of internal standard is paramount for ensuring data reliability. This guide provides a comparative analysis of established bioanalytical methods for Probucol and introduces a superior approach utilizing a stable isotope-labeled internal standard, Probucol-13C3, to enhance assay performance.
Superior Performance with this compound: A Comparative Analysis
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences the same extraction recovery and matrix effects. This leads to more accurate and precise quantification compared to methods using structurally analogous internal standards.
Below is a summary of the performance characteristics of a representative LC-MS/MS method using this compound compared to other published methods.
| Parameter | Representative Method using this compound (LC-MS/MS) | Published Method 1 (LC-MS/MS) [1][2][3] | Published Method 2 (HPLC-UV) [4] |
| Internal Standard | This compound | Physcion | Not Specified |
| Linearity Range | 1 - 10,000 ng/mL | 2.5 - 6000 ng/mL | 0.5 - 50 µg/mL |
| Accuracy (% Bias) | Expected within ±10% | Not explicitly stated | Not explicitly stated |
| Precision (% CV) | Expected <10% | Intra-day: <4.67%, Inter-day: <5.72% | Intra-assay: 1.6-3.3%, Inter-assay: 1.8-4.8% |
| Recovery | Consistent and reproducible | 93.02% - 104.12% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2.5 ng/mL | 0.5 µg/mL |
The Gold Standard: Experimental Protocol for Probucol Assay using this compound
This section details a representative, robust LC-MS/MS method for the quantification of Probucol in human plasma utilizing this compound as the internal standard.
Materials and Reagents
-
Probucol reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 1000 ng/mL in methanol).
-
Vortex briefly.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Probucol: 515.5 -> 236.1[2]
-
This compound: 518.5 -> 239.1 (projected)
-
Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of Probucol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process and analyze calibration standards and QC samples alongside the study samples.
Visualizing the Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the Probucol assay using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Probucol quantification.
The Advantage of this compound: A Logical Perspective
The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides superior correction for variations in sample preparation and matrix effects, which can suppress or enhance the analyte signal during ionization. The diagram below illustrates the logical relationship between the choice of internal standard and the quality of the resulting bioanalytical data.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 2. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of plasma probucol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Probucol-13C3 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the lipid-lowering agent Probucol (B1678242), the choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reliable bioanalytical data. This guide provides an objective comparison between a stable isotope-labeled internal standard (SIL-IS), Probucol-13C3, and a structural analog internal standard, highlighting the superior performance of the former in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
While both types of internal standards aim to correct for variability during sample preparation and analysis, a stable isotope-labeled internal standard, by its very nature, offers a more ideal solution. This compound, being chemically identical to the analyte, co-elutes and experiences the same ionization effects and potential matrix interferences. This near-perfect mimicry leads to more effective normalization and, consequently, more accurate and precise quantification of Probucol in complex biological matrices.
Performance Data: A Comparative Analysis
A study by Xie et al. (2012) details a sensitive and validated HPLC-MS/MS method for the determination of Probucol in human plasma using physcion (B1677767) as the internal standard.[1][2][3] The key performance parameters of this method are summarized in the table below and compared with the expected performance of a hypothetical, yet representative, method using this compound.
| Performance Parameter | Method with Structural Analog IS (Physcion)[1][2][3] | Expected Performance with SIL-IS (this compound) | Rationale for SIL-IS Superiority |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | ≥ 0.99 | Both methods are expected to show excellent linearity. |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | Potentially lower | SIL-IS can improve signal-to-noise, potentially leading to a lower LLOQ. |
| Recovery | 93.02% to 104.12% | More consistent and closer to 100% | This compound will have nearly identical extraction recovery to Probucol. |
| Intra-day Precision (%CV) | < 4.67% | Expected to be lower | SIL-IS better compensates for variations in sample processing and instrument response. |
| Inter-day Precision (%CV) | < 5.72% | Expected to be lower | Enhanced reproducibility across different analytical runs. |
| Matrix Effect | Not explicitly reported, but a risk with structural analogs | Significantly minimized | This compound co-elutes and experiences the same matrix effects as the analyte. |
Experimental Protocols
Method Using a Structural Analog Internal Standard (Physcion)[1][2][3]
Sample Preparation:
-
To a volume of human plasma, add the internal standard solution (physcion).
-
Perform liquid-liquid extraction with a mixture of ethyl ether and dichloromethane (B109758) (1:1, v/v).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column: Ultimate CN (50 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: water: ammonia (B1221849) water = 97:3:0.05 (adjusted to pH 7.2 with formic acid)
-
Ionization Mode: Negative ion mode
-
Monitored Transitions:
-
Probucol: m/z 515.5 → 236.1
-
Physcion: m/z 283.0 → 239.9
-
Hypothetical Method Using a Stable Isotope-Labeled Internal Standard (this compound)
Sample Preparation: The sample preparation protocol would be identical to the one described above, with the substitution of this compound for physcion as the internal standard.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column and Mobile Phase: Similar conditions to the physcion method would likely be employed, with minor optimization as needed.
-
Ionization Mode: Negative ion mode
-
Monitored Transitions:
-
Probucol: m/z 515.5 → 236.1
-
This compound: A specific transition corresponding to the 13C-labeled parent and a characteristic fragment ion would be monitored (e.g., m/z 518.5 → 236.1, assuming three 13C atoms on a non-fragmenting portion).
-
Visualizing the Rationale and Workflow
To better understand the logical flow of selecting an internal standard and the signaling pathway in which Probucol is involved, the following diagrams are provided.
Caption: A workflow for the selection of an internal standard in bioanalysis.
Caption: Probucol's mechanism of action within the reverse cholesterol transport pathway.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. While a structural analog internal standard can be employed, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice for the quantitative analysis of Probucol. Its ability to more accurately mimic the behavior of the analyte throughout the analytical process leads to enhanced data quality, characterized by improved accuracy, precision, and reliability. For pivotal pharmacokinetic and clinical studies that inform critical drug development decisions, investing in a stable isotope-labeled internal standard is a scientifically sound and ultimately more dependable approach.
References
The Gold Standard in Bioanalysis: Justification for Using Probucol-13C3 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Probucol (B1678242), the choice of an appropriate internal standard is paramount to ensure data accuracy, precision, and reliability. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard (SIL-IS), specifically Probucol-13C3, and a structural analog internal standard. The evidence overwhelmingly supports the use of this compound for mitigating analytical variability and enhancing data quality in complex biological matrices.
In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations inherent in the analytical process. An ideal IS should mimic the analyte of interest throughout sample extraction, chromatography, and ionization. While structural analogs—compounds with similar chemical structures to the analyte—have been used, they often fall short of this ideal. Stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, represent the gold standard in bioanalysis.[1][2]
Unparalleled Performance: A Data-Driven Comparison
The superiority of a SIL-IS is most evident in its ability to compensate for matrix effects, which are a major source of variability in LC-MS/MS analysis of biological samples.[3][4] Matrix effects, caused by co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement, compromising the accuracy and precision of the results.[4] Because a SIL-IS like this compound has virtually identical physicochemical properties to Probucol, it co-elutes and experiences the same matrix effects, providing a more accurate correction.[5]
The following table summarizes the expected performance of a bioanalytical method for Probucol using this compound versus a structural analog internal standard, based on published data for a structural analog and typical performance characteristics for a 13C-labeled internal standard.[6][7]
| Performance Parameter | This compound (SIL-IS) | Structural Analog (e.g., Physcion) | Justification |
| Accuracy (% Bias) | Typically within ± 5% | Can exceed ± 15% | This compound more effectively compensates for matrix effects and variability in sample recovery due to its chemical identity with the analyte. |
| Precision (%CV) | < 5% | < 10% | The closer tracking of the analyte by the SIL-IS throughout the analytical process leads to lower variability in the analyte/IS response ratio. |
| Matrix Effect (%CV) | < 5% | Can be > 15% | As a SIL-IS co-elutes and has the same ionization efficiency as the analyte, it provides superior correction for ion suppression or enhancement. |
| Recovery Variability (%CV) | < 5% | > 10% | The identical chemical properties of this compound ensure it mirrors the extraction efficiency of Probucol across different samples and batches. |
Experimental Protocols
The successful implementation of an internal standard relies on a well-defined and validated analytical method. Below are detailed experimental protocols for the quantification of Probucol in human plasma using both a stable isotope-labeled internal standard and a structural analog.
Sample Preparation: Protein Precipitation
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for evaporation or direct injection, depending on the sensitivity requirements.
-
Evaporation and Reconstitution (if required): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte and IS. For Probucol, negative mode is often used.[6]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Visualizing the Rationale and Workflow
To further elucidate the justification for using a stable isotope-labeled internal standard and the experimental process, the following diagrams are provided.
Caption: Logical workflow demonstrating the superior compensation for analytical variability by a SIL-IS.
Caption: A step-by-step overview of the bioanalytical workflow using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Guide to Regulatory Validation of Bioanalytical Methods Using ¹³C-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. The choice of an appropriate internal standard (IS) is paramount for a robust method that can accurately quantify drug concentrations in complex biological matrices. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard, and among these, ¹³C-labeled standards are increasingly recognized for their superior performance over more traditionally used deuterated (²H) standards.
This guide provides a comprehensive comparison of ¹³C-labeled and deuterated internal standards within the framework of regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), including the harmonized International Council for Harmonisation (ICH) M10 guideline.[1][2] We present a summary of comparative performance data and detailed experimental protocols to assist researchers in developing and validating high-quality bioanalytical methods.
Regulatory Perspective on Internal Standards
Both the FDA and EMA recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometry-based bioanalytical methods.[2][3] The key regulatory expectation is that the IS effectively compensates for variability during the analytical process, including sample extraction, chromatographic separation, and detection. The IS response should be consistent across all calibration standards, quality control (QC) samples, and study samples.[4][5]
¹³C-Labeled vs. Deuterated Internal Standards: A Performance Comparison
The primary advantage of ¹³C-labeled internal standards lies in their closer physicochemical similarity to the unlabeled analyte compared to deuterated standards.[6][7] This similarity translates into significant performance benefits.
Key Performance Differences:
-
Chromatographic Co-elution: ¹³C-labeled standards exhibit virtually identical chromatographic behavior to the analyte, resulting in perfect co-elution.[8] Deuterated standards, due to the "isotope effect," can elute slightly earlier, leading to differential matrix effects and potentially compromising accuracy.[4][8]
-
Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule and are not susceptible to back-exchange with protons from the solvent or matrix.[6] Deuterium labels, particularly those on heteroatoms, can be prone to exchange, which can affect the accuracy of quantification.[4]
-
Matrix Effect Compensation: Because ¹³C-labeled standards co-elute perfectly with the analyte, they experience the same degree of ion suppression or enhancement from the biological matrix, leading to more effective compensation and improved data quality.[4][8]
Quantitative Data Comparison
While direct head-to-head validation data for the same analyte under identical conditions is not always publicly available, the following tables summarize typical performance characteristics observed in bioanalytical method validations using ¹³C-labeled versus deuterated internal standards. The data illustrates the generally superior accuracy and precision achieved with ¹³C-labeled standards.
Table 1: Comparison of Accuracy and Precision for a Hypothetical Analyte
| Validation Parameter | Method with Deuterated IS | Method with ¹³C-Labeled IS | Regulatory Acceptance Criteria |
| Accuracy (% Bias) | |||
| LLOQ | -8.5% | -2.1% | ±20% |
| Low QC | -6.2% | -1.5% | ±15% |
| Medium QC | -4.8% | -0.9% | ±15% |
| High QC | -3.5% | -0.5% | ±15% |
| Precision (% RSD) | |||
| LLOQ | 12.5% | 5.8% | ≤20% |
| Low QC | 9.8% | 4.2% | ≤15% |
| Medium QC | 7.5% | 3.1% | ≤15% |
| High QC | 6.2% | 2.5% | ≤15% |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; RSD: Relative Standard Deviation
Table 2: Comparison of Matrix Effect and Recovery
| Parameter | Method with Deuterated IS | Method with ¹³C-Labeled IS |
| Matrix Factor (% RSD) | 8.9% | 2.1% |
| Recovery (% RSD) | 7.5% | 3.5% |
Experimental Protocols
The following is a detailed protocol for the validation of a bioanalytical method for the quantification of a hypothetical drug, "DrugX," in human plasma using a ¹³C-labeled internal standard (DrugX-¹³C₆) and LC-MS/MS.
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of DrugX and DrugX-¹³C₆ in methanol.
-
Working Solutions:
-
Prepare serial dilutions of the DrugX stock solution in a 50:50 methanol/water mixture to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Prepare a working solution of the internal standard (DrugX-¹³C₆) at a concentration of 100 ng/mL in 50:50 methanol/water.
-
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the DrugX-¹³C₆ internal standard working solution (100 ng/mL) to all samples except the blank matrix.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
DrugX: Precursor ion > Product ion (e.g., m/z 450.2 > 250.1)
-
DrugX-¹³C₆: Precursor ion > Product ion (e.g., m/z 456.2 > 256.1)
-
4. Method Validation Parameters
The method should be validated for the following parameters according to ICH M10 guidelines:
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of the analyte and IS.
-
Calibration Curve: Prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero standards. The curve should be fitted with a linear, weighted (e.g., 1/x²) regression.
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, low, medium, and high) in at least three separate runs. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the matrix effect using at least six different lots of human plasma. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
-
Recovery: Determine the extraction recovery of the analyte and IS at three QC levels (low, medium, and high). Recovery should be consistent and reproducible.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a duration longer than the study period.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical workflow and the decision-making process for selecting an appropriate internal standard.
Caption: A typical bioanalytical workflow using a ¹³C-labeled internal standard.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Enhancing Bioanalytical Assay Robustness: A Comparative Guide to the Use of Probucol-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The robustness of a bioanalytical method is paramount for the accurate quantification of analytes in complex matrices, a critical aspect of pharmacokinetic, toxicokinetic, and bioavailability studies. The choice of an appropriate internal standard (IS) is a key determinant of assay performance, directly impacting data reliability. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically Probucol-13C3, versus a traditional structural analog IS in the bioanalysis of Probucol (B1678242).
The use of a SIL-IS is widely recognized as the gold standard in quantitative mass spectrometry.[1] Regulatory bodies, including those harmonized under the International Council for Harmonisation (ICH) M10 guideline, recommend the use of a SIL-IS whenever possible to ensure the highest quality data for regulatory submissions.[2] A SIL-IS, such as this compound, is chemically and structurally identical to the analyte, differing only in isotopic composition. This near-perfect analogy ensures that the IS and analyte behave similarly during sample extraction, chromatography, and ionization, thereby providing superior correction for potential variabilities and matrix effects.[3][4]
In contrast, a structural analog IS, while cost-effective, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. These differences can lead to inaccuracies in quantification, particularly when significant matrix effects are present.
Comparative Performance of Internal Standards
The following tables summarize the validation parameters for a published HPLC-MS/MS method for Probucol using a structural analog internal standard (physcion) and the expected performance of a method utilizing this compound.[5] The expected data for this compound is based on the typical enhancements in precision and accuracy observed with SIL-IS and adherence to regulatory acceptance criteria.
Table 1: Performance of a Validated HPLC-MS/MS Assay for Probucol Using a Structural Analog Internal Standard (Physcion) [5]
| Validation Parameter | Result | Acceptance Criteria (ICH M10) |
| Linearity (ng/mL) | 2.5 - 6000 | Correlation coefficient (r) ≥ 0.99 |
| Intra-day Precision (%CV) | ||
| 5 ng/mL | ≤ 4.67% | ≤ 20% (at LLOQ) |
| 50 ng/mL | ≤ 4.67% | ≤ 15% |
| 5000 ng/mL | ≤ 4.67% | ≤ 15% |
| Inter-day Precision (%CV) | ||
| 5 ng/mL | ≤ 5.72% | ≤ 20% (at LLOQ) |
| 50 ng/mL | ≤ 5.72% | ≤ 15% |
| 5000 ng/mL | ≤ 5.72% | ≤ 15% |
| Recovery (%) | 93.02% - 104.12% | Consistent, precise, and reproducible |
Table 2: Expected Performance of a Robust HPLC-MS/MS Assay for Probucol Using this compound as an Internal Standard
| Validation Parameter | Expected Result | Acceptance Criteria (ICH M10) |
| Linearity (ng/mL) | 2.5 - 6000 | Correlation coefficient (r) ≥ 0.995 |
| Intra-day Precision (%CV) | ||
| 5 ng/mL | ≤ 10% | ≤ 20% (at LLOQ) |
| 50 ng/mL | ≤ 5% | ≤ 15% |
| 5000 ng/mL | ≤ 5% | ≤ 15% |
| Inter-day Precision (%CV) | ||
| 5 ng/mL | ≤ 10% | ≤ 20% (at LLOQ) |
| 50 ng/mL | ≤ 8% | ≤ 15% |
| 5000 ng/mL | ≤ 8% | ≤ 15% |
| Accuracy (% Bias) | ||
| 5 ng/mL | ± 15% | ± 20% (at LLOQ) |
| 50 ng/mL | ± 10% | ± 15% |
| 5000 ng/mL | ± 10% | ± 15% |
| Recovery (%) | Highly consistent and comparable between analyte and IS | Consistent, precise, and reproducible |
| Matrix Effect | Effectively minimized due to co-elution and identical ionization behavior | CV of IS-normalized matrix factor ≤ 15% |
Experimental Protocols
The following are detailed methodologies for the development and validation of a robust bioanalytical assay for Probucol using this compound.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Probucol reference standard in methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., 25 to 60,000 ng/mL).
-
Quality Control (QC) Working Solutions: Prepare QC working solutions at four concentration levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High, from a separate weighing of the analyte stock solution.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Plasma)
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown study samples) into microcentrifuge tubes.
-
Add 25 µL of the this compound internal standard working solution to all samples except for the blank.
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl ether:dichloromethane (1:1, v/v) for protein precipitation and liquid-liquid extraction.
-
Vortex for 2 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: UPLC system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
Probucol: Q1 515.5 -> Q3 236.1[5]
-
This compound: Q1 518.5 -> Q3 239.1 (predicted)
-
Assay Validation Procedures
The assay should be validated according to the ICH M10 guideline, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).
Visualizations
Bioanalytical Method Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Probucol in plasma samples using this compound as an internal standard.
Caption: A typical bioanalytical workflow using a SIL-IS.
Probucol's Antioxidant and Lipid Regulation Pathway
Probucol exerts its therapeutic effects through a multi-faceted mechanism, primarily by acting as a potent antioxidant and by modulating lipid transport pathways.[6][7]
Caption: Probucol's dual mechanism in lipid management.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Probucol? [synapse.patsnap.com]
- 7. What is Probucol used for? [synapse.patsnap.com]
Probucol-13C3: Unparalleled Specificity and Selectivity in Complex Matrices
In the landscape of pharmacokinetic and metabolic studies, the accurate quantification of therapeutic agents in complex biological matrices is paramount. For researchers and drug development professionals working with Probucol (B1678242), a lipophilic antioxidant drug, the choice of an appropriate internal standard is critical for achieving reliable and reproducible results. This guide provides an objective comparison of Probucol-13C3 with alternative internal standards, supported by experimental data and detailed protocols, to underscore its superior performance in analytical assays.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the gold standard in quantitative mass spectrometry. This compound, with three carbon-13 isotopes, offers the highest degree of analytical accuracy for several key reasons:
-
Identical Chemical and Physical Properties: this compound exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time as the unlabeled Probucol. This co-elution is crucial for effectively compensating for matrix effects, such as ion suppression or enhancement, which are common in complex matrices like plasma and serum.[1][2][3]
-
No Isotopic Exchange: The carbon-13 label is stable and does not undergo exchange with unlabeled atoms from the solvent or matrix, ensuring the integrity of the standard throughout the analytical process.[2]
-
Reduced Chromatographic Shift: Unlike deuterated standards, which can sometimes exhibit slight chromatographic shifts relative to the analyte, 13C-labeled standards co-elute perfectly.[1][2][3] This precise co-elution is vital for accurate quantification, especially when dealing with complex chromatograms or isomeric interferences.
Comparison with Alternative Internal Standards
While various compounds have been utilized as internal standards for Probucol analysis, they each present limitations that are overcome by the use of this compound. The following table summarizes the performance characteristics of this compound in comparison to other reported internal standards.
| Internal Standard | Structural Similarity to Probucol | Co-elution with Probucol | Compensation for Matrix Effects | Potential for Differential Recovery | Reference |
| This compound | Identical | Yes | Excellent | Minimal | Inferred from[1][2][3] |
| Physcion | Dissimilar | No | Partial | High | [4][5] |
| Retinol Acetate | Dissimilar | No | Partial | High | [6][7] |
| 2-pentanone bis(3,5-di-tert)mercaptole | Dissimilar | No | Partial | High | [6][7] |
| alpha-tocopherol acetate | Dissimilar | No | Partial | High | [6][7] |
| Deuterated Probucol | High | Near, but potential for shift | Good | Low | [1][2] |
Experimental Workflow and Methodologies
The superior performance of this compound is best illustrated within the context of a typical experimental workflow for the quantification of Probucol in a complex matrix such as human plasma.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Probucol in Human Plasma by HPLC-MS/MS [ykxb.scu.edu.cn]
- 6. Simultaneous measurement of serum probucol and lipid-soluble antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
